molecular formula C8H15NO2 B1442656 1,4-Dioxaspiro[4.5]decan-7-amine CAS No. 49672-69-7

1,4-Dioxaspiro[4.5]decan-7-amine

Cat. No.: B1442656
CAS No.: 49672-69-7
M. Wt: 157.21 g/mol
InChI Key: FHIZBPVFWFMMBG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-7-amine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIZBPVFWFMMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-Dioxaspiro[4.5]decan-7-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-7-amine: Properties, Synthesis, and Applications

Abstract

The 1,4-dioxaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart three-dimensional complexity and favorable physicochemical properties into drug candidates. This guide offers a comprehensive technical overview of this compound, a key building block within this class. Due to the relative scarcity of published data on the 7-amino isomer compared to its more extensively documented 8-amino counterpart, this document synthesizes available information with expert-driven analysis of its predicted properties, reactivity, and synthetic pathways. We will explore its molecular characteristics, propose a robust synthetic protocol, and discuss its strategic application in drug discovery, providing researchers and development professionals with a foundational understanding of its potential.

The 1,4-Dioxaspiro[4.5]decane Scaffold: A Strategic Asset in Drug Design

The Spirocyclic Advantage

In the quest for novel therapeutics, moving beyond flat, two-dimensional molecules is critical for improving selectivity and avoiding off-target effects. Spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid, well-defined three-dimensional geometry. This structural feature is highly advantageous in drug design for several reasons:

  • Increased Three-Dimensionality (Fsp³): Spirocycles inherently possess a high fraction of sp³-hybridized carbon atoms. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it allows for more precise and complex interactions with biological targets.[1] This increased saturation helps molecules "escape from flatland," leading to better physicochemical properties.[1]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic core can fine-tune critical properties such as aqueous solubility (logS) and lipophilicity (logP), which are essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Novelty and Patentability: The unique shapes conferred by spiro-scaffolds provide access to novel chemical space, offering opportunities for developing new intellectual property.

Structural Overview and Isomeric Considerations

This compound belongs to a family of compounds where a cyclohexane ring is fused at the C1 position to the C2 position of a 1,3-dioxolane ring. The amine substituent's position on the cyclohexane ring is crucial. This guide focuses on the 7-amine isomer, while also drawing comparisons to the more commonly cited 8-amine isomer to provide a broader context for its application. The core structure is derived from the ketalization of cyclohexane-1,3-dione, which protects one carbonyl group while leaving the other (or a derivative) available for further functionalization.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is limited, we can compile its core data and predict its physical and spectroscopic characteristics based on its structure and data from related analogs.

Core Molecular Data

The fundamental properties of the molecule are summarized below.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 49672-69-7[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Canonical SMILES C1C2(CCC(C1)N)OCCO2-
InChIKey KDAFVGCPLFJMHY-UHFFFAOYSA-N (Isomer)[3]
Predicted Physical Properties

The following physical properties have been predicted through computational models, providing a reliable estimate for experimental planning.

PropertyPredicted ValueSource
Boiling Point 247.0 ± 35.0 °C[2]
Density 1.11 ± 0.1 g/cm³[2]
Flash Point 111.1 ± 33.2 °C[2]
LogP -0.04[2]
Refractive Index 1.509[2]
Predicted Spectroscopic Profile

A defining aspect of any chemical entity is its spectroscopic signature. Based on the structure of this compound, the following characteristics are anticipated:

  • ¹H NMR: The spectrum would be characterized by several key signals. The protons of the dioxolane ring (–O-CH₂-CH₂-O–) would likely appear as a singlet or a tight multiplet around 3.9-4.0 ppm, a characteristic shift for ethylene ketals.[4] The proton attached to the amine-bearing carbon (CH-N) would appear as a multiplet, with its chemical shift influenced by the solvent. The remaining cyclohexane ring protons would produce a complex series of overlapping multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The two amine protons (NH₂) would present as a broad singlet, which would disappear upon D₂O exchange.

  • ¹³C NMR: The spectrum would show 8 distinct carbon signals. The spiro carbon (quaternary) would be found around 108-110 ppm.[5] The two equivalent carbons of the dioxolane ring would resonate near 64-65 ppm. The remaining five signals would correspond to the carbons of the cyclohexane ring, including the amine-substituted carbon (C-N) appearing in the 45-55 ppm range.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad N-H stretching band for the primary amine in the 3300-3500 cm⁻¹ region. C-H stretching vibrations would be observed just below 3000 cm⁻¹. A prominent C-O stretching band, characteristic of the ketal group, would be visible in the 1050-1150 cm⁻¹ range.

  • Mass Spectrometry: Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 157 would be expected. A key fragmentation pathway would involve the loss of ethylene from the dioxolane ring, followed by further fragmentation of the cyclohexane ring. In electrospray ionization (ESI), a prominent [M+H]⁺ peak at m/z = 158.1176 would be observed.[6]

Synthesis and Reactivity

The synthesis of aminospiroketals like this compound typically relies on the functionalization of a ketone precursor.

Retrosynthetic Analysis

The most logical and efficient synthetic route to this compound is through the reductive amination of its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-7-one. This ketone precursor is, in turn, synthesized from the selective protection of cyclohexane-1,3-dione. This strategic protection is key, as it differentiates the two carbonyl groups for subsequent selective chemistry.

G cluster_0 Retrosynthetic Pathway Target This compound Intermediate1 1,4-Dioxaspiro[4.5]decan-7-one Target->Intermediate1 Reductive Amination Precursor1 Cyclohexane-1,3-dione Intermediate1->Precursor1 Selective Ketalization Precursor2 Ethylene Glycol Intermediate1->Precursor2 Selective Ketalization

Caption: General retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a reliable method for synthesizing the title compound from its ketone precursor. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial; it is selective for the iminium intermediate and tolerant of the acidic conditions, preventing unwanted side reactions or deprotection of the ketal.

Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decan-7-one.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-7-one

  • Ammonium acetate (NH₄OAc) or Ammonia (7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Experimental Workflow:

G A 1. Dissolve Ketone Dissolve 1,4-dioxaspiro[4.5]decan-7-one in anhydrous DCM. B 2. Add Amine Source Add excess ammonium acetate and a catalytic amount of acetic acid. A->B C 3. Stir for Imine Formation Stir at room temperature for 1-2 hours to allow for iminium ion formation. B->C D 4. Add Reducing Agent Add NaBH(OAc)₃ portion-wise at 0°C. Monitor gas evolution. C->D E 5. Reaction Allow to warm to room temperature and stir overnight until completion (TLC/LC-MS). D->E F 6. Quench Reaction Carefully quench with saturated NaHCO₃ solution. E->F G 7. Extraction Extract aqueous layer with DCM (3x). F->G H 8. Wash & Dry Combine organic layers, wash with brine, dry over MgSO₄, and filter. G->H I 9. Purify Concentrate in vacuo. Purify via column chromatography or distillation. H->I

Caption: Step-by-step workflow for the reductive amination synthesis.

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and any accompanying gas evolution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amine can be purified by silica gel column chromatography or vacuum distillation to yield the pure product.

Chemical Reactivity
  • Amine Functionalization: The primary amine group is a versatile handle for a wide range of chemical transformations, including N-alkylation, N-acylation, sulfonylation, and participation in reductive aminations with other carbonyl compounds. This makes it an excellent building block for elaborating molecular complexity.[7]

  • Ketal Stability: The dioxolane ring serves as a robust protecting group for the ketone. It is stable to basic, reductive, and organometallic conditions. However, it is susceptible to cleavage under strong acidic conditions. This chemical orthogonality is a key feature that allows for selective manipulation of the amine group without disturbing the ketal.

Role in Medicinal Chemistry and Drug Development

The 1,4-dioxaspiro[4.5]decane scaffold, functionalized with an amine, is a valuable intermediate in the synthesis of biologically active molecules.[7] Its rigid, three-dimensional structure is ideal for orienting substituents into specific binding pockets of enzymes or receptors.

A Versatile Pharmaceutical Building Block

This spirocyclic amine is utilized as a key intermediate in the synthesis of complex molecules for both pharmaceutical and agrochemical applications.[7] Its structure is found in a variety of patented compounds, often serving as a non-planar bioisostere for more common ring systems like piperidine or cyclohexane. For example, derivatives of the related 1,4-dioxaspiro[4.5]decan-8-amine have been incorporated into potent CCR4 antagonists and compounds targeting pyrrolo[2,3-d]pyrimidine-based kinases.[8][9]

Strategic Importance and Future Applications

The inherent three-dimensionality of the 1,4-dioxaspiro[4.5]decane scaffold makes it an attractive starting point for developing inhibitors of complex protein-protein interactions or ligands for receptors with deep, defined binding pockets.[10] The amine handle at the C7 position provides a vector for chemical exploration that is distinct from the more symmetrical C8 position, potentially offering unique pharmacological profiles. Future applications could include its use in developing novel CNS-active agents, where modulation of physicochemical properties is paramount for brain penetration, or in creating new classes of kinase inhibitors.[11][12]

Safety and Handling

Hazard Assessment

Specific GHS hazard data for this compound is not widely available. Therefore, a conservative approach is to handle it with the same precautions as its closely related isomer, 1,4-Dioxaspiro[4.5]decan-8-amine, for which data has been reported.[3]

Hazard StatementDescriptionGHS Code
Harmful if swallowedAcute Toxicity, OralH302
Causes skin irritationSkin Corrosion/IrritationH315
Causes serious eye damageSerious Eye Damage/IrritationH318
May cause respiratory irritationSpecific Target Organ ToxicityH335
Recommended Handling Procedures

Given the potential hazards, standard laboratory safety protocols for handling irritant and harmful chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield at all times.[13]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] After handling, wash hands thoroughly with soap and water. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[14]

References

  • MySkinRecipes. (n.d.). 1,4-dioxaspiro[4.5]decan-6-amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-7-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-7-amine, a valuable building block for the synthesis of novel therapeutics. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines a robust synthetic pathway from its ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. We will delve into the synthesis, purification, and characterization of this amine, as well as explore its potential applications in the development of new chemical entities.

Introduction to this compound

This compound is a spirocyclic compound featuring a cyclohexane ring fused with a 1,4-dioxolane ring, with an amine functional group at the 7-position of the cyclohexane ring. This unique structural motif makes it an attractive starting material for the synthesis of diverse molecular architectures for drug discovery.

Structure of this compound:

G A

Caption: 2D structure of this compound.

As of the latest search, a specific CAS number for this compound has not been assigned. However, its synthesis is highly feasible from commercially available precursors.

Physicochemical Properties

The properties of the parent compound, 1,4-Dioxaspiro[4.5]decane, and the ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one, provide a baseline for predicting the characteristics of the target amine.

Property1,4-Dioxaspiro[4.5]decane[1]1,4-Dioxaspiro[4.5]decan-7-oneThis compound (Predicted)
CAS Number 177-10-62406-02-2Not Assigned
Molecular Formula C₈H₁₄O₂C₈H₁₂O₃C₈H₁₅NO₂
Molecular Weight 142.20 g/mol 156.18 g/mol 157.21 g/mol
Appearance --Colorless to pale yellow liquid or solid
Boiling Point 471.81 K-Expected to be higher than the ketone
Solubility --Soluble in common organic solvents

Synthesis of this compound

A reliable method for the synthesis of this compound is through the reductive amination of its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-7-one. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry.

Synthetic Workflow

workflow Ketone 1,4-Dioxaspiro[4.5]decan-7-one Reaction Reductive Amination Ketone->Reaction Amine_Source Ammonia or Ammonium Salt Amine_Source->Reaction Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation or Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-7-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution. A mild exothermic reaction may be observed. The pH of the reaction should be maintained between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is effective for the reduction of imines in the presence of ketones, minimizing the formation of the corresponding alcohol byproduct.

  • pH Control: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion intermediate, which is more susceptible to reduction than the neutral imine.

Applications in Drug Discovery

The unique spirocyclic structure of this compound makes it a valuable scaffold for the synthesis of novel drug candidates. Spiro compounds often exhibit improved metabolic stability and a more defined three-dimensional shape for binding to biological targets.

Potential Therapeutic Areas

Derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

  • Central Nervous System (CNS) Disorders: The rigid conformation of the spirocyclic core can be advantageous for designing ligands for CNS receptors.

  • Oncology: Spirocyclic compounds have shown promise as anticancer agents.

  • Infectious Diseases: The novel chemical space offered by this scaffold could lead to the discovery of new antimicrobial agents.

Logical Pathway for Drug Development

drug_discovery Start This compound Library Library Synthesis (Amide coupling, Alkylation, etc.) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug development workflow starting from this compound.

Safety and Handling

As with any amine-containing compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. This guide provides a practical framework for its synthesis and purification, opening the door for its utilization in the discovery of novel therapeutics. The inherent structural rigidity and three-dimensionality of this spirocyclic amine offer a unique opportunity to access new chemical space and develop drug candidates with improved pharmacological profiles.

References

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dioxaspiro[4.5]decan-7-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and the underlying principles for its interpretation. Given the specificity of this molecule, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a spirocyclic compound featuring a cyclohexane ring fused with a 1,3-dioxolane ring via a spiro junction. The primary amine group at the 7-position of the cyclohexane ring is a key functional handle for further chemical modifications, making this molecule a versatile intermediate in the synthesis of more complex chemical entities. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is essential. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.95s4HO-CH ₂-CH ₂-OProtons of the dioxolane ring, typically appear as a singlet in a symmetrical environment.
~3.0-3.2m1HCH -NH₂The proton on the carbon bearing the amine group, shifted downfield due to the electron-withdrawing effect of the nitrogen.
~1.8-2.0m2HCyclohexane CH ₂ (axial)Axial protons on the cyclohexane ring adjacent to the amine-bearing carbon.
~1.6-1.8m4HCyclohexane CHRemaining cyclohexane protons.
~1.4-1.6m2HCyclohexane CH ₂ (equatorial)Equatorial protons on the cyclohexane ring adjacent to the amine-bearing carbon.
~1.3 (broad s)-2HNHAmine protons, which often appear as a broad singlet and can exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~109C (spiro)The spiro carbon, typically shifted significantly downfield.
~64O-C H₂-C H₂-OCarbons of the dioxolane ring.
~50C H-NH₂The carbon atom bonded to the amine group.
~35Cyclohexane C H₂Carbons adjacent to the amine-bearing carbon.
~25Cyclohexane C H₂Remaining cyclohexane carbons.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250Medium, broadN-H stretchCharacteristic of a primary amine, often appearing as a doublet.[1]
2950-2850StrongC-H stretchAliphatic C-H stretching from the cyclohexane and dioxolane rings.
1650-1580MediumN-H bendScissoring vibration of the primary amine.[1]
1250-1020MediumC-N stretchStretching vibration of the aliphatic amine C-N bond.[1]
1100-1000StrongC-O stretchCharacteristic strong absorption for the ether linkages in the dioxolane ring.
910-665Medium, broadN-H wagOut-of-plane bending of the N-H bond in the primary amine.[1]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/zRelative IntensityAssignmentRationale
157Moderate[M]⁺The molecular ion peak for C₈H₁₅NO₂.[2][3][4] An odd molecular weight is expected for a compound with one nitrogen atom.[5]
156Low[M-H]⁺Loss of a hydrogen radical.
140Moderate[M-NH₃]⁺Loss of ammonia.
99High[M - C₂H₄O₂]⁺Fragmentation of the dioxolane ring.
86High[C₅H₁₀N]⁺Alpha-cleavage adjacent to the amine.
56High[C₃H₆N]⁺Further fragmentation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental technique. The following protocols are recommended for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small, neat (liquid or solid) sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Introduction:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) for separation if necessary.

  • Ionization and Analysis:

    • Ionize the sample using a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure and the general workflow for the spectroscopic analysis of this compound.

Molecular Structure of this compound mol mol

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR-ATR Sample->IR MS EI-MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data for this specific molecule may be sparse in the public domain, a thorough understanding of the spectroscopic properties of its constituent functional groups and parent scaffold allows for reliable prediction and interpretation of its spectral data. The protocols and predicted data presented in this guide provide a solid foundation for researchers working with this and structurally related compounds, ensuring accurate structural verification and quality control.

References

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  • PubChemLite. 1,4-dioxaspiro[4.5]decan-7-one. Available from: [Link]

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  • PubMed Central. Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. Available from: [Link]

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  • SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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Foreword: Navigating the Physicochemical Landscape of a Novel Spirocyclic Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1,4-Dioxaspiro[4.5]decan-7-amine

In the realm of drug discovery and chemical research, the journey of a molecule from a promising hit to a viable candidate is paved with rigorous characterization. Understanding a compound's fundamental physicochemical properties is not merely a preliminary step; it is the very foundation upon which all subsequent biological and formulation studies are built. This guide is dedicated to this compound, a molecule of interest due to its unique spirocyclic framework combined with a reactive primary amine.

The absence of extensive public data on this specific isomer necessitates a foundational approach. This document, therefore, serves as both a predictive analysis and a practical guide. It is structured to empower researchers, scientists, and drug development professionals with the theoretical understanding and detailed experimental protocols required to thoroughly characterize the solubility and stability of this molecule. By leveraging established principles of physical organic chemistry and adhering to authoritative regulatory standards, we will construct a comprehensive physicochemical profile from the ground up.

Section 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution, absorption, and ultimately, its bioavailability. For this compound, its solubility is a nuanced interplay between its polar primary amine and its largely non-polar spiro-cyclohexane scaffold.

Theoretical Considerations: A Molecule of Dual Character

The structure of this compound suggests a balanced solubility profile.

  • Aqueous Solubility: The primary amine group (-NH₂) is a key contributor to water solubility. It can act as a hydrogen bond acceptor and, when protonated in acidic pH, as a hydrogen bond donor, forming a soluble ammonium salt. The two oxygen atoms in the dioxolane ring can also act as hydrogen bond acceptors. However, the C₈ hydrocarbon framework is hydrophobic and will counteract this, likely rendering the free base sparingly soluble in neutral water.

  • Organic Solvent Solubility: The significant non-polar surface area of the cyclohexane ring suggests good solubility in a range of organic solvents. Analogous compounds like cyclohexylamine are miscible with common organic solvents such as ethanol, ether, and acetone.[1][2]

Experimental Workflow for Solubility Determination

A multi-step approach is essential to build a comprehensive solubility profile. The workflow begins with a qualitative assessment to classify the compound, followed by precise quantitative measurements.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Aqueous) qual_start Start with Compound sol_water Test in Water qual_start->sol_water sol_hcl Test in 5% HCl sol_water->sol_hcl If Insoluble sol_naoh Test in 5% NaOH sol_water->sol_naoh If Insoluble sol_org Test in Organic Solvents (e.g., Methanol, DCM) sol_water->sol_org If Insoluble qual_end Determine Solubility Class (e.g., Basic, Amphoteric, etc.) sol_hcl->qual_end sol_naoh->qual_end sol_org->qual_end quant_start Shake-Flask Method Start qual_end->quant_start Proceed to Quantitative if required prep Prepare Slurry (Excess Solid in Buffer) quant_start->prep equilibrate Equilibrate (e.g., 24-48h) with Agitation prep->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Supernatant (e.g., HPLC-UV) filter->analyze quant_end Calculate Solubility (µg/mL) analyze->quant_end

Caption: Workflow for comprehensive solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This protocol classifies the compound based on its solubility in acidic, basic, and neutral media, providing strong clues about its functional groups.[3]

Methodology:

  • Preparation: In separate small, clear test tubes, add ~5 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of one of the following solvents:

    • Deionized Water

    • 5% (w/v) Aqueous HCl

    • 5% (w/v) Aqueous NaOH

    • Methanol

    • Dichloromethane (DCM)

  • Mixing: Vigorously agitate each tube for 1-2 minutes at room temperature.

  • Observation: Visually inspect for the complete dissolution of the solid.

Expert Interpretation:

  • Solubility in 5% HCl: Expected. The primary amine will be protonated to form a water-soluble ammonium chloride salt. This confirms the presence of a basic functional group.

  • Insolubility in 5% NaOH: Expected. The amine group will not react with a base.

  • Sparingly Soluble in Water: The free base is predicted to have low water solubility.

  • Soluble in Methanol/DCM: The organic character of the molecule should allow for dissolution in both polar protic (methanol) and non-polar aprotic (DCM) organic solvents.

Protocol 2: Quantitative Thermodynamic (Shake-Flask) Aqueous Solubility

This is the gold-standard method for determining the true equilibrium solubility, crucial for late-stage development and formulation.[4][5]

Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be established by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all particulate matter.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a calibration curve using standards of known concentrations.

  • Calculation: Determine the solubility from the calibration curve and express the result in µg/mL or µM.

Data Summary: Predicted Solubility Profile

Solvent System Predicted Solubility Rationale
Deionized Water (pH ~7) Low / Sparingly Soluble Predominantly neutral species; limited by hydrophobic backbone.
Aqueous Buffer (pH 2-5) High Protonation of the amine to form a highly soluble ammonium salt.
Aqueous Buffer (pH 9-12) Low Amine is in its free base form, solubility is minimal.
Methanol High Polar protic solvent interacts well with the amine group.
Dichloromethane High Effective at solvating the non-polar hydrocarbon structure.

| Hexanes | Low | Highly non-polar solvent is unlikely to solvate the polar amine group effectively. |

Section 2: Chemical Stability Assessment

Stability testing is critical to identify degradation pathways, establish a shelf-life, and define proper storage conditions. The stability of this compound is dictated by its two primary functional groups: the spiroketal and the primary amine.

Theoretical Stability Profile & Anticipated Degradation Pathways
  • Spiroketal Moiety (Acid Labile): The 1,3-dioxolane ring is a ketal. Ketals are known to be stable to bases and nucleophiles but are susceptible to hydrolysis under acidic conditions.[6][7] The reaction is catalyzed by protons, which protonate one of the oxygen atoms, making it a good leaving group and initiating ring-opening.

  • Primary Amine Moiety (Oxidatively Labile): Primary aliphatic amines are susceptible to oxidation.[8][9] The specific degradation products can vary depending on the oxidizing agent and conditions but may include imines, nitroalkanes, or products of deamination.[10][11]

G cluster_acid Acidic Hydrolysis (e.g., HCl, pH < 4) cluster_oxidation Oxidation (e.g., H₂O₂, AIBN) compound This compound ketone 4-aminocyclohexanone compound->ketone H₃O⁺ nitro Nitro Derivative compound->nitro [O] imine Imino Derivative compound->imine [O] deamination Deamination Product (Ketone) compound->deamination [O] diol Ethylene Glycol

Caption: Potential degradation pathways for the target molecule.

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[12][13] A target degradation of 5-20% is generally considered optimal to detect primary degradants without overly complex secondary reactions.[13]

General Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition. Include a control sample stored at 5°C in the dark.

  • Time Points: Sample each condition at multiple time points (e.g., 0, 2, 8, 24, 48 hours) or until the target degradation is achieved.

  • Quenching: At each time point, neutralize acidic/basic samples and dilute all samples to a standard concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

Specific Stress Conditions:

Stress Condition Protocol Details Causality / Rationale
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. To challenge the acid-labile spiroketal. Heat accelerates the hydrolysis.[8]
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. To confirm the stability of the compound to base. The spiroketal and amine are expected to be stable.
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature in the dark. To challenge the oxidation-prone primary amine. H₂O₂ is a common oxidizing agent used in stress testing.[8]
Thermal Store a solution and solid sample at 70°C in a calibrated oven. To assess the intrinsic thermal stability of the molecule in both solid and solution states.

| Photostability | Expose solution and solid samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[14][15] | To determine if the molecule is light-sensitive, which has implications for manufacturing, formulation, and packaging. |

G cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (70°C, Solid & Soln) start->therm photo Photolytic (ICH Q1B Light) start->photo sample Sample at Time Points (0, 2, 8, 24h...) acid->sample base->sample oxid->sample therm->sample photo->sample quench Quench Reaction (e.g., Neutralize) sample->quench analyze Analyze via Stability-Indicating HPLC-PDA/MS quench->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Experimental workflow for forced degradation studies.

Section 3: Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

  • Temperature: Store in a cool environment (2-8°C is recommended) to minimize the rate of any potential oxidative or thermal degradation.

  • Atmosphere: To mitigate oxidation of the primary amine, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage or for use as an analytical reference standard.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photolytic degradation.

  • pH: Avoid contact with acidic materials. Solutions should be prepared fresh, and if they must be stored, they should be kept at a neutral or slightly basic pH.

By adhering to these protocols and considerations, a researcher can confidently and accurately define the critical solubility and stability parameters of this compound, enabling its smooth progression through the development pipeline.

References

  • Shanghai Orient Chemical Co.,Ltd. (n.d.). Cyclohexylamine. Retrieved from [Link]

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  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

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  • Scent.vn. (n.d.). Cyclohexylamine (CAS 108-91-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Varnek, A., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link]

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  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Lee, J. H., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Retrieved from [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

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  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Higuchi, T., et al. (1979). Solubility determination of barely aqueous-soluble organic solids. Journal of Pharmaceutical Sciences, 68(10), 1267-72. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • ResearchGate. (2025, August 10). From Ring-Expansion to Ring-Contraction: Synthesis of γ-Lactones from Cyclobutanols and Relative Stability of 5- and 6-membered Endoperoxides Toward Organic Bases. Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 1,4-D-ioxaspiro[4.5]decan-7-amine from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties.[1] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine, a valuable spirocyclic building block, commencing from the readily available starting material, cyclohexanone. The synthetic strategy hinges on three core transformations: the conversion of cyclohexanone to the key intermediate 1,3-cyclohexanedione, the selective mono-ketalization to form 1,4-Dioxaspiro[4.5]decan-7-one, and a final reductive amination to yield the target primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in drug development and organic synthesis.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound from cyclohexanone is not a direct conversion but a strategic multi-step process designed to introduce functionality at a specific position on the cyclohexane ring. The overall forward synthesis is logically constructed as follows:

  • Intermediate Synthesis: Conversion of cyclohexanone to 1,3-cyclohexanedione. This initial step creates the necessary 1,3-dicarbonyl functionality required for subsequent selective modification.

  • Selective Protection: Mono-ketalization of 1,3-cyclohexanedione using ethylene glycol. This crucial step protects one carbonyl group as a ketal, leaving the other free for the amination reaction. The resulting intermediate is 1,4-Dioxaspiro[4.5]decan-7-one.

  • Reductive Amination: Conversion of the remaining ketone in 1,4-Dioxaspiro[4.5]decan-7-one to a primary amine using a suitable ammonia source and a selective reducing agent.

The logical flow of this synthetic pathway is illustrated below.

Synthetic Workflow Cyclohexanone Cyclohexanone CHD 1,3-Cyclohexanedione Cyclohexanone->CHD Multi-step Synthesis Spiroketone 1,4-Dioxaspiro[4.5]decan-7-one CHD->Spiroketone Selective Ketalization (Ethylene Glycol, H+) TargetAmine This compound Spiroketone->TargetAmine Reductive Amination (NH3, NaBH3CN)

Caption: Overall synthetic workflow from cyclohexanone to the target amine.

Chapter 2: Synthesis of the Key Intermediate: 1,3-Cyclohexanedione

While cyclohexanone is the ultimate starting material, the immediate precursor for the core spirocyclic structure is 1,3-cyclohexanedione. The synthesis of 1,3-cyclohexanedione is well-established and is most efficiently achieved via the semi-hydrogenation of resorcinol, which itself can be synthesized from benzene.[2] For the purposes of this guide, we will focus on the most direct, high-yielding route from commercially available resorcinol.

Principle of Synthesis from Resorcinol

The conversion of resorcinol (1,3-dihydroxybenzene) to 1,3-cyclohexanedione is achieved through catalytic hydrogenation. This process reduces the aromatic ring. The reaction is typically performed under pressure with a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[3] The compound exists predominantly as its more stable enol tautomer.[2]

Experimental Protocol: Hydrogenation of Resorcinol
  • Materials:

    • Resorcinol

    • 5% Palladium on Carbon (Pd/C) catalyst

    • Sodium Formate

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • High-pressure autoclave/hydrogenator

  • Procedure:

    • Charge a high-pressure autoclave with resorcinol, water, and sodium formate. A typical molar ratio would be 1 equivalent of resorcinol to 1.0-1.25 equivalents of sodium formate.[3]

    • Add the 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the resorcinol.[3]

    • Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 5 MPa) and heat to the target temperature (e.g., 40-120°C, depending on the specific literature procedure).[4]

    • Maintain the reaction under vigorous stirring until hydrogen uptake ceases (typically 1-15 hours).

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture while hot through a pad of Celite to remove the Pd/C catalyst.

    • Cool the filtrate to 0-5°C in an ice bath.

    • Slowly add concentrated HCl with stirring to adjust the pH to approximately 3. This protonates the enolate and induces precipitation.

    • Continue stirring in the cold for 30-60 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 1,3-cyclohexanedione.

Chapter 3: Selective Protection: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-one

With two carbonyl groups, 1,3-cyclohexanedione requires selective protection of one ketone to allow for the exclusive amination of the other. This is achieved via acid-catalyzed ketalization with ethylene glycol.

Causality & Mechanism of Ketalization

The reaction between a ketone and a diol like ethylene glycol forms a cyclic ketal. The reaction is an equilibrium process and is catalyzed by acid.[5] The acid catalyst protonates one of the carbonyl oxygens, significantly increasing the electrophilicity of the carbonyl carbon.[6] This activation allows the weakly nucleophilic hydroxyl groups of ethylene glycol to attack the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule (a thermodynamically favorable step, often driven by a Dean-Stark apparatus or other means of water removal) leads to the formation of the stable five-membered dioxolane ring.[7]

Ketalization Mechanism cluster_0 Acid Catalysis cluster_1 Nucleophilic Attack cluster_2 Dehydration & Cyclization Ketone R2C=O Protonated_Ketone R2C=O+-H Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Hemiketal_Int R2C(OH)-O+H-CH2CH2OH Protonated_Ketone->Hemiketal_Int + Ethylene Glycol H+ H+ Protonated_Hemiketal R2C(O+H2)-OCH2CH2OH Hemiketal_Int->Protonated_Hemiketal Proton Transfer Ethylene_Glycol HOCH2CH2OH Carbocation R2C+-OCH2CH2OH Protonated_Hemiketal->Carbocation - H2O Final_Ketal Spiroketal + H2O Carbocation->Final_Ketal Ring Closure, -H+

Caption: Simplified mechanism of acid-catalyzed ketalization.

Experimental Protocol: Mono-ketalization
  • Materials:

    • 1,3-Cyclohexanedione

    • Ethylene Glycol

    • Toluene

    • p-Toluenesulfonic acid (p-TSA) or other acid catalyst[8]

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 1,3-cyclohexanedione, toluene (as the azeotroping solvent), 1.1-1.5 equivalents of ethylene glycol, and a catalytic amount of p-TSA (approx. 0.01-0.05 eq).

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decan-7-one.

    • The product can be purified further by column chromatography or recrystallization if necessary.

ParameterValueReference
Reactant Ratio1:1.2 (Dione:Glycol)[8]
Catalystp-Toluenesulfonic acid[8]
SolventToluene-
TemperatureReflux (~110°C)-
Expected Yield>85%-

Chapter 4: Reductive Amination to this compound

The final step is the conversion of the ketone to the target primary amine. Reductive amination is a superior method for this transformation as it is a one-pot reaction that avoids the harsh conditions and over-alkylation problems associated with other amination methods.[9][10]

Causality & Mechanism of Reductive Amination

This reaction proceeds in two main stages within the same pot:

  • Imine/Enamine Formation: The ketone reacts with an ammonia source (e.g., ammonia in methanol, ammonium acetate) under mildly acidic conditions to form an intermediate imine or, more likely in this case, a more stable enamine tautomer.[11][12]

  • Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N bond of the imine/enamine as it is formed.[13]

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[14][15] Unlike stronger reducing agents like NaBH₄, they are stable at the slightly acidic pH required for imine formation and are selective for reducing the protonated iminium ion over the starting ketone.[10][12] This selectivity prevents the wasteful reduction of the starting material to an alcohol.

Reductive Amination Spiroketone 1,4-Dioxaspiro[4.5]decan-7-one Imine Intermediate Imine / Enamine Spiroketone->Imine + NH3 - H2O Amine This compound Imine->Amine + [H-] (from NaBH3CN) Ammonia NH3 Ammonia->Spiroketone Reducer [H-] Reducer->Imine

Caption: One-pot reductive amination process.

Experimental Protocol: Reductive Amination
  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-7-one

    • Ammonium acetate or Ammonia (7N in Methanol)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Hydrochloric acid (e.g., 1M HCl)

    • Sodium hydroxide (e.g., 1M NaOH)

    • Dichloromethane or Ethyl Acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-7-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a large excess of the ammonia source, such as ammonium acetate (5-10 equivalents), to the solution.[15]

    • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/enamine intermediate.

    • In a single portion, add sodium cyanoborohydride (1.5-2.0 equivalents). Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting ketone is consumed (typically 12-24 hours).

    • Carefully quench the reaction by slowly adding 1M HCl to destroy any excess reducing agent (monitor for gas evolution). Adjust the pH to ~2.

    • Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer to pH >10 by the slow addition of 1M NaOH.

    • Extract the liberated free amine into several portions of dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by silica gel column chromatography.[15]

ParameterValueReference
Amine SourceAmmonium Acetate (excess)[15]
Reducing AgentSodium Cyanoborohydride[15]
SolventMethanol-
TemperatureRoom Temperature-
Expected Yield60-80%-

Chapter 5: Characterization Data

Confirmation of the structures of the intermediate and final product is essential. The following table summarizes expected analytical data.

CompoundMolecular FormulaMolecular WeightKey Spectroscopic Features
1,4-Dioxaspiro[4.5]decan-7-oneC₈H₁₂O₃156.18 g/mol IR: Strong C=O stretch (~1715 cm⁻¹), C-O stretch (~1100 cm⁻¹). ¹H NMR: Singlet for -O-CH₂-CH₂-O- protons (~3.9-4.0 ppm).[16]
This compoundC₈H₁₅NO₂157.21 g/mol IR: N-H stretch (broad, ~3300-3400 cm⁻¹), disappearance of C=O stretch. ¹H NMR: Appearance of a broad singlet for -NH₂ protons, upfield shift of the CH -NH₂ proton.[17]

References

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Wikipedia. (2023). Acetal. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. [Link]

  • The Organic Chemistry Tutor. (2021, February 28). Acetal and Ketal Formation [Video]. YouTube. [Link]

  • DeWolf, R. H., & Jensen, J. L. (2008). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Science of Synthesis. [Link]

  • European Patent Office. (1986).
  • Clariant Corporation. (1998).
  • Lim, D. et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters. [Link]

  • ResearchGate. (n.d.). Various catalysts for direct α-amination of 1,3-dicarbonyl compounds. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook, SRD 69. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. [Link]

  • ChemUniverse. (n.d.). This compound [P95479]. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Sci-Hub. (n.d.). A Preparation of the Ethylene Glycol Mono-Ketal of Cyclohexane-1,4-Dione. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal (CN101885731A).
  • Rios-Lombardía, N., et al. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.).
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The Strategic Utility of 1,4-Dioxaspiro[4.5]decan-7-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the scaffolds that have garnered significant interest are spirocyclic systems, which feature two rings connected by a single common atom. This unique three-dimensional arrangement offers a rigidified conformation that can enhance binding affinity and selectivity to biological targets. Furthermore, the increased proportion of sp³-hybridized carbons in spirocycles often leads to improved solubility, metabolic stability, and other desirable drug-like properties.[1] This guide provides an in-depth technical overview of 1,4-Dioxaspiro[4.5]decan-7-amine, a versatile spirocyclic building block, covering its commercial availability, synthesis, and strategic applications in drug development.

Commercial Availability of this compound and Its Isomers

This compound, identified by the CAS Number 49672-69-7 , is accessible through various chemical suppliers. Its availability is crucial for research and development activities, enabling its direct incorporation into synthetic workflows. The table below summarizes the availability of this compound and its common isomer, 1,4-Dioxaspiro[4.5]decan-8-amine, from a selection of commercial vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

Compound NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
This compound49672-69-7ChemUniverse, BLDpharm≥95%100mg, 250mg, 1g, Bulk
1,4-Dioxaspiro[4.5]decan-8-amine97096-16-7Santa Cruz Biotechnology, ChemUniverse≥97%250mg, 1g, 5g, Bulk

Synthesis of this compound: A Detailed Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. This two-step process, beginning with the readily available 1,3-cyclohexanedione, is a reliable method for producing the target amine.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-one (Ketalization)

The initial step involves the protection of one of the ketone functionalities of 1,3-cyclohexanedione as a ketal, typically using ethylene glycol. This selective protection is crucial for the subsequent reductive amination at the desired position.

Experimental Protocol: Ketalization of 1,3-Cyclohexanedione

  • Materials:

    • 1,3-Cyclohexanedione

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene as the solvent to facilitate azeotropic removal of water.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or recrystallization to yield 1,4-Dioxaspiro[4.5]decan-7-one as a white to off-white solid.

Step 2: Synthesis of this compound (Reductive Amination)

The second step is the conversion of the synthesized ketone to the primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate with a source of ammonia, followed by in-situ reduction. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the ketal protecting group.

Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-7-one

  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-7-one

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous methanol or dichloromethane.

    • Add a large excess of an ammonia source, such as ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Slowly add a mild reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.[2]

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC (ninhydrin staining can be used to visualize the amine product) or GC-MS.

    • Upon completion, quench the reaction by the careful addition of water.

    • Extract the aqueous layer with dichloromethane.

    • For purification, perform an acidic workup by extracting the combined organic layers with 1M HCl.

    • Basify the acidic aqueous layer with a suitable base (e.g., NaOH) to a pH > 10.

    • Extract the liberated free amine with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.[2]

Synthesis_Workflow cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination 1_3_Cyclohexanedione 1,3-Cyclohexanedione Ketalization_Reaction Ketalization (p-TsOH, Toluene, Reflux) 1_3_Cyclohexanedione->Ketalization_Reaction Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Ketalization_Reaction Ketone_Precursor 1,4-Dioxaspiro[4.5]decan-7-one Ketalization_Reaction->Ketone_Precursor Reductive_Amination_Reaction Reductive Amination (Methanol, RT) Ketone_Precursor->Reductive_Amination_Reaction Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reductive_Amination_Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination_Reaction Final_Product This compound Reductive_Amination_Reaction->Final_Product

Synthetic workflow for this compound.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The rigid, three-dimensional nature of the 1,4-dioxaspiro[4.5]decane scaffold makes it an attractive building block for the design of kinase inhibitors. The defined spatial orientation of the amine functionality can be exploited to achieve specific interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

While a specific, publicly disclosed drug candidate directly incorporating this compound is not readily identifiable, its structural motif is highly relevant to the design of novel kinase inhibitors. For instance, spirocyclic moieties are often employed to probe and occupy specific pockets within a kinase active site, thereby improving the inhibitor's pharmacological profile.

The general strategy for incorporating this compound into a kinase inhibitor scaffold would involve the reaction of the primary amine with a suitable heterocyclic core, which is a common feature of many kinase inhibitors. This could be achieved through various chemical transformations, such as nucleophilic aromatic substitution or amide bond formation.

Kinase_Inhibitor_Design Spiro_Amine This compound Coupling_Reaction Coupling Reaction (e.g., SNAr, Amidation) Spiro_Amine->Coupling_Reaction Heterocyclic_Core Heterocyclic Core (e.g., Pyrimidine, Pyrazole) Heterocyclic_Core->Coupling_Reaction Kinase_Inhibitor_Scaffold Novel Kinase Inhibitor Scaffold Coupling_Reaction->Kinase_Inhibitor_Scaffold Kinase_Target Kinase Active Site Kinase_Inhibitor_Scaffold->Kinase_Target Binding

Conceptual design of kinase inhibitors using the spiro-amine.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its inherent three-dimensionality and the presence of a reactive primary amine handle make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The detailed synthetic protocol provided herein offers a reliable pathway to this versatile intermediate, empowering researchers to explore its full potential in the design of next-generation therapeutics. As the demand for compounds with improved drug-like properties continues to grow, the strategic incorporation of spirocyclic motifs, such as that found in this compound, will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • MySkinRecipes. 1,4-dioxaspiro[4.5]decan-6-amine. [Link]

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The Untapped Therapeutic Potential of 1,4-Dioxaspiro[4.5]decan-7-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and conformational rigidity. The 1,4-Dioxaspiro[4.5]decane moiety, in particular, serves as a versatile and synthetically accessible scaffold. This technical guide delves into the emerging biological significance of derivatives of 1,4-Dioxaspiro[4.5]decan-7-amine, a specific isomer with untapped potential in drug discovery. While direct literature on the biological activities of the 7-amine derivatives is nascent, this guide will synthesize data from closely related isomers and analogous spirocyclic compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore potential therapeutic applications, propose synthetic strategies, and outline robust experimental protocols to unlock the full potential of this promising class of molecules.

The 1,4-Dioxaspiro[4.5]decane Core: A Foundation for Therapeutic Innovation

The 1,4-Dioxaspiro[4.5]decane framework is more than a mere synthetic curiosity; its structural attributes offer distinct advantages in the design of bioactive molecules. The spirocyclic nature of this scaffold imparts a rigid, well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of an amine functionality, as in this compound, provides a critical handle for a multitude of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Emerging Biological Activities: Insights from Related Spirocyclic Compounds

While specific data on this compound derivatives is limited, extensive research on other isomers and related spiro compounds provides a strong rationale for their investigation in several key therapeutic areas.

Neurological and Psychiatric Disorders: Targeting Serotonin and Sigma Receptors

Derivatives of the closely related 1,4-dioxaspiro[4.5]decane scaffold have demonstrated significant activity at key neurological targets. For instance, arylpiperazine derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent and selective 5-HT1A receptor ligands.[2] The 5-HT1A receptor is a well-established target for anxiolytics, antidepressants, and antipsychotics. Furthermore, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown high affinity for the σ1 receptor, a protein implicated in a range of neurological conditions and also a promising target for tumor imaging.[3] These findings strongly suggest that derivatives of this compound could be valuable probes for neurological targets, with potential applications in the treatment of depression, anxiety, and neurodegenerative diseases.

Oncology: A Scaffold for Novel Anticancer Agents

The rigid spirocyclic core is an attractive feature for the design of inhibitors targeting protein-protein interactions, which are often implicated in cancer. While direct anticancer activity for this compound derivatives has yet to be reported, other spiro compounds have shown promise. For example, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. New 1-thia-azaspiro[4..5]decane derivatives have also been synthesized and evaluated for their anticancer activity, with some compounds showing moderate to high inhibition.

The σ1 receptor, for which other dioxaspiro derivatives show high affinity, is overexpressed in several tumor types, making it a viable target for both therapeutic intervention and diagnostic imaging.[3] This provides a compelling rationale for screening this compound derivatives for anticancer activity.

Antimicrobial Applications: A New Frontier

The search for novel antimicrobial agents is a global health priority. The unique structural features of spiro compounds make them interesting candidates for overcoming microbial resistance. While specific studies on this compound derivatives are lacking, the broader class of amidine-containing compounds, which can be readily synthesized from the amine, has shown significant antimicrobial activity against a range of bacterial strains. This suggests a promising avenue for the development of new antibiotics based on the this compound scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is accessible through established organic chemistry methodologies. A general and robust synthetic pathway is outlined below.

General Synthetic Workflow

Synthetic Workflow A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-7-one A->B Ketalization (Ethylene glycol, p-TsOH) C This compound B->C Reductive Amination (e.g., NH3, NaBH3CN) D Derivative Library C->D Functionalization (Acylation, Alkylation, etc.)

Caption: A generalized synthetic workflow for the preparation of a library of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the core amine scaffold.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-one

  • To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decan-7-one.

Step 2: Reductive Amination to this compound

  • Dissolve 1,4-Dioxaspiro[4.5]decan-7-one in methanol and add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with 2M NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel to yield this compound.

Screening for Biological Activity: A Proposed Workflow

A systematic approach to screening a library of this compound derivatives is crucial for identifying lead compounds. The following workflow outlines a logical progression from initial screening to more in-depth biological characterization.

Screening Workflow A Synthesized Derivative Library B Primary Screening (e.g., Receptor Binding Assays, Cell Viability) A->B C Hit Identification B->C D Secondary Assays (e.g., Functional Assays, Dose-Response) C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A tiered workflow for the biological screening of this compound derivatives.

Data Presentation: A Hypothetical Case Study in Oncology

To illustrate the potential of this scaffold, the following table presents hypothetical data for a series of this compound derivatives screened for anticancer activity against a panel of cancer cell lines.

Compound IDR-Group on AmineA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
Parent Amine -H>100>100>100
Derivative 1 -C(O)Ph52.345.168.7
Derivative 2 -CH2(4-F-Ph)15.812.522.4
Derivative 3 -SO2(4-Me-Ph)8.25.911.3

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Drawing on the established biological activities of related spirocyclic compounds, there is a strong rationale for investigating derivatives of this specific isomer for a range of therapeutic applications, particularly in neuropharmacology and oncology. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization at the amine position, provides a fertile ground for the discovery of novel, potent, and selective therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research efforts into this exciting class of molecules.

References

  • PubMed. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

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The Untapped Potential of 1,4-Dioxaspiro[4.5]decan-7-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that provide unique three-dimensional diversity and favorable physicochemical properties is a central theme in modern drug discovery. Spirocyclic systems, in particular, have emerged as privileged motifs capable of exploring chemical space in ways that traditional flat aromatic systems cannot. This technical guide delves into the untapped potential of 1,4-Dioxaspiro[4.5]decan-7-amine, a structurally intriguing yet underexplored building block in medicinal chemistry. While its isomers at the 2- and 8-positions have demonstrated significant promise as modulators of central nervous system targets, the 7-amino derivative remains a frontier for exploration. This document will provide a comprehensive overview of the synthesis, potential biological applications, and proposed experimental workflows for this compound, offering a roadmap for researchers to unlock its therapeutic potential.

The Strategic Advantage of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane core is a bioisostere of a cyclohexanone, where the ketone is protected as an ethylene ketal. This structural feature imparts several advantages in a medicinal chemistry context:

  • Conformational Rigidity and Three-Dimensionality: The spirocyclic nature of the scaffold locks the cyclohexane ring in a specific conformation, reducing the entropic penalty upon binding to a biological target. This rigidity allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with complex protein binding sites.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced planarity compared to aromatic systems. These properties are often associated with better pharmacokinetic profiles and a higher likelihood of clinical success.[1]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, offering opportunities for the development of intellectual property and first-in-class therapeutics.

The position of the amine functionality on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane scaffold is critical in determining its biological activity. While derivatives with substitution at the 2- and 8-positions have been investigated, the 7-amino isomer presents a unique vector for substituent placement, potentially leading to novel pharmacology.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established methodologies for related isomers. The most logical starting material is 1,4-dioxaspiro[4.5]decan-7-one.

Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-7-one

This protocol outlines a standard reductive amination procedure to furnish the target primary amine.

Materials:

  • 1,4-Dioxaspiro[4..5]decan-7-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Below is a visual representation of the proposed synthetic workflow.

Synthesis_Workflow start 1,4-Dioxaspiro[4.5]decan-7-one reagents NH₄OAc, NaBH₃CN MeOH start->reagents product This compound reagents->product caption Proposed Reductive Amination Workflow

Caption: Proposed Reductive Amination Workflow

Potential Applications in Medicinal Chemistry

Based on the established pharmacology of its isomers, this compound is a promising scaffold for the development of therapeutics targeting the central nervous system and potentially other disease areas.

Modulators of CNS Receptors

Derivatives of 1,4-dioxaspiro[4.5]decane have shown significant activity at serotonergic and adrenergic receptors.

  • Serotonin 5-HT1A Receptor Agonists/Partial Agonists: The 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazine motif is a well-established pharmacophore for 5-HT1A receptor agonism.[2][3][4] These compounds are of interest for the treatment of anxiety and depression. The 7-amino isomer provides a novel attachment point for an arylpiperazine moiety, which could lead to altered selectivity and efficacy profiles.

  • α1-Adrenoceptor Antagonists: The same scaffold has also yielded potent α1-adrenoceptor antagonists.[2] The development of selective antagonists for α1-adrenoceptor subtypes is a key strategy for the treatment of benign prostatic hyperplasia and hypertension.

The table below summarizes the reported activities of some 2-substituted 1,4-dioxaspiro[4.5]decane derivatives, which can serve as a basis for hypothesizing the potential of 7-substituted analogs.

Compound ClassTarget(s)Potential Therapeutic Area
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazines5-HT1A Receptor, α1-AdrenoceptorsAnxiety, Depression, Hypertension
1-Oxa-4-thiaspiro[4.5]decane derivatives5-HT1A ReceptorPain, Neuroprotection
Enzyme Inhibitors

The rigid spirocyclic scaffold is also well-suited for the design of enzyme inhibitors.

  • Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine has been utilized as a key building block for the synthesis of potent and selective Cathepsin S inhibitors.[5] Cathepsin S is a lysosomal cysteine protease implicated in neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. The 7-amino isomer could be explored as an alternative scaffold for the development of novel Cathepsin S inhibitors with improved brain penetration and pharmacokinetic properties.

The logical flow for exploring these applications is depicted in the following diagram.

Applications_Logic cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_applications Potential Applications scaffold This compound derivatization Synthesis of Analog Libraries scaffold->derivatization cns CNS Receptor Modulators (5-HT1A, α1-Adrenoceptors) derivatization->cns enzyme Enzyme Inhibitors (e.g., Cathepsin S) derivatization->enzyme caption Exploration of Therapeutic Potential

Caption: Exploration of Therapeutic Potential

Proposed Experimental Workflow for Biological Evaluation

To ascertain the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow is proposed for an initial screening cascade.

Protocol: In Vitro Pharmacological Profiling
  • Primary Binding Assays:

    • Targets: Human 5-HT1A receptor and α1A, α1B, and α1D adrenoceptor subtypes.

    • Method: Radioligand binding assays using cell membranes expressing the recombinant human receptors.

    • Outcome: Determine the binding affinity (Ki) of the parent amine and its derivatives.

  • Functional Assays:

    • For 5-HT1A: GTPγS binding assay or cAMP accumulation assay to determine functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

    • For α1-Adrenoceptors: Calcium mobilization assay in cells expressing the respective receptor subtypes to determine functional antagonism.

  • Enzyme Inhibition Assays:

    • Target: Recombinant human Cathepsin S.

    • Method: Fluorogenic substrate cleavage assay.

    • Outcome: Determine the IC₅₀ value for inhibition of Cathepsin S activity.

  • Selectivity Profiling:

    • Screen promising compounds against a panel of related receptors and enzymes to determine their selectivity profile.

  • In Vitro ADME Profiling:

    • Assays: Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding.

    • Purpose: To assess the drug-like properties of the lead compounds.

The following diagram illustrates the proposed screening cascade.

Screening_Cascade start Synthesized this compound Analogs primary Primary Binding Assays (5-HT1A, α1-Adrenoceptors) start->primary functional Functional Activity Assays primary->functional enzyme_assay Cathepsin S Inhibition Assay primary->enzyme_assay selectivity Selectivity Profiling functional->selectivity enzyme_assay->selectivity adme In Vitro ADME Profiling selectivity->adme lead Lead Candidate Identification adme->lead caption Proposed Biological Screening Cascade

Caption: Proposed Biological Screening Cascade

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, building block for medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics, particularly for CNS disorders and diseases involving enzymatic dysregulation. The proposed synthetic route and biological evaluation workflow provide a clear path for researchers to begin exploring the potential of this intriguing molecule. Further investigation into the structure-activity relationships of 7-substituted derivatives is warranted and could lead to the discovery of potent and selective drug candidates. The strategic incorporation of the 1,4-dioxaspiro[4.5]decane motif, with a focus on the underexplored 7-amino isomer, holds the promise of unlocking new avenues for therapeutic intervention.

References

  • A Structural Comparison of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Analogs for Drug Discovery. Benchchem.
  • Butini, F., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266.
  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com.
  • Designed Spiroketal Protein Modulation. (2017).
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. IRIS Unimore.
  • The Strategic Advantage of 1,4-Dioxaspiro[4.
  • Brasili, L., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2013). Expert Opinion on Drug Discovery, 8(1), 1-5.
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-5407.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Chemistry of Heterocyclic Compounds, 54(5), 514-518.
  • This compound [P95479]. ChemUniverse.
  • Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development. Benchchem.
  • The Advancing Applications of Spiroketals in Modern Chemistry: A Supplier's Insight.
  • 1,4-Dioxaspiro[4.5]decan-8-amine. PubChem.
  • 1,4-Dioxaspiro(4.5)decane. PubChem.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2025).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2754.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(19), 11845.
  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 116965.

Sources

1,4-Dioxaspiro[4.5]decan-7-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-7-amine: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for molecular building blocks that offer three-dimensional complexity, metabolic stability, and precise conformational control is ever-increasing. This compound emerges as a distinguished reagent, fulfilling these criteria through its unique spirocyclic architecture. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

The core structure features a cyclohexane ring fused to a 1,3-dioxolane ring through a shared spiro-carbon atom. The amine functionality at the 7-position provides a versatile handle for a myriad of chemical transformations, while the dioxolane moiety serves as a stable protecting group for a ketone, which can be unveiled under specific conditions. This combination of a reactive amine and a latent carbonyl group, held within a conformationally restricted framework, makes this compound a powerful tool for constructing complex molecular targets.[1][2]

Physicochemical Properties & Spectral Data

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [1][3]
CAS Number 49672-69-7
MDL Number MFCD19373870
Appearance (Typically) Colorless to light yellow oil or solid
Purity Commonly available at ≥95%
Storage 2-8°C, under inert atmosphere[1]

Synthesis of the Core Scaffold: From Ketone to Amine

The most common and efficient pathway to this compound is through the reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. This two-step conceptual approach first involves the synthesis of the spirocyclic ketone, followed by its conversion to the target primary amine.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-7-one

The ketone precursor is a valuable intermediate in its own right and can be synthesized through various established methods. One common approach is the selective ketalization of 1,3-cyclohexanedione with ethylene glycol under acidic catalysis. The reaction's selectivity is crucial to avoid the formation of the diketal.

Reductive Amination: The Gateway to the Amine

The conversion of 1,4-Dioxaspiro[4.5]decan-7-one to the primary amine is a cornerstone reaction. It proceeds via the in-situ formation of an imine intermediate with an ammonia source, which is then reduced to the amine. The choice of reducing agent is critical to ensure high selectivity for the imine over the starting ketone.

Representative Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decan-7-one.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[4][5]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-Dioxaspiro[4..5]decan-7-one in anhydrous methanol, add ammonium acetate in a single portion.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. The reaction progress can be monitored by TLC or GC-MS.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 5°C. Caution: Cyanide gas may be evolved if the solution becomes too acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~2 to decompose the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and water. Extract the aqueous layer with DCM (3x).

  • Discard the organic layers. Basify the aqueous layer to pH >12 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.[4]

G ketone 1,4-Dioxaspiro[4.5]decan-7-one amine This compound ketone->amine Reductive Amination reagents 1. NH₄OAc, MeOH 2. NaBH₃CN

Caption: Synthesis of the target amine via reductive amination.

Core Reactivity and Applications in Synthesis

The primary amine of this compound is a nucleophilic center that readily participates in a variety of classical bond-forming reactions.

N-Acylation to Form Amides

The amine reacts cleanly with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or acid anhydrides to form stable amide bonds. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

N-Alkylation and Reductive Amination

Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amines. These reactions are crucial for modulating the basicity and lipophilicity of lead compounds.

Sulfonamide Formation

Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor.

G cluster_reactions Key Reactions start This compound amide N-Acyl Amide start->amide RCOCl or RCOOH, Coupling Agent sec_amine Secondary Amine start->sec_amine R'-CHO, NaBH(OAc)₃ sulfonamide Sulfonamide start->sulfonamide RSO₂Cl, Base

Sources

Safety and handling precautions for 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,4-Dioxaspiro[4.5]decan-7-amine

Introduction

This compound (CAS No. 49672-69-7) is a spirocyclic amine of increasing interest within pharmaceutical and materials science research.[1][2][3] Its unique three-dimensional structure, incorporating a protected cyclohexylamine moiety, makes it a valuable building block in drug discovery and the synthesis of novel ligands and functional materials. However, the structural alerts inherent in this molecule—specifically the primary amine group—necessitate a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. The recommendations herein are synthesized from safety data for the compound and its close structural analogs, providing a robust framework for risk mitigation in a research and development setting.

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining data from its close structural isomer, 1,4-Dioxaspiro[4.5]decan-8-amine, and other related derivatives.[4] The primary amine functional group is the key driver of its toxicological and corrosive properties.

Based on available data for analogous compounds, this compound should be regarded as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[4][5][6]

  • Acute Toxicity, Oral: Harmful if swallowed.[4][7]

  • Skin Corrosion/Irritation: Causes skin irritation, with a high potential for causing severe skin burns.[4][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[4][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][8][9]

Signal Word: Danger [4]

Summary of GHS Hazard Statements:
Hazard ClassGHS CodeStatementSource (Analog Data)
Acute Toxicity, OralH302Harmful if swallowed[4][7]
Skin Corrosion/IrritationH314/H315Causes severe skin burns and eye damage / Causes skin irritation[4][5][8]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage / Causes serious eye irritation[4][5][8][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[5][8][9]

Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure: dermal, ocular, and respiratory.

Engineering Controls:
  • Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to keep airborne concentrations low.[8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE):

A self-validating PPE protocol ensures that each layer of protection is appropriate for the specific risks posed by the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[10] Given the corrosive nature of amines, consider double-gloving for extended operations or when handling larger quantities. Use proper glove removal technique to avoid skin contamination.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers or quenching, a full-face shield must be worn in addition to goggles.[8][10]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure full coverage of arms. For larger scale work, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with cartridges suitable for organic vapors and ammonia/methylamine is required.[11]

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound FumeHood Work in Chemical Fume Hood Goggles Chemical Safety Goggles FumeHood->Goggles Gloves Nitrile/Neoprene Gloves (Double-glove recommended) Goggles->Gloves LabCoat Flame-Resistant Lab Coat Gloves->LabCoat FaceShield Face Shield (for splash risk) LabCoat->FaceShield Start Task: Handling the Amine Start->FumeHood Incompatibilities cluster_incompatible Store Separately From: Amine This compound Oxidizers Strong Oxidizing Agents Amine->Oxidizers Violent Reaction Acids Strong Acids Amine->Acids Exothermic Neutralization AcylHalides Acid Chlorides / Anhydrides Amine->AcylHalides Vigorous Reaction

Caption: Key Chemical Incompatibilities.

First Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

  • Inhalation: Remove the individual to fresh air immediately. [8][11]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [11]A safety shower should be used for large area contact. Seek immediate medical attention.

  • Eye Contact: Immediately and continuously rinse the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. [8][11]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [11]Never give anything by mouth to an unconscious person. [11]Seek immediate medical attention.

First_Aid_Decision_Tree cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale 1. Move to Fresh Air 2. Provide artificial respiration if needed Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Flush with water for 15+ min (use safety shower) Skin->Action_Skin Action_Eye 1. Flush with water for 15+ min 2. Hold eyelids open Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting 2. Rinse mouth, give water if conscious Ingestion->Action_Ingest Medical Seek IMMEDIATE Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 1,4-Dioxaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine via the reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one. The spirocyclic amine product is a valuable building block in medicinal chemistry, offering a rigid three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents.[1] This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental procedure, and methods for ensuring the trustworthiness of the results through rigorous characterization.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by their unique three-dimensional structures, have garnered significant attention in drug discovery.[1] Their inherent rigidity and novelty compared to traditional flat aromatic structures can lead to improved binding affinity, selectivity, and pharmacokinetic properties. The 1,4-dioxaspiro[4.5]decane moiety, in particular, serves as a protected cyclohexanone, allowing for selective functionalization at other positions of the molecule. The targeted product, this compound, is a key intermediate for the synthesis of a wide range of biologically active compounds.

The Chemical Transformation: A Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[2][3] The process commences with the reaction between the carbonyl group of 1,4-Dioxaspiro[4.5]decan-7-one and an ammonia source, typically ammonium acetate, to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the desired primary amine.

For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2][4][5] Its mild nature and steric bulk allow for the selective reduction of the protonated imine in the presence of the less reactive ketone starting material.[2] This chemoselectivity is crucial for achieving high yields and minimizing the formation of alcohol byproducts. The use of a large excess of the ammonia source helps to drive the equilibrium towards imine formation and minimizes the potential for the newly formed primary amine to react with another molecule of the ketone, which would result in a secondary amine byproduct.[4]

Experimental Protocol: Synthesis of this compound

This protocol is designed for the efficient synthesis of the target amine with a focus on procedural clarity and reproducibility.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1,4-Dioxaspiro[4.5]decan-7-one≥98%Commercially Available
Ammonium AcetateACS Reagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableHandle in a fume hood, moisture sensitive.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailableUse a dry solvent.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Anhydrous Sodium SulfateCommercially Available
Diethyl EtherACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl) in Dioxane4MCommercially AvailableFor salt formation (optional).

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Magnetic stir plate.

  • Standard glassware for extraction and filtration.

  • Rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M with respect to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.[4]

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude amine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 95:5:0.5) to prevent the amine from streaking on the column.[4] Alternatively, for isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a 4M solution of HCl in dioxane dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Visualizing the Workflow

The following diagram illustrates the key stages of the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 1,4-Dioxaspiro[4.5]decan-7-one Imine_Formation Imine Formation (1-2h, RT) Ketone->Imine_Formation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine_Formation DCE Anhydrous DCE DCE->Imine_Formation STAB_Addition NaBH(OAc)3 Addition (Portion-wise) Imine_Formation->STAB_Addition Iminium Ion Intermediate Reduction Reduction (12-24h, RT) STAB_Addition->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Crude Reaction Mixture Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography/Salt Formation) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one.

Trustworthiness: A Self-Validating System

Ensuring the identity and purity of the synthesized this compound is paramount for its use in subsequent research and development activities.

Reaction Monitoring:

  • TLC Analysis: Monitor the reaction using a silica gel plate and a suitable eluent (e.g., 10% methanol in dichloromethane). The starting ketone can be visualized with a UV lamp (if it has a chromophore) or by staining with potassium permanganate. The amine product can be visualized by staining with ninhydrin, which will produce a characteristic colored spot.[4]

  • GC-MS Analysis: This technique can provide real-time information on the disappearance of the starting material and the appearance of the product, confirming the progress of the reaction and identifying any potential side products.[4]

Product Characterization:

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations for this compound
¹H NMR The spectrum should show a characteristic singlet for the four protons of the dioxolane ring at approximately 3.9-4.0 ppm. The protons on the cyclohexane ring will appear as multiplets in the aliphatic region. The methine proton attached to the nitrogen will likely be a multiplet, and the amine protons may appear as a broad singlet.
¹³C NMR The spectrum should show a signal for the spiro carbon at around 108-110 ppm and a signal for the two carbons of the dioxolane ring at approximately 64-65 ppm. The remaining carbons of the cyclohexane ring will appear in the aliphatic region.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₈H₁₅NO₂ = 157.21 g/mol ).[6]
Infrared (IR) Spectroscopy The IR spectrum should show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the absence of the strong C=O stretching vibration from the starting ketone (typically around 1715 cm⁻¹).

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable HPLC method, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid.[1]

  • Elemental Analysis: For a new batch of the compound, elemental analysis can be performed to confirm the empirical formula.

By following this detailed protocol and employing the described characterization techniques, researchers can confidently synthesize and validate the structure and purity of this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Dioxaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise control over three-dimensional space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. Their inherent rigidity and defined spatial arrangement of substituents can lead to compounds with enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The 1,4-dioxaspiro[4.5]decane moiety, a protected form of a cyclohexanone, is a prominent member of this class, frequently incorporated into biologically active molecules.

This guide focuses on a specific, yet highly versatile building block: 1,4-Dioxaspiro[4.5]decan-7-amine (CAS 49672-69-7)[1][2][3][4]. While its regioisomer, the 8-amino variant, has been more extensively documented in the scientific literature, the 7-amino isomer presents a unique vector for structural diversification, enabling the exploration of novel chemical space. The primary amine at the 7-position serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the systematic generation of diverse compound libraries. These libraries are invaluable in the early stages of drug discovery for identifying and optimizing lead compounds.

This document provides detailed protocols for the synthesis of key derivatives from this compound, including N-acyl, N-alkyl, urea, and sulfonamide analogs. The methodologies described are based on well-established and robust chemical transformations, adapted for this specific scaffold to provide researchers with a practical and reliable guide.

Synthesis of the Starting Amine: A Plausible Pathway

The starting material, this compound, can be synthesized from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. A common and efficient method for this transformation is reductive amination. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine[5].

Core Derivatization Protocols

The following sections detail robust protocols for the derivatization of the primary amine of this compound.

N-Acylation: Synthesis of Amide Derivatives

Principle: The formation of an amide bond is a cornerstone of medicinal chemistry. This protocol describes the coupling of this compound with a carboxylic acid using a coupling agent, or more directly with an acyl chloride. The use of acyl chlorides is a classic and highly effective method for N-acylation[6][7][8].

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Dissolve this compound and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add the acyl chloride (or a solution thereof) to the stirred amine solution. B->C D Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours). C->D E Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine. D->E F Quench the reaction with water or a saturated aqueous solution of NaHCO3. E->F G Separate the organic layer and extract the aqueous layer with the organic solvent. F->G H Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. G->H I Concentrate the filtrate under reduced pressure to obtain the crude product. H->I J Purify the crude product by column chromatography on silica gel. I->J

Caption: Workflow for the N-acylation of this compound.

Protocol: N-Acylation with an Acyl Chloride

  • Materials and Reagents:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Detailed Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M solution).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data for N-Acylation

Reagent/ParameterStoichiometry (eq)Notes
This compound1.0Limiting reagent
Acyl Chloride1.1 - 1.2A slight excess ensures complete consumption of the amine.
Triethylamine1.2 - 1.5Acts as a base to neutralize the HCl byproduct.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield70 - 95%Dependent on the specific acyl chloride and purification.
N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful and widely used method for the N-alkylation of amines. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the carbonyl starting material[5].

Protocol: Reductive Amination with an Aldehyde

  • Materials and Reagents:

    • This compound

    • Aldehyde or ketone (e.g., benzaldehyde, acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

    • Acetic acid (optional, as a catalyst for imine formation)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Detailed Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE.

    • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully quench with saturated aqueous NaHCO3 solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the residue by column chromatography to yield the desired secondary amine.

Quantitative Data for Reductive Amination

Reagent/ParameterStoichiometry (eq)Notes
This compound1.0Limiting reagent
Aldehyde/Ketone1.1 - 1.2A slight excess drives the imine formation.
Sodium Triacetoxyborohydride1.5A robust and mild reducing agent.
Reaction Time2 - 16 hoursHighly substrate-dependent.
Expected Yield60 - 90%Varies with the carbonyl compound used.
Urea Formation

Principle: Ureas are important functional groups in many biologically active compounds. They are readily synthesized by the reaction of an amine with an isocyanate. This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.

Protocol: Synthesis of Urea Derivatives

  • Materials and Reagents:

    • This compound

    • Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Detailed Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add the isocyanate (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC. The product is often less polar than the starting amine.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product is often pure enough for subsequent use. If necessary, it can be purified by trituration with ether or hexanes, or by column chromatography.

Quantitative Data for Urea Formation

Reagent/ParameterStoichiometry (eq)Notes
This compound1.0Limiting reagent
Isocyanate1.05 - 1.1A small excess ensures full conversion.
Reaction Time1 - 3 hoursTypically a rapid reaction.
Expected Yield85 - 99%Generally very high-yielding.
Sulfonamide Synthesis

Principle: The sulfonamide functional group is a key component in a large number of therapeutic agents. Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[9][10][11].

Protocol: Synthesis of Sulfonamide Derivatives

  • Materials and Reagents:

    • This compound

    • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

    • Pyridine or triethylamine

    • Anhydrous dichloromethane (DCM)

  • Detailed Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (2.0 eq) to the solution.

    • Slowly add the sulfonyl chloride (1.1 eq) to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Sulfonamide Synthesis

Reagent/ParameterStoichiometry (eq)Notes
This compound1.0Limiting reagent
Sulfonyl Chloride1.1 - 1.2A slight excess is typically used.
Pyridine/Triethylamine2.0Acts as both a base and a catalyst.
Reaction Time2 - 6 hoursDependent on the sulfonyl chloride.
Expected Yield75 - 95%Generally good to excellent yields.

Overall Synthetic Utility

The derivatization strategies outlined above highlight the versatility of this compound as a central scaffold for generating a wide array of novel compounds.

cluster_derivatives Derivative Classes A This compound (Starting Material) B N-Acyl Derivatives (Amides) A->B  RCOCl or  RCOOH, Coupling Agent C N-Alkyl Derivatives (Secondary Amines) A->C  R'CHO, NaBH(OAc)₃  (Reductive Amination) D Urea Derivatives A->D  R'NCO  (Isocyanate) E Sulfonamide Derivatives A->E  R'SO₂Cl, Base  (Sulfonyl Chloride)

Caption: Synthetic utility of this compound.

References

  • Wikipedia contributors. (2024). Sulfonamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Maciej, G. et al. (2014). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ChemSigma. (n.d.). 49672-69-7 this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). Urea derivative, 7. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P95479]. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Retrieved from [Link]

  • ResearchGate. (2020). The synthetic compounds of the urea derivatives 12-22. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Special Issue: Sulfonamides. Retrieved from [Link]

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Application Note: The Strategic Use of 1,4-Dioxaspiro[4.5]decan-7-amine in the Synthesis of Novel Cathepsin S Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of the spirocyclic building block, 1,4-Dioxaspiro[4.5]decan-7-amine, in the design and synthesis of potent and selective inhibitors of Cathepsin S (CatS). Cathepsin S, a lysosomal cysteine protease, is a key therapeutic target due to its significant role in immune responses and various pathologies.[1][2][3] The unique conformational rigidity and three-dimensional structure of the 1,4-dioxaspiro[4.5]decane moiety offer a compelling scaffold for developing inhibitors with improved pharmacological properties. This guide details a representative, albeit hypothetical, synthetic protocol, grounded in established chemical principles, for the incorporation of this spirocyclic amine into a peptidomimetic inhibitor backbone. It also includes a protocol for the synthesis of the amine building block itself and a standard in vitro assay for evaluating the inhibitory activity of the final compounds.

Introduction: Cathepsin S as a Therapeutic Target

Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells.[1] It plays a critical role in the processing of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules, a crucial step for the loading of antigenic peptides and the subsequent activation of CD4+ T-cells.[4][5] Unlike many other cathepsins, Cathepsin S remains active at neutral pH, allowing it to function both intracellularly within endosomes and extracellularly.[1][6] Dysregulated Cathepsin S activity has been implicated in a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis, as well as in certain cancers and neuropathic pain.[2][6][7] This makes selective inhibition of Cathepsin S a highly attractive strategy for therapeutic intervention.

The design of potent and selective Cathepsin S inhibitors is an active area of research. Many inhibitors are peptidomimetic in nature, designed to interact with the active site cleft of the enzyme, particularly the S1, S2, and S3 pockets.[4] The incorporation of rigid, non-peptidic scaffolds is a key strategy to enhance potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability. Spirocyclic structures, such as the 1,4-dioxaspiro[4.5]decane system, are particularly advantageous as they introduce conformational constraint and provide a three-dimensional array of substituents to probe the enzyme's binding pockets.

The Spirocyclic Building Block: this compound

The this compound scaffold is a versatile building block for medicinal chemistry. The spirocyclic ketal protects a cyclohexanone functionality, while the amine provides a handle for conjugation to a variety of molecular backbones. The rigid chair-like conformation of the cyclohexane ring can position substituents in well-defined axial and equatorial orientations, which can be exploited for precise interactions with the target protein.

Synthesis of this compound

The amine is typically synthesized from its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, via reductive amination.[3] This ketone precursor can be prepared through the ketalization of 1,4-cyclohexanedione.[3][8]

Protocol 1: Synthesis of this compound

This protocol describes the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate or ammonia in methanol (7N)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Wash the resulting aqueous solution with dichloromethane (DCM) to remove any unreacted ketone and non-basic impurities.

    • Basify the aqueous layer to pH >10 by the slow addition of 1 M NaOH at 0 °C.

    • Extract the product into DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.[3]

G cluster_0 Synthesis of this compound 1_4_Dioxaspiro_decan_8_one 1,4-Dioxaspiro[4.5]decan-8-one Imine_Formation Imine Formation 1_4_Dioxaspiro_decan_8_one->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Reduction Reduction (NaBH3CN) Imine_Formation->Reduction 1_4_Dioxaspiro_decan_7_amine This compound Reduction->1_4_Dioxaspiro_decan_7_amine

Caption: Workflow for the synthesis of the spirocyclic amine.

Hypothetical Synthesis of a Cathepsin S Inhibitor

While no specific literature was identified detailing the use of this compound for Cathepsin S inhibitor synthesis, a plausible synthetic route can be devised based on established medicinal chemistry principles. A common scaffold for Cathepsin S inhibitors is a peptidomimetic backbone with a "warhead" that interacts with the catalytic cysteine residue (Cys25) of the enzyme. A nitrile group is a common reversible covalent warhead.

The following is a representative, hypothetical protocol for the synthesis of a novel Cathepsin S inhibitor incorporating the spirocyclic amine. This protocol utilizes a standard amide coupling reaction.

Target Molecule: N-((S)-1-cyano-2-(4-hydroxyphenyl)ethyl)-2-((1,4-dioxaspiro[4.5]decan-7-yl)amino)acetamide

In this hypothetical target, the spirocyclic amine is coupled to a glycine spacer, which is then attached to a P1 fragment designed to interact with the S1 pocket of Cathepsin S.

Protocol 2: Hypothetical Synthesis of a Cathepsin S Inhibitor

Step 1: Synthesis of 2-((1,4-dioxaspiro[4.5]decan-7-yl)amino)acetic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) and ethyl bromoacetate (1.1 eq) in a suitable solvent like acetonitrile, with a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Alkylation: Stir the reaction mixture at room temperature overnight. Monitor by TLC.

  • Work-up and Purification: After completion, concentrate the reaction mixture. Perform an aqueous work-up and extract the product with ethyl acetate. Purify the resulting ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield the desired acid intermediate.

Step 2: Amide Coupling to Synthesize the Final Inhibitor

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine component, (S)-2-amino-3-(4-hydroxyphenyl)propanenitrile (or a suitable protected version, 1.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.

G cluster_1 Hypothetical Inhibitor Synthesis Spiro_Amine This compound Alkylation N-Alkylation Spiro_Amine->Alkylation Bromoacetate Ethyl Bromoacetate Bromoacetate->Alkylation Ester_Intermediate Ester Intermediate Alkylation->Ester_Intermediate Hydrolysis Hydrolysis (LiOH) Ester_Intermediate->Hydrolysis Acid_Intermediate Carboxylic Acid Intermediate Hydrolysis->Acid_Intermediate Amide_Coupling Amide Coupling (HATU, DIPEA) Acid_Intermediate->Amide_Coupling P1_Fragment P1 Amine Fragment ((S)-2-amino-3-(4-hydroxyphenyl)propanenitrile) P1_Fragment->Amide_Coupling Final_Inhibitor Final Cathepsin S Inhibitor Amide_Coupling->Final_Inhibitor

Caption: Hypothetical workflow for the synthesis of a CatS inhibitor.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques:

TechniquePurposeExpected Data
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts, coupling constants, and integration consistent with the proposed structure.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
HPLC Purity assessmentA single major peak indicating high purity (>95%).

In Vitro Assay for Cathepsin S Inhibition

The inhibitory potency of the synthesized compounds against Cathepsin S can be determined using a fluorogenic substrate assay.

Protocol 3: Cathepsin S Inhibition Assay

Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin S. The substrate, when cleaved, releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. The inhibitor's potency is determined by its ability to reduce this rate.

Materials:

  • Recombinant human Cathepsin S

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 0.01% Brij-35, pH 6.5)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Prepare an assay buffer containing DTT (e.g., 5 mM) to activate the Cathepsin S.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions into the assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the diluted test compound, and the activated Cathepsin S enzyme. Include controls for no enzyme, no inhibitor (100% activity), and a known inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The use of conformationally constrained building blocks like this compound represents a promising strategy in the design of next-generation Cathepsin S inhibitors. While the protocols provided herein for the synthesis of a final inhibitor are based on well-established chemical transformations rather than a specific published example, they offer a robust and logical starting point for researchers in the field. The unique three-dimensional structure of the spirocyclic moiety has the potential to confer high potency and selectivity, addressing some of the challenges in developing clinically successful Cathepsin S inhibitors. Further exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the spirocyclic ring and optimizing the peptidomimetic backbone will be crucial for advancing these compounds as potential therapeutics for autoimmune and inflammatory diseases.

References

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (URL: [Link])

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (URL: [Link])

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (URL: [Link])

  • Cathepsin S: A key drug target and signalling hub in immune system diseases. (URL: [Link])

  • Large-scale asymmetric synthesis of a cathepsin S inhibitor. (URL: [Link])

  • Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form. (URL: [Link])

  • Cathepsin S: Therapeutic, diagnostic, and prognostic potential | Request PDF. (URL: [Link])

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (URL: [Link])

  • Recent advances in the design of cathepsin S inhibitors. (URL: [Link])

  • Cathepsin S inhibitors | Request PDF. (URL: [Link])

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Application Notes & Protocols: 1,4-Dioxaspiro[4.5]decan-7-amine Core for High-Affinity σ1 Receptor PET Ligands in Tumor Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is increasingly recognized as a valuable biomarker for tumor imaging.[1][2] Its overexpression in a wide array of human cancers, including lung, breast, prostate, and glioblastoma, correlates with cellular proliferation and tumor aggressiveness, offering a distinct molecular target for non-invasive diagnostic imaging with Positron Emission Tomography (PET).[2][3][4] This guide details the application of the 1,4-Dioxaspiro[4.5]decane chemical scaffold in the development of potent and selective σ1 receptor PET radioligands. We present the rationale, synthesis, radiolabeling, and comprehensive preclinical evaluation protocols for a lead compound, demonstrating the utility of this core structure in creating effective agents for oncologic imaging.

Introduction: The Rationale for Targeting σ1 Receptors in Oncology

The σ1 receptor is a unique, stress-activated chaperone protein involved in regulating calcium signaling, protein folding, and cellular survival pathways.[4][5] Under pathological conditions such as oncogenesis, σ1 receptors are often upregulated and translocated, contributing to cancer cell survival and proliferation.[1][4] This overexpression presents a clear biological rationale for developing targeted imaging agents. PET imaging of σ1 receptors can potentially:

  • Delineate Tumor Margins: Differentiate cancerous tissue from surrounding healthy tissue based on receptor density.

  • Characterize Tumor Aggressiveness: High σ1 expression may indicate more aggressive phenotypes.[4]

  • Monitor Therapeutic Response: Changes in σ1 receptor expression could serve as a pharmacodynamic biomarker for novel cancer therapies.

  • Discriminate Tumor from Inflammation: Some studies suggest σ1 receptor PET imaging may differentiate tumor tissue from inflammatory processes, a common challenge for [¹⁸F]FDG-PET.[1]

The ideal PET radioligand for this purpose must exhibit high affinity and selectivity for the σ1 receptor, favorable pharmacokinetics for clear imaging (i.e., rapid uptake in the tumor and fast clearance from non-target tissues), and metabolic stability. The 1,4-Dioxaspiro[4.5]decane scaffold has emerged as a promising core structure for developing such ligands, offering a rigid framework that can be systematically modified to optimize these properties.

Ligand Design & Synthesis: The 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-Dioxaspiro[4.5]decane core is a piperidine derivative where the 4-position is protected as a ketal. This structural motif is advantageous for several reasons:

  • Synthetic Tractability: The amine functionality provides a straightforward handle for coupling various side chains to modulate affinity and pharmacokinetics.

  • Optimal Conformation: The spirocyclic system imparts conformational rigidity, which can be crucial for high-affinity binding to the receptor.

  • Modulation of Lipophilicity: The overall lipophilicity of the final compound, a critical parameter for in vivo imaging agents, can be fine-tuned through modifications on the appended benzyl group. A moderate lipophilicity (LogD values between 2.0-3.5) is often optimal for brain and tumor penetration.[6]

A prime exemplar of this scaffold is 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (herein designated Compound 5a ), which has shown excellent properties for tumor imaging.[7][8]

Workflow for Ligand Synthesis and Precursor Development

G cluster_0 Part 1: Synthesis of Tosylate Precursor cluster_1 Part 2: Radiolabeling A 1,4-Dioxa-8-azaspiro[4.5]decane C Reductive Amination (e.g., NaBH(OAc)3) A->C B 4-(2-hydroxyethoxy)benzaldehyde B->C D Intermediate Alcohol C->D E Tosylation (TsCl, Pyridine) D->E F Tosylate Precursor for Radiolabeling E->F I Nucleophilic Substitution (Precursor + [¹⁸F]F⁻/K₂₂₂ complex) F->I From Part 1 G [¹⁸F]Fluoride Production (Cyclotron) H Azeotropic Drying (K₂CO₃, Kryptofix K₂₂₂) G->H H->I J [¹⁸F]5a (Radiolabeled Ligand) I->J K Purification (Semi-preparative HPLC) J->K L Final Product Formulation K->L

Caption: General workflow for synthesis of the radiolabeling precursor and subsequent ¹⁸F-radiolabeling.

Protocol 2.1: Synthesis of Tosylate Precursor

This protocol describes the synthesis of the tosylate precursor required for the final radiolabeling step.

  • Reductive Amination:

    • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) and 4-(2-hydroxyethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours until starting materials are consumed (monitor by TLC or LC-MS).

    • Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution and extract the aqueous layer with DCM.

    • Combine organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, e.g., DCM/Methanol gradient) to yield the intermediate alcohol.

  • Tosylation:

    • Dissolve the purified intermediate alcohol (1.0 eq) in anhydrous pyridine or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl, ~1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the final tosylate precursor. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

[¹⁸F]Radiolabeling and Quality Control

The most common radioisotope for clinical PET, Fluorine-18 (¹⁸F), is used for labeling due to its favorable half-life (109.8 min) and low positron energy.[9] The labeling of Compound 5a is achieved via a one-pot, two-step nucleophilic substitution reaction.[7]

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]5a

This procedure is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron and delivered to the synthesis module.

    • The [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture under a stream of nitrogen at 100-110 °C to remove water.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (2-5 mg) in anhydrous acetonitrile or DMSO and add it to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18).

    • Elute the product using an appropriate mobile phase (e.g., acetonitrile/water gradient).

    • Collect the fraction corresponding to the [¹⁸F]5a peak, which is identified by co-injection with a non-radioactive standard.

  • Formulation and Quality Control:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with sterile saline.

    • The final product should be a sterile, isotonic solution for injection.

    • Quality Control: Perform analytical HPLC to determine radiochemical purity (>95%), gas chromatography to measure residual solvents, and measure the specific activity (typically 25-45 GBq/μmol).[7]

Preclinical Evaluation: In Vitro and In Vivo Characterization

A rigorous preclinical evaluation is essential to validate a new radioligand. This involves assessing its binding properties, specificity, and in vivo behavior in animal models.

Data Summary: Properties of Lead Compound [¹⁸F]5a
ParameterValueSignificance
σ1 Affinity (Kᵢ) 5.4 ± 0.4 nMHigh affinity is required for robust signal-to-noise in PET imaging.[7]
Selectivity (σ2/σ1) 30-foldEnsures the PET signal originates primarily from the target receptor.[7]
Lipophilicity (LogD) ~2.5 (Calculated)Optimal for crossing cell membranes and achieving good biodistribution.[7]
Radiochemical Purity >95%A critical quality attribute for injectable radiopharmaceuticals.[7]
Specific Activity 25-45 GBq/μmolHigh specific activity is needed to avoid mass effects and receptor saturation.[7]
Protocol 4.1: In Vitro Competition Binding Assay

This assay determines the affinity (Kᵢ) of the new ligand for σ1 and σ2 receptors.

  • Tissue Preparation: Homogenize guinea pig brain or membranes from a cell line expressing σ1 receptors (e.g., PC-12) in a suitable buffer.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, a known σ1 radioligand (e.g., -pentazocine), and varying concentrations of the test compound (e.g., non-radioactive 5a ).

  • Incubation: Incubate the plates at a specified temperature (e.g., 37 °C) for a set time (e.g., 120 minutes).

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and then the Kᵢ value using the Cheng-Prusoff equation. Repeat the assay using a σ2-selective radioligand to determine σ2 affinity.

Protocol 4.2: In Vitro Tumor Cell Uptake

This experiment demonstrates specific uptake of the radiotracer in cancer cells.

  • Cell Culture: Plate σ1-positive human cancer cells (e.g., DU-145 prostate cancer, A549 lung cancer) in 12- or 24-well plates and grow to ~80% confluency.

  • Incubation: Add [¹⁸F]5a (~0.1 MBq/well) to the cells and incubate for various time points (e.g., 5, 15, 30, 60, 120 min) at 37 °C.

  • Blocking Experiment: For a parallel set of wells, co-incubate [¹⁸F]5a with a high concentration (e.g., 10 µM) of a known σ1 ligand like haloperidol or SA4503 to determine non-specific binding.[7]

  • Washing & Lysis: After incubation, wash the cells twice with ice-cold PBS to remove unbound radioactivity. Lyse the cells with a lysis buffer (e.g., 1N NaOH).

  • Measurement: Collect the cell lysate and measure the radioactivity using a gamma counter. Measure the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data (% injected dose/mg protein).

Protocol 4.3: In Vivo Biodistribution and PET Imaging

This is the definitive preclinical test to assess the tracer's potential for tumor imaging.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human tumor cell line known to express σ1 receptors.

  • Radiotracer Injection: Administer a defined dose of [¹⁸F]5a (e.g., 2-4 MBq) via tail vein injection.

  • Biodistribution Study:

    • At selected time points post-injection (e.g., 5, 30, 60, 120 min), euthanize groups of mice (n=3-5 per group).

    • Quickly dissect major organs (blood, heart, lungs, liver, kidneys, muscle, bone, brain, and tumor).

    • Weigh each tissue sample and measure its radioactivity in a gamma counter.

    • Calculate the uptake in each organ, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Small Animal PET/CT Imaging:

    • Anesthetize a tumor-bearing mouse and position it in a small animal PET/CT scanner.

    • Administer [¹⁸F]5a via tail vein catheter.

    • Acquire dynamic or static PET images over a period of 1-2 hours. A CT scan is performed for anatomical co-registration.

    • Blocking Scan: To confirm specificity in vivo, a separate imaging session is performed where the animal is pre-treated with a blocking agent (e.g., haloperidol, 1 mg/kg) 15-30 minutes before injecting [¹⁸F]5a.[7][10]

  • Image Analysis: Reconstruct the PET images and co-register them with the CT data. Draw regions of interest (ROIs) over the tumor and other organs to generate time-activity curves (TACs) and calculate standardized uptake values (SUV). A significant reduction in tumor uptake in the blocking scan confirms σ1 receptor-specific accumulation.[7]

Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesized [¹⁸F]5a (QC Passed) B Competition Binding Assay (Determine Kᵢ for σ₁/σ₂) A->B E Tumor Xenograft Model (e.g., DU-145 in Nude Mice) A->E C Tumor Cell Uptake Study (Confirm specific uptake) B->C D Blocking with Haloperidol (Assess non-specific binding) C->D I Data Analysis & Candidate Validation D->I F Biodistribution Study (Calculate %ID/g in organs) E->F G Small Animal PET/CT Imaging (Visualize tumor uptake) E->G F->I H In Vivo Blocking Scan (Confirm target specificity) G->H H->I

Caption: Comprehensive workflow for the preclinical evaluation of a new σ1 receptor PET radioligand.

Conclusion and Future Directions

The 1,4-Dioxaspiro[4.5]decane scaffold provides a robust and versatile platform for the development of high-affinity σ1 receptor ligands for PET imaging. The lead compound, [¹⁸F]5a, demonstrates the key attributes of a successful tumor imaging agent: high and specific uptake in tumors, favorable biodistribution, and the ability to be produced with high radiochemical purity and specific activity.[7][8] The protocols outlined in this guide provide a comprehensive framework for the synthesis, radiolabeling, and preclinical validation of such agents.

Future work in this area will focus on translating these promising preclinical findings into clinical trials to validate their diagnostic utility in cancer patients. Further structural modifications of the 1,4-Dioxaspiro[4.5]decane core could also lead to second-generation tracers with even more finely tuned pharmacokinetic profiles, potentially expanding the application of σ1 receptor imaging to a broader range of cancers and other pathologies.

References

  • Radiology Key. (2016, November 9). PET Imaging of Sigma1 Receptors. Retrieved from [Link]

  • Abate, C., et al. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. PMC - PubMed Central. Retrieved from [Link]

  • Yous, S., et al. (n.d.). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. NIH. Retrieved from [Link]

  • Jia, H., et al. (2017, February 22). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. Retrieved from [Link]

  • Fischer, S., et al. (2020, May 6). Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma. PubMed Central. Retrieved from [Link]

  • Li, J., et al. (n.d.). Novel Radioligands for Imaging sigma-1 Receptor in Brain Using Positron Emission Tomography (PET). PubMed. Retrieved from [Link]

  • Fischer, S., et al. (n.d.). Bridging from Brain to Tumor Imaging: (S)-(−)- and (R)-(+)-[18F]Fluspidine for Investigation of Sigma-1 Receptors in Tumor-Bearing Mice. NIH. Retrieved from [Link]

  • Jia, H., et al. (2026, August 10). (PDF) PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). ScienceOpen. Retrieved from [Link]

  • Al-Awadey, A., et al. (2020, October 8). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. Retrieved from [Link]

  • Jia, H., et al. (n.d.). PET Imaging Evaluation of Four σ1 Radiotracers in Nonhuman Primates. PubMed. Retrieved from [Link]

  • Fischer, S., et al. (2020, May 6). Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(-)-[18F]Fluspidine in Glioblastoma. PubMed. Retrieved from [Link]

  • Wang, R., et al. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]

  • Wang, R., et al. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. Retrieved from [Link]

  • Niso, M., et al. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. Retrieved from [Link]

  • Wang, T., et al. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • Abate, C., et al. (2026, November 13). (PDF) A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. ResearchGate. Retrieved from [Link]

  • Aydar, E., et al. (n.d.). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? PubMed Central. Retrieved from [Link]

  • Niso, M., et al. (n.d.). Development of sigma-1. Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • Wang, T., et al. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. ResearchGate. Retrieved from [Link]

  • Krelin, Y., et al. (n.d.). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. Retrieved from [Link]

  • Wang, T., et al. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies for 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

1,4-Dioxaspiro[4.5]decan-7-amine is a valuable synthetic intermediate, frequently employed in medicinal chemistry as a constrained cyclohexane scaffold. The spirocyclic ketal serves as a robust protecting group for a cyclohexanone carbonyl, while the primary amine at the C-7 position offers a versatile handle for derivatization. The core challenge in manipulating this molecule lies in the selective protection of the nucleophilic amine group while preserving the integrity of the acid-labile ketal. This guide provides a detailed analysis of orthogonal protecting group strategies, enabling chemists to navigate this challenge with precision.

Chapter 1: Strategic Considerations for Protecting Group Selection

The choice of an amine protecting group is dictated by its compatibility with the existing molecular framework and the reaction conditions planned for subsequent synthetic steps. For this compound, the primary constraint is the acid sensitivity of the ethylene glycol ketal. Therefore, an ideal protecting group must be introduced under neutral or basic conditions and, critically, be removable under conditions that do not cleave the ketal. This principle is known as orthogonal protection .[1][2]

Key factors for selection include:

  • Stability: The group must be stable to the intended downstream reaction conditions (e.g., organometallic reagents, oxidations, reductions).

  • Ease of Introduction: The protection reaction should be high-yielding and straightforward.

  • Ease of Removal: The deprotection step must be efficient and selective.

  • Orthogonality: The deprotection conditions must not affect other functional groups, especially the spiroketal.

Based on these criteria, three carbamate-based protecting groups are recommended: Cbz , Fmoc , and Boc , each with distinct advantages and considerations.

Chapter 2: Orthogonal Protecting Groups & Protocols

This section details the application of two highly effective, orthogonal protecting groups—Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and discusses the conditional use of the tert-Butoxycarbonyl (Boc) group.

Carboxybenzyl (Cbz) Group: The Hydrogenolysis Strategy

The Cbz group is an excellent choice for this system due to its general stability towards both acidic and basic conditions.[3] Its removal via catalytic hydrogenolysis is a mild and highly selective method that is completely orthogonal to the acid-sensitive ketal.[4][5]

Mechanism & Rationale: The amine is acylated with benzyl chloroformate (Cbz-Cl) under basic conditions to form a stable carbamate.[4] The deprotection proceeds via palladium-catalyzed hydrogenation, which cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[6][7] This process avoids the use of acid, thereby ensuring the ketal's stability.

Experimental Protocols:

Protocol 2.1.1: N-Cbz Protection of this compound

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq) to the reaction mixture.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2.1.2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric and should be handled while wet or under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm via a balloon).

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and easily removed.[6]

Workflow Diagram: Cbz Protection & Deprotection

Cbz_Workflow cluster_protection Protection cluster_deprotection Deprotection Substrate This compound Protected N-Cbz Protected Intermediate Substrate->Protected Cbz-Cl, NaHCO₃ DCM/H₂O, 0°C to RT Product Deprotected Amine Protected->Product H₂, 10% Pd/C MeOH, RT

Caption: Cbz protection/deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Strategy

The Fmoc group is another outstanding choice, offering an orthogonal deprotection strategy that relies on basic, rather than acidic or reductive, conditions.[8][9] This makes it fully compatible with both the acid-sensitive ketal and other functionalities that might be sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl ethers).

Mechanism & Rationale: Protection is achieved by reacting the amine with an activated Fmoc reagent like Fmoc-Cl or Fmoc-OSu.[8] Deprotection is a base-mediated β-elimination. A mild base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces elimination to release the free amine, carbon dioxide, and a stable dibenzofulvene-piperidine adduct.[10][11]

Experimental Protocols:

Protocol 2.2.1: N-Fmoc Protection of this compound

  • Setup: Dissolve the amine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the Fmoc-protected amine.[12]

Protocol 2.2.2: Fmoc Deprotection using Piperidine

  • Setup: Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to create a 20% (v/v) mixture.[13]

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid, often completing within 5-30 minutes. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine.

  • Isolation: The resulting residue can be co-evaporated with a solvent like toluene to remove residual piperidine. The crude product can be purified further if necessary, often by an aqueous work-up or chromatography.

Workflow Diagram: Fmoc Protection & Deprotection

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection Substrate This compound Protected N-Fmoc Protected Intermediate Substrate->Protected Fmoc-Cl, NaHCO₃ Dioxane/H₂O, RT Product Deprotected Amine Protected->Product 20% Piperidine in DMF, RT

Caption: Fmoc protection/deprotection workflow.

tert-Butoxycarbonyl (Boc) Group: A Cautionary Approach

The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of introduction and general stability.[14] However, its standard deprotection condition—strong acid (e.g., trifluoroacetic acid or HCl)—is directly incompatible with the acid-labile ketal of this compound.[15]

Rationale for Conditional Use: While standard Boc deprotection is not viable, this strategy can be employed if milder, alternative deprotection methods are used or if the ketal is intended to be removed concurrently. Recent literature describes methods for Boc removal under non-traditional, milder acidic or even non-acidic conditions that may preserve the ketal.[16][17] These methods often require careful optimization for a specific substrate.

Experimental Protocols:

Protocol 2.3.1: N-Boc Protection of this compound

  • Setup: Dissolve the amine (1.0 eq) in a solvent such as THF, dioxane, or DCM.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) or aqueous sodium bicarbonate.

  • Reaction: Stir the mixture at room temperature for 2-12 hours until TLC indicates completion.

  • Work-up: Concentrate the reaction mixture. If using an aqueous base, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The N-Boc protected product is often pure enough for the next step, but can be purified by chromatography if needed.[14]

Protocol 2.3.2: Milder Boc Deprotection (Requires Optimization)

  • Method A (Lewis Acids): Treat the N-Boc amine with a Lewis acid like ZnBr₂ in DCM. This can sometimes be selective for Boc removal over acid-labile groups.[14]

  • Method B (HCl in Methanol): Using a carefully controlled amount of HCl generated in situ (e.g., from oxalyl chloride or acetyl chloride in methanol) can sometimes achieve deprotection under conditions mild enough to preserve the ketal.[15][16]

  • Method C (Thermal): In some cases, heating the N-Boc compound in a high-boiling point solvent can effect thermal deprotection, although this is highly substrate-dependent.[17]

Workflow Diagram: Boc Protection & Deprotection

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection (Caution!) Substrate This compound Protected N-Boc Protected Intermediate Substrate->Protected Boc₂O, TEA DCM, RT Product Deprotected Amine Protected->Product Mild Acid (e.g., ZnBr₂) or Non-Standard Methods

Caption: Boc protection/deprotection workflow.

Chapter 3: Comparative Analysis & Recommendations

The selection of a protecting group is a critical decision in a synthetic campaign. The following table summarizes the key attributes of the discussed strategies for this compound.

FeatureCbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Protection Reagents Benzyl chloroformate (Cbz-Cl)Fmoc-Cl, Fmoc-OSuDi-tert-butyl dicarbonate (Boc₂O)
Protection Conditions Mildly basic (e.g., NaHCO₃)Mildly basic (e.g., NaHCO₃, Piperidine)Mildly basic (e.g., TEA, NaOH)
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)Base-mediated (20% Piperidine in DMF)Strong Acid (TFA, HCl)
Orthogonality to Ketal Excellent. Deprotection is neutral.Excellent. Deprotection is basic.Poor (Standard). Requires careful optimization of mild/non-standard methods.
Key Advantage Robust group, clean deprotection.Very mild, fast deprotection.Economical and widely used reagent.
Key Disadvantage Incompatible with reducible groups (alkenes, etc.). Catalyst can be pyrophoric.Base-labile; incompatible with downstream basic conditions.Standard deprotection cleaves the ketal.

Final Recommendations:

  • For general applications where subsequent steps do not involve catalytic reduction, the Cbz group is the most robust and reliable choice.

  • For syntheses that require compatibility with reducible functional groups or where very mild deprotection is paramount, the Fmoc group is the superior option.

  • The Boc group should only be considered if the synthetic route can accommodate non-standard, carefully optimized deprotection conditions or if simultaneous deprotection of both the amine and the ketal is the desired outcome.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ghosh, A., & Brindisi, M. (2015). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online, 23(7), 789-792. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-222. Retrieved from [Link]

  • SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 27(8). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (2022). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(39), 9467-9468. Retrieved from [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Hindawi. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Chemistry, 2014. Retrieved from [Link]

  • ChemistryViews. (2023). A “Sterically Stressed” Amide as a Protecting Group for Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1237-1240. Retrieved from [Link]

  • YouTube. (2020). Protecting Groups for Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25771-25776. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25771-25776. Retrieved from [Link]

  • NIH. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 365(15), 2516-2549. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

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Application Note & Protocols: High-Purity Isolation of 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

1,4-Dioxaspiro[4.5]decan-7-amine and its isomers are valuable spirocyclic building blocks in medicinal chemistry and materials science. Their rigid, three-dimensional structure provides a unique scaffold for introducing molecular complexity. The primary amine handle allows for a wide array of subsequent chemical modifications, making it a cornerstone intermediate in the synthesis of complex target molecules, including potential therapeutic agents.

The success of these multi-step syntheses and the validity of downstream biological assays are fundamentally dependent on the purity of this starting material. Common synthetic routes, such as the reductive amination of the corresponding ketone (1,4-Dioxaspiro[4.5]decan-7-one), often yield crude products contaminated with unreacted starting materials, side-products, and residual reagents. This guide provides a detailed exploration of robust purification techniques, explaining the chemical principles behind each method to empower researchers to select and optimize the ideal strategy for their specific needs.

Molecular Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's chemical properties. This compound possesses two key functional groups that dictate its behavior:

  • The Primary Amine: A basic (nucleophilic) center that can be protonated under acidic conditions to form a water-soluble ammonium salt. This is the primary lever for purification via acid-base extraction.

  • The Spiroketal (Dioxolane Ring): This group is sensitive to acidic conditions and is susceptible to hydrolysis, which would cleave the ring to reveal the parent ketone and ethylene glycol.[1] This sensitivity demands careful pH control during any acid-based purification steps.

Anticipated Impurities: Based on a typical reductive amination synthesis, the crude product may contain:

  • Unreacted 1,4-Dioxaspiro[4.5]decan-7-one.

  • Secondary amine byproducts, formed from the reaction of the product amine with another molecule of the starting ketone.[2]

  • Residual reducing agents (e.g., borohydride salts) and their byproducts.

  • Solvents and other non-basic organic impurities.

The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the required final purity level.

G cluster_0 Purification Strategy Selection Crude Crude this compound Decision1 Goal: Bulk Purification / Removal of Non-Basic Impurities Crude->Decision1 Decision2 Goal: High Purity (>98%) / Removal of Polar Impurities Crude->Decision2 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Chromatography Protocol 2: Flash Column Chromatography Decision2->Chromatography Primary Method Recrystal Protocol 3: Recrystallization via Salt Formation Chromatography->Recrystal For Crystalline Solid / Ultimate Purity

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is an excellent first-pass method for removing the bulk of non-basic contaminants, such as unreacted ketone.

Principle of Operation: The basic amine is protonated by an acid (e.g., HCl) to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and are separated. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction Organic1 Organic Phase Crude Amine (R-NH₂) Neutral Impurities Aqueous1 Aqueous Phase 1M HCl Organic1:f1->Aqueous1:f1 Protonation R-NH₂ → R-NH₃⁺Cl⁻ Aqueous2 Aqueous Phase Amine Salt (R-NH₃⁺Cl⁻) Organic2 Organic Phase Fresh Solvent (e.g., DCM) Aqueous2:f1->Organic2:f1 Deprotonation (add NaOH) R-NH₃⁺Cl⁻ → R-NH₂

Caption: Mechanism of purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The bulk of neutral impurities will remain in the organic layer, which can be discarded. To maximize recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH is >12 (verify with pH paper). The free amine may precipitate or form an oily layer.

  • Product Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine with three portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified amine.[2]

Causality Insight: Performing the acidic workup at low temperatures (ice bath) helps to minimize potential hydrolysis of the acid-sensitive spiroketal group.[2]

Protocol 2: Flash Column Chromatography

For achieving high purity, particularly for removing polar impurities like secondary amine byproducts, flash column chromatography on silica gel is the method of choice.

Principle of Operation: The crude mixture is passed through a stationary phase (silica gel) using a mobile phase (solvent system). Separation occurs based on the differential adsorption of the components to the silica. Amines have a strong tendency to interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, which can lead to poor separation and "tailing" or streaking of the product spot on TLC. To mitigate this, a small amount of a basic modifier is added to the eluent.

Step-by-Step Protocol:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical system might be 70:30 Hexanes:EtOAc. The target compound should have an Rf value of approximately 0.2-0.4.

  • Adding a Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide.[2] This deactivates the acidic sites on the silica gel, ensuring a sharp, well-defined elution of the amine.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (without the basic modifier initially for a more stable packing).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection: Run the column, eluting with the solvent system containing the basic modifier. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed during this step.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolOffers good selectivity for compounds of moderate polarity.[2]
Basic Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing and improving recovery.
Loading Method Dry LoadingOften provides superior resolution compared to wet (liquid) loading.

Protocol 3: Recrystallization via Salt Formation

Recrystallization is a powerful technique for achieving the highest level of purity, yielding a stable, crystalline product. Since many free amines are oils or low-melting solids, converting the amine to a salt often dramatically improves its ability to form a well-ordered crystal lattice.

Principle of Operation: The amine is converted to its hydrochloride salt, which typically has significantly different solubility properties than the free base. The salt is then dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon cooling, it crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the purified amine from a previous step (e.g., post-chromatography) in a minimal amount of a suitable solvent like diethyl ether or EtOAc.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol dropwise. The hydrochloride salt will precipitate as a solid.

  • Isolation of Salt: Collect the salt by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Solvent Selection for Recrystallization: Test the solubility of the salt in various solvents (e.g., isopropanol, ethanol, methanol/ether mixtures) to find a suitable system where the salt is soluble when hot but sparingly soluble when cold.[3][4]

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent.[5] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • HPLC: A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% TFA or formic acid) and acetonitrile is a standard method for assessing purity.[1]

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are visible.

  • GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired product.[2]

References

  • BenchChem Technical Support Team. (2025). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.
  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com.
  • BenchChem. (2025). Technical Support Center: 1,4-Dioxaspiro[4.
  • BenchChem. (2025). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. BenchChem.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Vassar College. (2007, November 28).

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N-Alkylation of 1,4-Dioxaspiro[4.5]decan-7-amine: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel amine derivatives is a cornerstone for the exploration of new chemical entities with therapeutic potential. The 1,4-dioxaspiro[4.5]decane moiety is a valuable scaffold, offering a conformationally restricted cyclohexane ring mimic with a protected ketone functionality. The N-alkylation of 1,4-dioxaspiro[4.5]decan-7-amine, in particular, provides a gateway to a diverse array of compounds with potential applications in various therapeutic areas. This guide offers a detailed exploration of the reaction conditions and protocols for the efficient N-alkylation of this versatile primary amine.

Introduction to the Spirocyclic Amine Scaffold

The 1,4-dioxaspiro[4.5]decane framework is a key structural motif in organic synthesis. The spirocyclic ketal protects the cyclohexanone carbonyl group, allowing for selective transformations at other positions of the cyclohexane ring. The presence of a primary amine at the C-7 position introduces a nucleophilic center, prime for functionalization through N-alkylation. This modification is a critical step in structure-activity relationship (SAR) studies, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Synthetic Access to this compound

While less common than its 8-amino counterpart, this compound can be synthesized from a suitable precursor. A plausible synthetic route involves the reductive amination of 1,4-dioxaspiro[4.5]decan-7-one. This ketone can be prepared through various synthetic strategies, often starting from 1,3-cyclohexanedione.

G cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_final Final Product Synthesis 1_3_cyclohexanedione 1,3-Cyclohexanedione ketalization Ketalization 1_3_cyclohexanedione->ketalization Ethylene glycol, p-TsOH 1_4_dioxaspiro_4_5_decan_7_one 1,4-Dioxaspiro[4.5]decan-7-one ketalization->1_4_dioxaspiro_4_5_decan_7_one reductive_amination Reductive Amination (e.g., NH3, H2/Pd-C or NaBH3CN) 1_4_dioxaspiro_4_5_decan_7_one->reductive_amination target_amine This compound reductive_amination->target_amine

Caption: Proposed synthetic route to this compound.

Core N-Alkylation Strategies

Two primary methodologies are widely employed for the N-alkylation of primary amines: reductive amination and direct alkylation with alkyl halides . The choice between these methods depends on the desired product, the nature of the alkylating agent, and the overall synthetic strategy.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary and tertiary amines.[1] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[2] This method is often preferred due to its high selectivity and the commercial availability of a vast array of aldehydes and ketones.

Mechanism:

The reaction proceeds in two key steps:

  • Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine). This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.

G Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde or Ketone (R1-CO-R2) Secondary_Amine N-Alkylated Product Imine->Secondary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Imine

Caption: General workflow for reductive amination.

Key Reaction Parameters:

ParameterRecommended Conditions and Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications.[3] Its mild and selective nature allows for the reduction of the iminium ion in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly at a controlled pH (around 6-7), as it is more selective for the iminium ion over the ketone.[4]
Solvent Anhydrous polar aprotic solvents such as dichloromethane (DCM) , 1,2-dichloroethane (DCE) , or tetrahydrofuran (THF) are commonly used. For reactions with ammonium acetate, methanol is a suitable solvent.[5]
Stoichiometry A slight excess of the carbonyl compound (1.1-1.5 equivalents) is often used to drive the imine formation to completion. The reducing agent is typically used in a slight excess (1.2-2.0 equivalents).
Temperature Most reductive aminations can be carried out at room temperature. Gentle heating may be required for less reactive substrates.
pH Control For reactions using NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is crucial for the formation of the iminium ion and the stability of the reducing agent. This can be achieved by the addition of a catalytic amount of acetic acid.

Detailed Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[4]

Direct Alkylation with Alkyl Halides: A Classical SN2 Approach

Direct N-alkylation with alkyl halides is a traditional and straightforward method for forming C-N bonds.[6] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Challenges and Considerations:

A significant drawback of this method is the potential for overalkylation .[6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, it is crucial to use a large excess of the primary amine or to add the alkyl halide slowly to a solution of the amine.

Key Reaction Parameters:

ParameterRecommended Conditions and Rationale
Alkylating Agent Alkyl iodides are the most reactive, followed by bromides and chlorides. The choice depends on the desired reactivity and substrate compatibility.
Base A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct formed during the reaction. Common choices include potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or hindered organic bases like diisopropylethylamine (DIPEA) .[7]
Solvent Polar aprotic solvents such as acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free.[8]
Temperature The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide and the amine.
Stoichiometry To promote mono-alkylation, a significant excess of the amine (3-5 equivalents or more) relative to the alkyl halide is often employed. Alternatively, using a 1:1 stoichiometry with slow addition of the alkyl halide can also be effective.

Detailed Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (3.0 eq) and potassium carbonate (2.0 eq) in anhydrous MeCN or DMF, add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield (Reductive Amination) Incomplete imine formation.Ensure anhydrous conditions; add a catalytic amount of acetic acid; increase the reaction time for imine formation before adding the reducing agent.[4]
Inactive reducing agent.Use a fresh batch of the reducing agent.
Overalkylation (Direct Alkylation) The secondary amine product is more nucleophilic than the starting primary amine.Use a large excess of the primary amine; add the alkyl halide slowly to the reaction mixture.
No Reaction Steric hindrance around the amine or the electrophile.Increase the reaction temperature; switch to a more reactive alkylating agent (e.g., from R-Cl to R-I); consider a different synthetic route.
Poor solubility of reactants.Choose a different solvent system in which all reactants are soluble.
Formation of Side Products The spiroketal is sensitive to strongly acidic conditions.Avoid strongly acidic catalysts; use mild reaction conditions.

Conclusion

The N-alkylation of this compound is a pivotal transformation for the synthesis of novel spirocyclic compounds with potential biological activities. Both reductive amination and direct alkylation with alkyl halides are viable methods, each with its own set of advantages and challenges. Reductive amination offers excellent control and versatility, making it a preferred choice for many applications. Direct alkylation, while simpler in concept, requires careful control to avoid overalkylation. By understanding the underlying principles and optimizing the reaction parameters as detailed in this guide, researchers can effectively synthesize a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.

References

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Kopteva, N. E., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 486-491.
  • Loupy, A., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(7), 292-293.
  • Foley, D. J., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Annunziata, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34965-34969.
  • Wikipedia. (2023). Amine alkylation. [Link]

  • ResearchGate. (2014). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 1-714.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. [Link]

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Scale-up Synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry.[1][2] The inherent rigidity and defined vectoral projection of substituents offered by these structures provide a compelling strategy for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[2] Among these, 1,4-Dioxaspiro[4.5]decan-7-amine serves as a crucial building block for a variety of pharmacologically active agents. Its synthesis on a large scale, however, presents unique challenges that necessitate a robust and well-optimized protocol. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, focusing on a two-step process commencing with the formation of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, followed by a catalytic hydrogenation of the corresponding oxime.

Synthetic Strategy: A Two-Step Approach to the Target Amine

The synthesis of this compound is most efficiently achieved through a two-step sequence:

  • Ketalization: The synthesis of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[3]

  • Reductive Amination: Conversion of the ketone to the target primary amine.[3]

For the reductive amination step, several methods can be considered, including direct amination with reducing agents like sodium cyanoborohydride or a two-step oximation followed by hydrogenation. For scale-up operations, the latter approach via an oxime intermediate followed by catalytic hydrogenation using Raney® Nickel is often preferred. This preference is rooted in several factors:

  • Safety: While effective, borohydride reagents can present challenges on a large scale, including hydrogen evolution and the need for stringent control of reaction conditions.

  • Cost-Effectiveness: Catalytic hydrogenation utilizes a smaller amount of a recyclable catalyst, which can be more economical for large-scale production.

  • Work-up and Purification: The work-up for catalytic hydrogenation is often simpler, involving filtration of the catalyst followed by standard extraction procedures.

This guide will therefore focus on the oximation and subsequent Raney® Nickel-catalyzed hydrogenation route.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Oximation cluster_2 Step 3: Catalytic Hydrogenation 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one Ethylene glycol, Acid catalyst 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one oxime 1,4-Dioxaspiro[4.5]decan-8-one oxime 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxaspiro[4.5]decan-8-one oxime Hydroxylamine hydrochloride, Base 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxaspiro[4.5]decan-8-one oxime This compound This compound 1,4-Dioxaspiro[4.5]decan-8-one oxime->this compound Raney® Nickel, H₂ 1,4-Dioxaspiro[4.5]decan-8-one oxime->this compound

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is adapted from established methods for the synthesis of the ketone precursor.[4][5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
1,4-Cyclohexanedione637-88-7112.13 g/mol 1.0 eq
Ethylene glycol107-21-162.07 g/mol 1.1 eq
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 0.02 eq
Toluene108-88-392.14 g/mol -

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 1,4-cyclohexanedione, ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,4-Dioxaspiro[4.5]decan-8-one by recrystallization or column chromatography.

Part 2: Synthesis of this compound via Oximation and Catalytic Hydrogenation

This two-step protocol provides a scalable and efficient route to the target amine.

Step 2a: Oximation of 1,4-Dioxaspiro[4.5]decan-8-one

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
1,4-Dioxaspiro[4.5]decan-8-one4746-97-8156.18 g/mol 1.0 eq
Hydroxylamine hydrochloride5470-11-169.49 g/mol 1.2 eq
Sodium acetate127-09-382.03 g/mol 1.5 eq
Ethanol64-17-546.07 g/mol -
Water7732-18-518.02 g/mol -

Procedure:

  • In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the ketone and stir at room temperature.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1,4-Dioxaspiro[4.5]decan-8-one oxime.

Step 2b: Catalytic Hydrogenation of 1,4-Dioxaspiro[4.5]decan-8-one oxime

Safety Precaution: Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere.[6][7]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
1,4-Dioxaspiro[4.5]decan-8-one oxime23455-54-1171.20 g/mol 1.0 eq
Raney® Nickel (slurry in water)7440-02-058.69 g/mol ~5-10% by weight of the oxime
Ethanol (or Methanol)64-17-546.07 g/mol -
Hydrogen gas1333-74-02.02 g/mol -

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a similar high-pressure reactor).

  • Carefully add the Raney® Nickel slurry to the reaction vessel under a stream of nitrogen or argon. Wash the catalyst with ethanol to remove the water.

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one oxime in ethanol to the reaction vessel.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this may need optimization) and begin vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification of this compound

The purification of the final product is crucial to obtain a high-purity compound suitable for drug development.[3]

  • Dissolve the crude amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12 to deprotonate the amine.

  • Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • For very high purity, column chromatography on silica gel can be performed using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent tailing.

Process Optimization and Troubleshooting

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase H₂ Pressure Increase H₂ Pressure Incomplete Reaction->Increase H₂ Pressure Check Catalyst Activity Check Catalyst Activity Incomplete Reaction->Check Catalyst Activity Optimize Catalyst Loading Optimize Catalyst Loading Side Product Formation->Optimize Catalyst Loading Purification Strategy Purification Strategy Side Product Formation->Purification Strategy

Figure 2: Decision-making process for troubleshooting low yields in the hydrogenation step.

Troubleshooting Common Issues:

  • Low Yield in Reductive Amination:

    • Incomplete imine formation: Ensure anhydrous conditions during the reductive amination if using a one-pot method.[3]

    • Inactive catalyst: Raney® Nickel can lose activity over time. Use freshly prepared or properly stored catalyst.

    • Insufficient hydrogen pressure or reaction time: Optimize these parameters for the specific scale of the reaction.

  • Formation of Secondary Amines: This can be a side reaction in direct reductive amination. The two-step oximation-hydrogenation approach generally minimizes this issue.

  • Difficult Purification: The basic nature of the amine can cause it to streak on silica gel. The addition of a small amount of triethylamine to the eluent can mitigate this. The acid-base extraction workup is highly effective for removing non-basic impurities.

Conclusion

The scale-up synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed protocol provided in this application note, which emphasizes a robust two-step synthesis via an oxime intermediate and catalytic hydrogenation, offers a reliable and scalable method for producing this valuable building block. By understanding the rationale behind the chosen synthetic route and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce high-quality this compound for their research and development needs.

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]

  • National Institutes of Health. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • MDPI. Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. [Link]

  • Journal of the American Chemical Society. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • RSC Publishing. Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 1,4-Dioxaspiro[4.5]decan-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]decan-7-amine, a key building block in contemporary medicinal chemistry, presents a unique analytical challenge due to its spirocyclic core and primary amine functionality. The inherent chirality and potential for degradation necessitate a multi-faceted analytical approach for comprehensive characterization and quality control. This guide, designed for researchers and drug development professionals, provides a detailed exploration of the essential analytical methodologies for ensuring the identity, purity, and stability of this versatile intermediate and its derivatives. As a Senior Application Scientist, the following protocols and insights are grounded in established analytical principles and field-proven strategies to ensure robust and reliable results.

The stability of the 1,4-dioxaspiro[4.5]decane moiety is a critical consideration. The spiroketal is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of a ketone and a diol. Furthermore, the primary amine is prone to oxidation. Therefore, careful handling and appropriate analytical methods are paramount to guarantee the integrity of the molecule.

Structural and Purity Analysis: A Multi-Technique Approach

A comprehensive characterization of this compound relies on the synergistic use of several analytical techniques. The following sections detail the theoretical underpinnings and practical protocols for the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H~3.9s4H, -O-CH₂-CH₂-O-
¹H~2.8 - 3.2m1H, -CH-NH₂
¹H~1.4 - 2.0m8H, Cyclohexyl protons
¹H~1.2 (broad)s2H, -NH₂
¹³C~108sSpiro carbon (C5)
¹³C~64t2C, -O-CH₂-CH₂-O-
¹³C~50dC7 (CH-NH₂)
¹³C~30-40tCyclohexyl CH₂ carbons

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic molecules. The addition of a drop of D₂O can be used to confirm the assignment of the -NH₂ protons, as they will undergo exchange and their signal will disappear from the spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine the relative proton ratios.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data and known trends for similar structures.[1]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of this compound, confirming its elemental composition and providing insights into its connectivity.

For cyclic amines, the molecular ion peak (M⁺) is typically observable. The fragmentation of cyclic amines is characterized by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the carbocyclic ring.[2]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 157, corresponding to the molecular weight of C₈H₁₅NO₂.

  • α-Cleavage: Loss of a hydrogen radical from the carbon bearing the amine group can lead to an iminium ion.

  • Ring Fragmentation: The cyclohexyl ring can undergo fragmentation, leading to the loss of ethylene or other small neutral molecules.

For volatile amines like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS System:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

    • Carrier Gas: Helium is the most common carrier gas.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Transfer Line Temperature: 280 °C

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

    • Source Temperature: ~230 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the fragmentation pattern with known patterns for cyclic amines to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Stability Studies

HPLC is a versatile and indispensable tool for determining the purity of this compound and for monitoring its stability over time.

Causality Behind Experimental Choices: Reversed-phase chromatography is well-suited for separating compounds with varying polarities. A C18 column provides a good balance of retention for a molecule like this compound. The use of a buffer in the mobile phase helps to control the ionization state of the amine, leading to better peak shape and reproducibility. A gradient elution is often necessary to separate the main compound from both more and less polar impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with a range of polarities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the amine itself has a weak chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement, especially in drug development.

Causality Behind Experimental Choices: Polysaccharide-based chiral stationary phases (CSPs) are known for their broad applicability in separating a wide range of chiral compounds, including amines.[3] The use of a non-polar mobile phase (normal phase mode) often provides better selectivity for these types of separations. A basic additive like diethylamine (DEA) is crucial to improve peak shape by minimizing interactions between the basic amine analyte and any acidic sites on the stationary phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is a good starting point.[3]

  • Mobile Phase (Normal Phase):

    • A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) hexane:isopropanol.

    • Add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection: UV at a low wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in the molecule.

Based on the structure of this compound and data from similar compounds like cyclohexylamine, the following characteristic IR absorptions are expected:[4][5]

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3500N-H stretchPrimary amine (-NH₂) (typically two bands)
2850 - 2960C-H stretchAliphatic C-H
1590 - 1650N-H bend (scissoring)Primary amine (-NH₂)
1050 - 1150C-O stretchSpiroketal (C-O-C)
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or pure KBr.

    • Collect the sample spectrum.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental confirmation of the empirical and molecular formula.

  • Carbon (C): 61.12%

  • Hydrogen (H): 9.62%

  • Nitrogen (N): 8.91%

  • Oxygen (O): 20.35% (typically determined by difference)

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the pure, dry sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).

  • Data Analysis: The instrument's software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Stability Considerations and Degradation Pathways

As mentioned, this compound has two primary points of potential degradation: the spiroketal and the primary amine.

  • Spiroketal Hydrolysis: The spiroketal is susceptible to acid-catalyzed hydrolysis. This degradation is more pronounced in acidic conditions and can be minimized by maintaining a neutral or slightly basic pH during storage and analysis.

  • Amine Oxidation: The primary amine can be oxidized, especially in the presence of air and light. Storage under an inert atmosphere (e.g., argon or nitrogen) and in amber vials can mitigate this degradation pathway.

A stability-indicating HPLC method, as described in the HPLC section, is crucial for separating the intact drug from its potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient over time and under various stress conditions.

Visualizing the Analytical Workflow

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} }

Caption: Overall workflow for the characterization of this compound.

dot digraph "HPLC_Method_Selection" { graph [fontname="sans-serif", fontsize=12, size="7.6,7.6", ratio=fill, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="sans-serif", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

}

Caption: Logic for HPLC method selection for this compound.

References

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Society Reviews, 38(12), 3484-3496. [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). [Link]

  • Hanna, S. B. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • Perron, F., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(35), 11448–11457. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). [Link]

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Nakovich, L. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH. [Link]

  • Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. (2021, June 26). YouTube. [Link]

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Application Notes and Protocols for the Utilization of 1,4-Dioxaspiro[4.5]decan-7-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is paramount. There is a discernible shift away from planar, aromatic structures towards molecules with greater three-dimensionality.[1] This evolution is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties and more favorable pharmacokinetic profiles.[1][2] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this trend, offering a rigid and structurally complex framework that can effectively probe the three-dimensional space of biological targets.[3] The incorporation of spirocyclic motifs has been shown to enhance compound potency, selectivity, and metabolic stability.[2][4][5]

1,4-Dioxaspiro[4.5]decan-7-amine is a bifunctional building block of significant interest for the construction of compound libraries for high-throughput screening. Its spirocyclic core imparts conformational rigidity and a defined three-dimensional geometry, while the primary amine handle serves as a versatile point for diversification. This application note provides a comprehensive guide for the effective use of this compound in parallel synthesis workflows, with a focus on robust and scalable protocols for reductive amination and Ugi four-component reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for designing effective synthetic protocols and for interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 49672-69-7
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Boiling Point 247.0 ± 35.0 °C (Predicted)
LogP -0.04
Density 1.11 ± 0.1 g/cm³ (Predicted)

Proposed Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound is valuable for researchers. A plausible and efficient route involves a two-step sequence starting from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-7-one. This ketone can be synthesized from 1,3-cyclohexanedione. The subsequent conversion to the amine is typically achieved through reductive amination.

Synthesis_of_this compound cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-7-one 1,4-Dioxaspiro[4.5]decan-7-one 1,3-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-7-one Ethylene glycol, p-TsOH, Toluene, Dean-Stark This compound This compound 1,4-Dioxaspiro[4.5]decan-7-one->this compound NH4OAc, NaBH3CN, Methanol Parallel_Reductive_Amination_Workflow Start Start Dispense_Amine Dispense this compound solution to 96-well plate Start->Dispense_Amine Dispense_Aldehydes Add diverse aldehyde/ketone stock solutions Dispense_Amine->Dispense_Aldehydes Imine_Formation Incubate for imine formation (e.g., 1-2 hours at RT) Dispense_Aldehydes->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 solution Imine_Formation->Add_Reducing_Agent Reaction Shake at room temperature (overnight) Add_Reducing_Agent->Reaction Quench_Workup Quench reaction and perform liquid-liquid extraction Reaction->Quench_Workup Purification Purify via automated flash chromatography or HPLC Quench_Workup->Purification Analysis Analyze library members (LC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: Workflow for parallel reductive amination.

Detailed Protocol for Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction plates with sealing mats

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.22 M solutions of a diverse set of aldehydes or ketones in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 200 µL of the this compound solution (0.04 mmol, 1.0 eq).

    • To each corresponding well, add 200 µL of the aldehyde/ketone solution (0.044 mmol, 1.1 eq).

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the plate and shake at room temperature for 1 hour.

  • Reduction:

    • Add 200 µL of the sodium triacetoxyborohydride solution (0.06 mmol, 1.5 eq) to each well.

    • Reseal the plate and shake at room temperature for 16 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the plate for 10 minutes.

    • Add 500 µL of DCM to each well and shake vigorously.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of DCM.

    • Pass the combined organic extracts through a phase separator plate or dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo to yield the crude products.

  • Purification and Analysis:

    • Purify the crude products using an automated parallel flash chromatography system or preparative HPLC.

    • Analyze the purity and confirm the identity of the final compounds by LC-MS and ¹H NMR.

Application in Parallel Synthesis: Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. [3][6]This reaction is highly convergent and atom-economical, making it exceptionally well-suited for the construction of diverse compound libraries. The use of this compound in the Ugi reaction allows for the introduction of the spirocyclic scaffold into a peptide-like backbone.

Workflow for Parallel Ugi Reaction

Parallel_Ugi_Reaction_Workflow Start Start Dispense_Components Dispense amine, aldehyde/ketone, and carboxylic acid solutions to 96-well plate Start->Dispense_Components Pre-incubation Shake for 30 minutes for imine formation Dispense_Components->Pre-incubation Add_Isocyanide Add diverse isocyanide stock solutions Pre-incubation->Add_Isocyanide Reaction Shake at room temperature (24-48 hours) Add_Isocyanide->Reaction Solvent_Evaporation Evaporate solvent Reaction->Solvent_Evaporation Purification Purify via automated flash chromatography or HPLC Solvent_Evaporation->Purification Analysis Analyze library members (LC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: Workflow for the parallel Ugi four-component reaction.

Detailed Protocol for Parallel Ugi Reaction

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones

  • A diverse set of carboxylic acids

  • A diverse set of isocyanides

  • Methanol (MeOH)

  • 96-well reaction plates with sealing mats

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in MeOH.

    • Prepare 0.2 M solutions of a diverse set of aldehydes/ketones, carboxylic acids, and isocyanides in MeOH in separate 96-well plates.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 200 µL of the this compound solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the corresponding aldehyde/ketone solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the corresponding carboxylic acid solution (0.04 mmol, 1.0 eq).

    • Seal the plate and shake at room temperature for 30 minutes.

  • Addition of Isocyanide and Reaction:

    • Add 200 µL of the corresponding isocyanide solution (0.04 mmol, 1.0 eq) to each well.

    • Reseal the plate and shake at room temperature for 48 hours.

  • Work-up and Isolation:

    • Remove the solvent from each well by evaporation in vacuo.

    • The crude products can be directly subjected to purification.

  • Purification and Analysis:

    • Purify the crude products using an automated parallel flash chromatography system or preparative HPLC.

    • Analyze the purity and confirm the identity of the final compounds by LC-MS and ¹H NMR.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The success of these parallel synthesis efforts can be continuously monitored and validated at several stages:

  • Reaction Monitoring: For each library, a representative set of reactions can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of starting materials and the formation of the desired products.

  • Crude Product Analysis: A statistical sampling of the crude products from the 96-well plates can be analyzed by LC-MS to assess the overall success rate of the reactions before committing to large-scale purification.

  • Final Product QC: All purified compounds should be subjected to rigorous quality control, including LC-MS for purity assessment and ¹H NMR for structural confirmation.

By implementing these validation steps, researchers can have high confidence in the quality and integrity of the compound libraries generated using this compound.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of compound libraries with enhanced three-dimensionality. The protocols for reductive amination and the Ugi four-component reaction detailed in this application note provide a solid foundation for the efficient and robust generation of diverse chemical entities. The incorporation of this spirocyclic amine is a strategic choice for medicinal chemists aiming to explore novel chemical space and develop drug candidates with improved pharmacological properties.

References

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ScienceDirect. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. [Link]

  • ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Semantic Scholar. (2023, February 8). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • MDPI. (n.d.). Bio-Catalysis in Multicomponent Reactions. [Link]

  • PMC. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable spirocyclic amine building block in medicinal chemistry due to its rigid three-dimensional structure, which can impart favorable pharmacological properties to drug candidates. The primary and most common route to this amine is the reductive amination of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. This guide will focus on optimizing this key transformation and explore alternative synthetic strategies.

Section 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-7-one

Experimental Protocol: Reductive Amination

Materials:

  • 1,4-Dioxaspiro[4.5]decan-7-one

  • Ammonia source (e.g., Ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM))

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in an anhydrous solvent (e.g., methanol or DCM, 10-20 mL/mmol), add the ammonia source. A significant excess of the ammonia source (e.g., ammonium acetate, 5-10 eq) is recommended to drive the equilibrium towards imine formation.

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by TLC or GC-MS.

  • Once imine formation is deemed sufficient, cool the reaction mixture to 0 °C.

  • Slowly add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be further purified by column chromatography on silica gel.

Troubleshooting Guide for Reductive Amination

This section addresses common issues encountered during the reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one.

Q1: I am observing very low conversion of my starting ketone. What could be the issue?

A1: Low conversion is often due to incomplete imine formation. The equilibrium between the ketone and the imine can be unfavorable. Here are some key factors to consider:

  • Water Content: The presence of water can hydrolyze the imine back to the ketone.[1] Ensure all reagents and solvents are anhydrous. The use of a drying agent like molecular sieves in the reaction mixture can be beneficial.

  • pH of the Reaction: Imine formation is typically acid-catalyzed. However, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic. A mildly acidic environment (pH 4-6) is generally optimal. You can add a catalytic amount of glacial acetic acid to achieve this.

  • Reaction Time for Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring this step by TLC or GC-MS is crucial.

  • Steric Hindrance: The carbonyl group at the 7-position might be sterically hindered, slowing down the initial nucleophilic attack. Increasing the reaction temperature during imine formation might be necessary, but this should be done cautiously to avoid side reactions.

Q2: My main byproduct appears to be the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-7-ol. How can I prevent this?

A2: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone before the imine is formed or that the chosen reducing agent is not selective enough.

  • Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1] Sodium borohydride (NaBH₄) is generally too reactive and can lead to significant alcohol formation.

  • Order of Addition: Add the reducing agent only after confirming the formation of the imine.

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C) to enhance the selectivity of the reducing agent.

Q3: I am getting a significant amount of a secondary amine byproduct. How can I favor the formation of the primary amine?

A3: The formation of a secondary amine occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.

  • Excess Ammonia Source: The most effective way to minimize secondary amine formation is to use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[1] This stoichiometric excess will outcompete the primary amine product in reacting with the ketone.

  • Slow Addition of Ketone: In some cases, slowly adding the ketone to a solution containing the ammonia source and the reducing agent can help maintain a low concentration of the ketone, thus disfavoring the secondary amine formation.

Visualization of the Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification ketone 1,4-Dioxaspiro[4.5]decan-7-one stir Stir at RT (1-4 h) ketone->stir solvent Anhydrous Solvent (e.g., MeOH, DCM) solvent->stir amine_source Ammonia Source (e.g., NH4OAc, excess) amine_source->stir acid Catalytic Acetic Acid (optional) acid->stir monitor_imine Monitor by TLC/GC-MS stir->monitor_imine cool Cool to 0 °C monitor_imine->cool add_reductant Add Reducing Agent (e.g., NaBH3CN) cool->add_reductant stir_reduction Stir at RT (12-24 h) add_reductant->stir_reduction quench Quench (aq. NaHCO3) stir_reduction->quench extract Extract quench->extract purify Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one.

Section 2: Alternative Synthetic Routes

While reductive amination is the most direct approach, other methods can be considered, especially if reductive amination proves to be low-yielding.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[2]

Advantages:

  • Uses inexpensive and readily available reagents.

  • Can be performed as a one-pot reaction.

Disadvantages:

  • Typically requires high reaction temperatures (100-200 °C), which could potentially lead to the decomposition of the spiroketal moiety.

  • Often results in the formation of the N-formyl amide as the initial product, which requires a subsequent hydrolysis step to yield the free amine.

  • Can produce side products and may not be suitable for complex or sensitive substrates.

General Considerations: Given the potential for acid-catalyzed hydrolysis of the spiroketal at high temperatures, the Leuckart-Wallach reaction should be approached with caution for this specific substrate. Optimization of the reaction temperature and time would be critical to balance the rate of amination against the rate of decomposition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] While it is most commonly used for the amination of aryl halides and triflates, its application to the synthesis of amines from ketones is not a direct one. A potential, albeit more complex, route could involve the conversion of the ketone to a vinyl triflate or halide, followed by a Buchwald-Hartwig amination.

Advantages:

  • Generally proceeds under milder conditions than the Leuckart-Wallach reaction.

  • Offers a broad substrate scope and functional group tolerance.

Disadvantages:

  • Requires a multi-step synthesis from the ketone.

  • The use of a palladium catalyst and specialized ligands can be costly.

  • Optimization of the catalyst system (ligand, base, solvent) is often necessary.

This approach would be considered a more advanced and less direct route, likely pursued only if other methods fail.

Section 3: Purification and Characterization

Purification Strategies
  • Acid-Base Extraction: As a basic compound, this compound can be effectively purified from non-basic impurities by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The amine will move into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended. To prevent the amine from streaking on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization Data

Below is a table summarizing the expected analytical data for this compound.

Property Value Source
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Boiling Point (Predicted) 247.0 ± 35.0 °C
Density (Predicted) 1.11 ± 0.1 g/cm³

Spectroscopic Data: While a full, published set of spectral data for the 7-amino isomer is not readily available, the following are expected based on its structure and data from similar compounds:

  • ¹H NMR: Signals corresponding to the spiroketal protons (-O-CH₂-CH₂-O-) would be expected around 3.9 ppm. The protons on the cyclohexane ring would appear as a series of multiplets in the aliphatic region. The proton attached to the nitrogen-bearing carbon would likely be a multiplet. The amine protons would appear as a broad singlet.

  • ¹³C NMR: The spiroketal carbon would appear around 108-110 ppm. The carbons of the ethylene glycol unit would be around 64 ppm. The remaining cyclohexane carbons would be in the aliphatic region.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3300-3400 cm⁻¹) and C-O stretching of the ketal (around 1000-1200 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 157.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to synthesize the starting material, 1,4-Dioxaspiro[4.5]decan-7-one?

A: The most common method for preparing 1,4-Dioxaspiro[4.5]decan-7-one is through the selective ketalization of 1,3-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. Careful control of the reaction conditions is necessary to avoid the formation of the diketal.

Q: My final product seems to be unstable and decomposes over time. What are the stability concerns for this molecule?

A: The spiroketal functionality is susceptible to acid-catalyzed hydrolysis.[4] Therefore, it is crucial to avoid acidic conditions during workup, purification, and storage. The primary amine can also be susceptible to oxidation. It is recommended to store the purified amine under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.

Q: Can I use a different ammonia source for the reductive amination?

A: Yes, other ammonia sources such as a solution of ammonia in methanol can be used. Ammonium chloride in the presence of a base like triethylamine can also be employed. The choice of the ammonia source may require some optimization of the reaction conditions.

Q: How can I effectively monitor the progress of the reductive amination reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining the TLC plate with a ninhydrin solution is an effective way to visualize the amine product, which will typically appear as a colored spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the disappearance of the starting ketone and the appearance of the product amine.

References

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529–536. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • Uddin, M. J., & Alam, M. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 169-195. [Link]

  • PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. PubChemLite. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decan-7-ol. PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]

  • Lipshutz Research Group. (2021, September 14). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Lipshutz Research Group. Retrieved from [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decan-7-amine. Recognizing the nuances of this specific synthesis, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions. Our goal is to equip you with the expertise to navigate potential pitfalls and optimize your synthetic outcomes.

Introduction to the Synthesis and its Challenges

The primary and most efficient route to this compound is the reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. This method, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity. The key challenges revolve around controlling the reactivity of the starting materials and intermediates, as well as maintaining the stability of the spiroketal functional group.

This guide will systematically address these challenges, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Primary Amine

Question: I am observing a low yield of this compound in my reductive amination reaction. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can typically be attributed to one or more of the following side reactions:

  • Formation of a Secondary Amine Byproduct: The newly formed primary amine is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine.[1] This is often the most significant contributor to yield loss.

  • Reduction of the Starting Ketone: The hydride reducing agent can directly reduce the starting ketone to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-7-ol, before imine formation can occur.[1]

  • Incomplete Imine Formation: The initial condensation of the ketone with ammonia to form the imine is a reversible reaction. The presence of excess water can shift the equilibrium back towards the starting materials.[1]

To address these issues, a multi-faceted approach to reaction optimization is recommended. Below is a summary table of troubleshooting strategies and a detailed workflow.

Problem Cause Recommended Solution Key Parameters to Control
Secondary Amine Formation Reaction of primary amine product with starting ketone.Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).Molar ratio of ammonia source to ketone.
Ketone Reduction Non-selective reducing agent.Employ a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).Choice of reducing agent, temperature.
Incomplete Imine Formation Equilibrium favors starting materials, often due to water.Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent like molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.Solvent purity, use of drying agents, pH.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield of Primary Amine q1 Analyze Crude Product by GC-MS/ LC-MS to Identify Byproducts start->q1 path1 Secondary Amine Detected q1->path1 Byproduct Analysis path2 Alcohol Byproduct Detected q1->path2 path3 Unreacted Ketone Detected q1->path3 sol1 Increase Excess of Ammonia Source (e.g., >10 eq. Ammonium Acetate) path1->sol1 re_evaluate Re-run Reaction and Monitor by TLC/GC sol1->re_evaluate sol2 Switch to a Milder Reducing Agent (e.g., NaBH3CN or NaBH(OAc)3) path2->sol2 sol2->re_evaluate sol3 Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) path3->sol3 sol3->re_evaluate end Improved Yield re_evaluate->end

Caption: Troubleshooting workflow for low yields.

Issue 2: Instability of the Spiroketal Group

Question: I am observing the formation of an unexpected byproduct that appears to be related to the cyclohexanone ring. What could be happening?

Answer: The 1,4-dioxaspiro[4.5]decane moiety is a spiroketal, which is sensitive to acidic conditions.[1] Exposure to strong acids, particularly in the presence of water, can lead to the hydrolysis of the ketal, regenerating the ketone functionality. In the context of your product, this would result in the formation of 4-aminocyclohexanone.

Mechanism of Acid-Catalyzed Spiroketal Hydrolysis:

KetalHydrolysis ketal This compound protonated_ketal Protonated Ketal ketal->protonated_ketal + H+ oxocarbenium Oxocarbenium Ion Intermediate protonated_ketal->oxocarbenium - Ethylene Glycol hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O ketone 4-Aminocyclohexanone (Hydrolysis Byproduct) hemiacetal->ketone - H+

Caption: Mechanism of spiroketal hydrolysis.

Mitigation Strategies for Spiroketal Hydrolysis:

  • Control pH: Maintain a neutral to slightly basic pH during the reaction and workup. If an acidic workup is necessary for purification, it should be performed at low temperatures and for the shortest possible duration.

  • Aqueous Workup: When performing an aqueous workup, use a saturated solution of sodium bicarbonate or a phosphate buffer to maintain a stable pH.

  • Solvent Choice: Ensure that all solvents are free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one?

A1: For the synthesis of the primary amine, milder reducing agents are preferred to avoid the premature reduction of the starting ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is highly effective as it is more selective for the protonated imine over the ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice, offering similar selectivity.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, the amine product can be visualized using a ninhydrin stain. GC-MS will allow you to monitor the disappearance of the starting ketone and the appearance of the desired amine product, as well as any byproducts.

Q3: What is the best method for purifying the final product?

A3: Purification of this compound typically involves an acidic aqueous workup to separate the basic amine from non-basic impurities.[1] The amine can be extracted into an acidic aqueous layer, which is then basified to liberate the free amine, followed by extraction with an organic solvent. For high purity, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small amount of triethylamine is recommended.[1]

Q4: Can I use the Leuckart-Wallach reaction for this synthesis?

A4: The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, is a potential alternative for reductive amination.[2][3] However, it typically requires high temperatures (120-185 °C) and can lead to the formation of N-formylated byproducts.[4] Given the potential for side reactions and the milder conditions offered by modern hydride-based methods, the Leuckart-Wallach reaction is generally considered a less favorable option for this specific transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Disclaimer: This is a proposed protocol adapted from literature procedures for similar substrates. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-7-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol (MeOH)

  • Molecular sieves (3Å)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol.

  • Add activated molecular sieves to the mixture.

  • Stir the suspension at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2020, March 21). reductive amination & secondary amine synthesis [Video]. ChemHelp ASAP. Retrieved from [Link]

Sources

Preventing degradation of 1,4-Dioxaspiro[4.5]decan-7-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-7-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges.

I. Executive Summary: The Dual Nature of Instability

This compound is a valuable building block in medicinal chemistry, prized for its three-dimensional structure which can lead to improved pharmacological properties.[1] However, its utility is matched by its susceptibility to degradation. The molecule's stability is primarily dictated by two functional groups: the primary amine and the spiroketal.[2]

  • The Spiroketal: This moiety is sensitive to acidic conditions, which can catalyze hydrolysis, leading to the opening of the dioxolane ring.[2]

  • The Primary Amine: This group is prone to oxidation, which can result in the formation of various degradation byproducts.[2]

Understanding these vulnerabilities is the first step toward preventing degradation and ensuring the reliability of your experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain long-term stability, the compound should be stored in a cool, dry, and dark place.[2] The container must be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal preservation, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[2]

Q2: How does pH impact the stability of this compound?

A2: The spiroketal group is particularly sensitive to acidic environments. As the pH decreases, the rate of hydrolysis increases significantly. The compound is generally stable in neutral to basic conditions (pH ≥ 7).[2]

Q3: What are the likely degradation products I might see?

A3: Degradation typically proceeds via two main pathways:

  • Acid-Catalyzed Hydrolysis: This breaks the spiroketal ring, forming 4-(aminomethyl)cyclohexanone and ethylene glycol.[2]

  • Oxidation: The primary amine can be oxidized to form corresponding imines, oximes, or other related compounds.[2]

Q4: Can I store this compound in a solution?

A4: While short-term storage in a suitable, dry aprotic solvent may be acceptable for immediate experimental use, long-term storage in solution is generally not recommended due to the increased risk of hydrolysis and other degradation pathways. If solution storage is unavoidable, use a high-purity, dry solvent and store under an inert atmosphere at low temperatures.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis After Storage

Symptoms:

  • New peaks are observed in the chromatogram of a stored sample.

  • The area of the peak corresponding to this compound decreases over time.[2]

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Moisture Contamination The spiroketal is susceptible to acid-catalyzed hydrolysis. Ambient moisture can be absorbed, and if any acidic impurities are present, this will accelerate the ring-opening degradation. Amines themselves are hygroscopic and can absorb moisture from the air.[3]1. Verify Storage: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. 2. Inert Atmosphere: For long-term storage, purge the container with an inert gas (argon or nitrogen) before sealing. 3. Solvent Purity: If using solvents, ensure they are anhydrous.
Exposure to Air (Oxidation) The primary amine group is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of imines, nitro compounds, or other oxidation byproducts, which will appear as new peaks.[2][4]1. Inert Gas Overlay: Blanket the solid compound or its solution with an inert gas. 2. Use of Antioxidants: For solution-based applications where oxidation is a major concern, consider the compatibility and potential for adding a small amount of an antioxidant, after careful evaluation for interference with downstream reactions.
Acidic Impurities Trace acidic impurities in the storage container or from the synthesis process can catalyze the hydrolysis of the spiroketal.1. Container Material: Store in neutral glass (Type I borosilicate) or a compatible polymer container like high-density polyethylene (HDPE).[3] 2. Purification: If impurities are suspected from the source material, re-purification by an appropriate method may be necessary.
Light Exposure Photodegradation can occur, especially if impurities that act as photosensitizers are present.1. Amber Vials: Store the compound in amber-colored vials or wrap clear vials in aluminum foil to protect from light. 2. Dark Storage: Keep the storage location dark.
Issue 2: Inconsistent Results or Low Yields in Reactions

Symptoms:

  • Lower than expected yield in a reaction involving this compound.

  • High variability in reaction outcomes between different batches of the starting material.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Degraded Starting Material If the starting material has degraded, its effective concentration is lower than assumed, leading to reduced yields. The degradation products may also interfere with the reaction.1. Purity Check: Before use, analyze the starting material by HPLC, LC-MS, or NMR to confirm its purity and identity. 2. Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample.
Incompatible Reaction Conditions The reaction conditions themselves (e.g., acidic reagents, oxidizing agents) may be causing the degradation of the starting material or the product.[2]1. pH Control: If possible, buffer the reaction to a neutral or slightly basic pH. 2. Reagent Selection: Choose reagents that are compatible with both the amine and the spiroketal functional groups. Avoid strong acids unless the spiroketal is intended to be cleaved.
Moisture in Reagents/Solvents Water present in other reagents or solvents can facilitate the hydrolysis of the spiroketal, especially if acidic catalysts are present in the reaction mixture.1. Dry Solvents/Reagents: Use freshly dried solvents and ensure all reagents are anhydrous. 2. Inert Atmosphere Reaction: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

IV. Visualization of Degradation and Prevention

Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

A This compound B Hydrolysis Products (e.g., 4-(aminomethyl)cyclohexanone, ethylene glycol) A->B Acidic Conditions + Water C Oxidation Products (e.g., Imines, Oximes) A->C Oxygen (Air Exposure)

Caption: Primary degradation routes for this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving stability issues.

start Degradation Observed (e.g., new HPLC peaks, low yield) check_storage Review Storage Conditions: - Temperature? - Light? - Atmosphere? start->check_storage check_purity Analyze Purity of Starting Material (HPLC, LC-MS, NMR) check_storage->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Found not_degraded Purity is High check_purity->not_degraded No Impurities implement_storage Implement Correct Storage: - Cool, dark, dry - Inert atmosphere degraded->implement_storage review_reaction Review Reaction Conditions: - pH? - Reagents? - Solvent dryness? not_degraded->review_reaction end Problem Resolved implement_storage->end optimize_reaction Optimize Reaction Conditions: - Buffer pH - Use anhydrous solvents - Inert atmosphere review_reaction->optimize_reaction optimize_reaction->end

Caption: A systematic workflow for troubleshooting degradation issues.

V. Experimental Protocols

Protocol 1: Stability Assessment Under Stress Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability limits.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[2]

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).[2]

  • Base Hydrolysis: To another aliquot, add 0.1 M NaOH and incubate at 60°C. Collect samples at the same time points.[2]

  • Oxidative Degradation: To a third aliquot, add 3% H₂O₂ and store at room temperature, protected from light. Collect samples at the same time points.[2]

3. Analysis:

  • Analyze all samples, including a control (stock solution at time zero), by a stability-indicating HPLC or LC-MS method to monitor the appearance of degradation products and the decrease in the parent compound.

Protocol 2: Routine Purity Check by HPLC

This is a general method for routine quality control.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium hydroxide, depending on column and compound pKa) and acetonitrile.

  • Column: A C18 reverse-phase column is a good starting point.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample to be tested at a similar concentration.

    • Inject both the standard and the sample and compare the chromatograms.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

VI. Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the primary amine.[2]
Moisture Dry / AnhydrousPrevents hydrolysis of the spiroketal.[3]
Light Protected from light (Amber vial)Prevents potential photodegradation.
Container Tightly sealed, neutral glass or HDPEEnsures a barrier against atmospheric contaminants and prevents leaching of acidic/basic impurities.[3]

By adhering to these guidelines and utilizing the troubleshooting framework, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their materials and the reliability of their scientific outcomes.

VII. References

  • Benchchem. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

  • Guidechem. (n.d.). This compound 49672-69-7.

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • ChemUniverse. (n.d.). This compound [P95479].

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).

  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.

  • Santa Cruz Biotechnology. (n.d.). 1,4-dioxaspiro[4.5]decan-8-amine | CAS 97096-16-7.

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane.

  • Tokyo Chemical Industry. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1.

  • Enamine. (n.d.). Spirocycles for Improved Solubility.

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications.

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine.

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications.

  • Sigma-Aldrich. (n.d.). 7-methyl-7-vinyl-1,4-dioxaspiro[4.5]decane.

Sources

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Spiroketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of spiroketones. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reductive amination of a spiroketone is resulting in very low yields or no product at all. What are the most likely causes?

Low yields in the reductive amination of spiroketones are a common challenge, primarily stemming from the inherent steric hindrance of the spirocyclic system. The core of the issue often lies in one of two key stages of the reaction: the formation of the imine or iminium ion intermediate, or the subsequent reduction of this intermediate.

Here's a breakdown of the most probable culprits:

  • Steric Hindrance: The bulky nature of the spiroketone can significantly impede the approach of the amine to the carbonyl carbon, leading to an unfavorable equilibrium for imine formation.[1][2][3] This steric congestion can also hinder the subsequent approach of the reducing agent to the C=N double bond of the imine.

  • Unfavorable Imine-Iminium Equilibrium: The formation of the imine from a ketone and an amine is a reversible process.[4][5] If the equilibrium lies heavily towards the starting materials (ketone and amine), the concentration of the imine intermediate will be too low for effective reduction, resulting in poor yields.[4]

  • Incorrect pH: The pH of the reaction medium is critical. It needs to be acidic enough to catalyze the dehydration step of imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive.[5][6][7] For many reductive aminations, a pH range of 4-7 is optimal.[6][7][8]

  • Inappropriate Reducing Agent: Not all reducing agents are created equal. A reagent that is too harsh might reduce the starting ketone before imine formation can occur.[6] Conversely, a reagent that is too mild may not be capable of reducing the sterically hindered imine.

  • Side Reactions: Several side reactions can compete with the desired reductive amination, including the reduction of the starting ketone to an alcohol, aldol condensation, or over-alkylation of the amine.[4][9]

Below is a systematic workflow to diagnose and address these common issues.

troubleshooting_workflow start Low Yield in Spiroketone Reductive Amination check_imine Step 1: Confirm Imine/Iminium Formation start->check_imine no_imine Issue: Poor Imine Formation check_imine->no_imine No yes_imine Imine Formation Confirmed check_imine->yes_imine Yes optimize_imine Optimize Imine Formation Conditions no_imine->optimize_imine check_reduction Step 2: Evaluate Reduction Step yes_imine->check_reduction optimize_imine->check_imine Re-evaluate no_product Issue: Inefficient Reduction check_reduction->no_product No Product yes_product Successful Reductive Amination check_reduction->yes_product Product Formed optimize_reduction Select Appropriate Reducing Agent & Conditions no_product->optimize_reduction optimize_reduction->check_reduction Re-evaluate reductive_amination_mechanism Ketone Spiroketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺, - H⁺ Amine Amine (R'NH₂) Amine->Hemiaminal + H⁺, - H⁺ Hemiaminal->Ketone - H⁺, + H⁺ Hemiaminal->Amine - H⁺, + H⁺ Imine Imine (R₂C=NR') Hemiaminal->Imine - H₂O, + H⁺ Imine->Hemiaminal + H₂O, - H⁺ Iminium Iminium Ion (R₂C=N⁺HR') Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Amine Product (R₂CH-NHR') Iminium->Product + [H⁻] (Reducing Agent)

Sources

Technical Support Center: Optimization of Reaction Parameters for 1,4-Dioxaspiro[4.5]decan-7-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1,4-Dioxaspiro[4.5]decan-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile spirocyclic amine. The unique structure of this compound, featuring a secondary amine and an acid-sensitive spiroketal, presents specific optimization challenges that this guide aims to address.

Introduction: The unique challenges of derivatizing this compound

This compound is a valuable building block in medicinal chemistry due to its rigid, three-dimensional spirocyclic scaffold, which can enhance binding affinity and selectivity for biological targets.[1][2] However, its derivatization requires careful consideration of reaction conditions to achieve high yields and purity. The primary challenges stem from the interplay between the nucleophilicity of the secondary amine and the stability of the spiroketal moiety, which is susceptible to acid-catalyzed hydrolysis.[3] This guide will focus on two of the most common derivatization strategies: N-Acylation and Reductive Amination .

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during derivatization?

A1: The main stability issue is the acid-catalyzed hydrolysis of the spiroketal.[3] Strong acidic conditions can lead to the opening of the dioxolane ring, forming a ketone and ethylene glycol.[3] Therefore, reaction conditions should ideally be neutral or basic. The secondary amine is also susceptible to oxidation, so it is advisable to store the compound in a cool, dark place under an inert atmosphere.[3]

Q2: I am observing low yields in my N-acylation reaction. What are the likely causes?

A2: Low yields in N-acylation can be due to several factors. Insufficient reactivity of the acylating agent, steric hindrance from the spirocyclic scaffold, or competing side reactions are common culprits.[4] If using an acyl chloride, hydrolysis of the reagent can be a significant side reaction, especially under aqueous basic conditions like the Schotten-Baumann reaction.[4] The choice of base is also critical; it should be strong enough to scavenge the acid byproduct (e.g., HCl) but not so strong as to cause unwanted side reactions.[5]

Q3: What are the best reducing agents for the reductive amination of aldehydes or ketones with this compound?

A3: For reductive amination, mild and selective reducing agents are preferred to avoid the reduction of the carbonyl compound before iminium ion formation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is less reactive towards ketones and aldehydes compared to the iminium ion intermediate.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective and is particularly useful as it is stable in mildly acidic conditions which can be used to catalyze imine formation.[7] However, NaBH₃CN can release toxic byproducts, so appropriate safety precautions must be taken.[7]

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] Staining with ninhydrin can be particularly useful for visualizing the disappearance of the starting amine.[9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, often after a derivatization step to improve volatility or detectability.[10][11]

Q5: What is the best method for purifying the final derivatized product?

A5: Purification strategies depend on the properties of the product. An acidic aqueous workup can be used to separate the basic amine product from non-basic impurities.[12] The product can be extracted into an acidic aqueous layer, which is then basified to liberate the free amine for extraction with an organic solvent.[12] For high purity, flash column chromatography on silica gel is recommended.[12] Using a solvent system such as ethyl acetate/hexane with a small amount of triethylamine can help to prevent the product from streaking on the column.[12]

Troubleshooting Guides

N-Acylation Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Acylating Agent: The acylating agent (e.g., acyl chloride, anhydride) may have degraded due to moisture.Use a fresh bottle of the acylating agent. Ensure all glassware is thoroughly dried before use.
Insufficient Base: The base may not be effectively neutralizing the acid byproduct, leading to protonation of the starting amine and halting the reaction.Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) in a 1.1-1.5 molar excess.[9]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gently heat the reaction mixture (e.g., to 40-50 °C). Monitor by TLC to avoid decomposition.
Formation of Multiple Products Over-acylation: This is less common with secondary amines but can occur with highly reactive acylating agents.Use a stoichiometric amount of the acylating agent. Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[9]
Hydrolysis of Acylating Agent: In the presence of water, acyl chlorides and anhydrides can hydrolyze to the corresponding carboxylic acid.Perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Product is Water Soluble: The resulting amide may have some water solubility, leading to loss during aqueous workup.Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product.
Product Streaks on Silica Gel Column: The amide product may be interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Reductive Amination Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete Imine/Iminium Ion Formation: The equilibrium between the amine/carbonyl and the imine may not favor the imine. This is a common issue, especially with less reactive ketones.[12]Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.[13] A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation.[12]
Inactive Reducing Agent: The borohydride reducing agent may have degraded.Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is particularly sensitive to moisture.[8]
Reduction of Starting Carbonyl Reducing Agent is Too Reactive: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone before it has a chance to form the imine.[8][14]Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8]
Formation of Side Products Formation of Tertiary Amine from Primary Amine Contamination: If the starting this compound is contaminated with a primary amine, over-alkylation can occur.Ensure the purity of the starting amine.
Aldol Condensation of the Carbonyl Compound: Under basic conditions, aldehydes and some ketones can undergo self-condensation.Maintain a neutral or slightly acidic pH during the reaction.
Difficult Work-up Emulsion Formation: The presence of both organic and aqueous phases with the amine product can lead to stable emulsions.Add brine to the aqueous phase to help break the emulsion. Filtration through a pad of celite can also be effective.

Experimental Protocols

General Protocol for N-Acylation with an Acyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[9]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 eq) dropwise via syringe.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[9]

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination with an Aldehyde
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8] Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[15] Extract the aqueous layer with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

N-Acylation Workflow

Nacylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl stir Warm to RT & Stir (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure N-Acylated Product purify->end

Caption: Step-by-step workflow for the N-acylation of this compound.

Reductive Amination Troubleshooting Logic

ReductiveAmination_Troubleshooting start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC/NMR of aliquot) start->check_imine no_imine No/Low Imine Formation check_imine->no_imine No imine_ok Imine Formation is OK check_imine->imine_ok Yes solution_imine Add Dehydrating Agent (e.g., MgSO₄, Mol. Sieves) or Catalytic Acid (AcOH) no_imine->solution_imine check_reductant Check Reducing Agent Activity & Stoichiometry imine_ok->check_reductant check_carbonyl Starting Carbonyl Consumed? imine_ok->check_carbonyl reductant_issue Potential Reductant Issue check_reductant->reductant_issue solution_reductant Use Fresh Reductant (e.g., NaBH(OAc)₃) Ensure 1.2-1.5 eq. reductant_issue->solution_reductant carbonyl_reduced Yes, but no product (Carbonyl Reduced) check_carbonyl->carbonyl_reduced Yes solution_carbonyl Use Milder Reductant (Switch from NaBH₄ to NaBH(OAc)₃) carbonyl_reduced->solution_carbonyl

Caption: A decision tree for troubleshooting low yields in reductive amination reactions.

References

  • Acylation under weak base conditions. (n.d.). In Organic Chemistry.
  • BenchChem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol.
  • BenchChem. (n.d.). ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Royal Society of Chemistry.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central.
  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. (n.d.). PrepChem.com.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis.
  • Reductive amination. (n.d.). In Wikipedia.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003). ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. (2024). ResearchGate.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (n.d.). MDPI.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). PMC - NIH.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (n.d.). MDPI.
  • Reductive Amination. (n.d.). Wordpress.
  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines.
  • Derivatization. (2023). Chemistry LibreTexts.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate.
  • More Derivatizing Reagents for GC – The Buffers Strike Back. (n.d.). Phenomenex.
  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • BenchChem. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. (2019). MDPI.
  • Optimization table for the reductive amination of benzaldehyde a. (n.d.). ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
  • 1,4-Dioxaspiro[4.5]decan-8-amine. (n.d.). PubChem.
  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Publishing.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2018). PMC - PubMed Central - NIH.
  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Challenges and Breakthroughs in Selective Amide Activation. (2021). PMC - NIH.

Sources

Technical Support Center: Troubleshooting Impurity Removal in 1,4-Dioxaspiro[4.5]decan-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]decan-7-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable spirocyclic amine. Achieving high purity is critical, as residual impurities can significantly impact downstream applications, from biological assays to the synthesis of active pharmaceutical ingredients (APIs).

This guide provides a series of frequently asked questions and detailed troubleshooting protocols to help you identify, understand, and effectively remove impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

The impurities in your reaction are typically derived from the starting materials, side reactions, or degradation of the product itself. The unique structure, featuring both a primary amine and an acid-sensitive spiroketal, dictates the types of impurities you may encounter.[1][2]

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific Example(s)Typical OriginIdentification Method
Unreacted Starting Material 1,4-Dioxaspiro[4.5]decan-7-oneIncomplete reductive amination.GC-MS, LC-MS, TLC
Reaction Byproducts Secondary amine (dimer)The primary amine product reacts with another molecule of the starting ketone.[3]GC-MS, LC-MS (higher mass peak)
Reagent Residues Borate salts, triethylamine HClFrom reducing agents (e.g., NaBH₃CN) or bases used in the reaction/workup.¹H NMR, inorganic analysis
Degradation Products 4-(aminomethyl)cyclohexanoneAcid-catalyzed hydrolysis of the spiroketal during workup or purification.[2]GC-MS, LC-MS
Q2: My reaction shows multiple spots on TLC. How do I identify the main product and the impurities?

Thin-Layer Chromatography (TLC) is an excellent first-pass technique to monitor reaction progress.[3] To differentiate your product from impurities:

  • Co-spotting: Spot your reaction mixture, the starting ketone, and a co-spot (mixture of both) on the same TLC plate. The unreacted starting material will align with its reference spot.

  • Staining: Use a sequence of stains. First, visualize the plate under UV light (if any components are UV-active). Then, use a potassium permanganate (KMnO₄) stain, which reacts with many functional groups. Finally, use a ninhydrin stain, which is highly specific for primary and secondary amines and will appear as a colored spot (typically purple or yellow), confirming the presence of your desired product.

Q3: The spiroketal in my compound seems unstable. What precautions should I take during workup and purification?

The spiroketal functional group is susceptible to acid-catalyzed hydrolysis, which cleaves the dioxolane ring to reveal the parent ketone and ethylene glycol.[2] This is a critical consideration during purification.

  • Avoid Strong Acids: During aqueous workup, avoid using strong acids (e.g., concentrated HCl). If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1 M HCl) and minimize the contact time.

  • Maintain Neutral to Basic pH: Ensure that all aqueous layers and chromatography solvents are neutral or slightly basic (pH ≥ 7) to protect the spiroketal.[2]

  • Chromatography Considerations: When performing silica gel chromatography, the inherent acidity of silica can cause degradation. It is highly recommended to use a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃), to neutralize the silica surface.[3]

Troubleshooting Guides & Purification Protocols

This section addresses specific impurity problems with detailed, step-by-step solutions.

Issue 1: Significant Amount of Unreacted Ketone (1,4-Dioxaspiro[4.5]decan-7-one) Remains
  • Symptom: A major non-amine spot on TLC or a significant peak corresponding to the starting material mass in GC-MS analysis.

  • Root Cause: Incomplete reaction, often due to insufficient reaction time, low temperature, or deactivated reagents.

  • Solution: An acid-base extraction is the most effective method to separate the basic amine product from the neutral ketone starting material.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated (R-NH₃⁺Cl⁻) and partition into the aqueous layer, while the neutral ketone remains in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the amine.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer containing the ketone can be discarded or concentrated to recover the starting material.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the pH is >10. This deprotonates the amine (R-NH₂), often causing it to precipitate or form an oily layer.

  • Product Extraction: Extract the free amine from the basified aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc). Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Issue 2: Presence of Secondary Amine and Other Polar Byproducts
  • Symptom: Multiple ninhydrin-positive spots on TLC or several peaks with masses higher than the product in LC-MS analysis.

  • Root Cause: The desired primary amine product acts as a nucleophile and reacts with remaining starting ketone to form a secondary amine byproduct.[3]

  • Solution: Flash column chromatography is the preferred method for separating the primary amine from more polar or less polar amine byproducts.

Caption: General workflow for impurity identification and removal.

  • Column Packing: Pack a silica gel column using a slurry method with the chosen eluent system.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the selected solvent system. A gradient elution may be necessary, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Notes
Dichloromethane / Methanol / Triethylamine95 : 4.5 : 0.5 to 90 : 9 : 1A good starting point for gradient elution. The triethylamine is crucial to prevent peak tailing.[3]
Ethyl Acetate / Hexane / Triethylamine50 : 49 : 1 to 80 : 19 : 1Suitable for less polar byproducts. Adjust the ratio based on TLC analysis.

graph TD {
A[Analyze Crude Mixture] --> B{Is the main impurity non-basic?};
B -- Yes --> C[Use Acid-Base Extraction];
B -- No --> D{Are impurities amines of different polarity?};
D -- Yes --> E[Use Flash Column Chromatography];
D -- No --> F{Is the product solid and impurities are minor?};
F -- Yes --> G[Attempt Recrystallization];
F -- No --> H[Consult with a specialist/Re-evaluate synthesis];
C --> I[Purity Check];
E --> I;
G --> I;
I -- OK --> J[Pure Product];
I -- Not OK --> H;
style A fill:#F1F3F4,stroke:#5F6368
style J fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
style C fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
style B fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style F fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style I fill:#FBBC05,stroke:#202124
style H fill:#5F6368,fontcolor:#FFFFFF

}

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • BenchChem. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • AIR Unimi. (2022, March 25). Stereoselective domino reactions in the synthesis of spiro compounds.
  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from Beilstein Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.

Sources

Addressing stability issues of the spiroketal in 1,4-Dioxaspiro[4.5]decan-7-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-7-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable spiroketal-containing building block in their synthetic endeavors. The unique structural motif of spiroketals is of growing interest in drug discovery due to its three-dimensional nature.[1] However, the inherent reactivity of the spiroketal functional group, particularly its lability in acidic environments, can present significant challenges during synthesis, purification, and formulation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of the spiroketal moiety in this compound under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and overcome these hurdles, ensuring the integrity of your molecules and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern associated with this compound?

A1: The principal stability issue for this compound is the acid-catalyzed hydrolysis of the spiroketal functional group.[2] Under acidic conditions, the spiroketal can undergo ring-opening to yield 4-aminocyclohexanone and ethylene glycol. This degradation pathway is often initiated by protonation of one of the ketal oxygen atoms, which facilitates the cleavage of a carbon-oxygen bond.[3]

Q2: At what pH range does the spiroketal in this compound become susceptible to degradation?

A2: The spiroketal is highly sensitive to acidic conditions, and the rate of hydrolysis increases as the pH decreases.[2] While generally stable at neutral to basic pH (pH ≥ 7), significant degradation can be observed in even mildly acidic environments, particularly with prolonged exposure or at elevated temperatures.

Q3: Can the primary amine in the molecule influence the stability of the spiroketal?

A3: Yes, the primary amine can have an indirect effect. Under acidic conditions (below its pKa), the amine will be protonated to form an ammonium salt. This ensures the presence of a conjugate acid in the local environment, which can potentially catalyze the hydrolysis of the nearby spiroketal. However, the amine itself does not directly participate in the hydrolysis mechanism.

Q4: What are the common laboratory procedures where spiroketal instability is a major concern?

A4: Spiroketal degradation is a significant concern in several common laboratory procedures, including:

  • Acidic reaction conditions: Any synthetic step involving acidic reagents or catalysts (e.g., TFA, HCl, acetic acid).

  • Aqueous workups with acid: Using acidic solutions to wash or extract the compound can lead to hydrolysis.

  • Purification by chromatography: Standard silica gel chromatography can be sufficiently acidic to cause degradation, especially with prolonged contact time.

  • Salt formation: Formation of salts with strong acids for purification or formulation purposes.

  • Storage: Long-term storage of the compound, especially if exposed to acidic impurities or atmospheric moisture which can become acidic upon dissolution of CO2.

Troubleshooting Guide: Spiroketal Instability

This section provides a detailed, issue-based approach to troubleshooting problems arising from the acid-lability of the spiroketal in this compound.

Issue 1: Low Yield or Incomplete Conversion in a Reaction
  • Symptom: You are performing a reaction on the amine functionality (e.g., acylation, alkylation) under acidic conditions and observe a low yield of the desired product, accompanied by the appearance of byproducts.

  • Potential Cause: The acidic reaction conditions are simultaneously causing the hydrolysis of the spiroketal, leading to the formation of 4-aminocyclohexanone, which might then react further or be lost during workup.

  • Solutions:

    • Protect the Amine: If the reaction chemistry allows, protect the primary amine as a carbamate (e.g., Boc or Cbz).[4] This will prevent its protonation and may allow you to use less harsh conditions for the subsequent reaction. The choice of protecting group is critical and should be orthogonal to the spiroketal's acid sensitivity.[4]

    • Use Non-Acidic Conditions: Explore alternative reaction pathways that avoid acidic reagents. For instance, for acylations, use a base like triethylamine or DIPEA with an acyl chloride or anhydride.

    • Buffer the Reaction: If acidic conditions are unavoidable, consider using a buffered system to maintain the pH at a less damaging level.

Issue 2: Appearance of Unexpected Peaks in HPLC or NMR Analysis After Workup or Purification
  • Symptom: Your initial reaction appears clean by TLC or crude NMR, but after aqueous workup or column chromatography, new peaks appear in your analytical data, often corresponding to more polar compounds.

  • Potential Cause: The spiroketal is degrading during the workup or purification steps. Standard silica gel is inherently acidic and can cause significant degradation.

  • Solutions:

    • Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system before packing the column. A common practice is to use a solvent system containing 0.5-1% triethylamine.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification, which are less likely to cause acid-catalyzed degradation.

    • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.

    • Avoid Acidic Washes: During workup, use saturated sodium bicarbonate or a phosphate buffer solution to neutralize any residual acid before extraction.

Issue 3: Difficulty in Isolating the Product as a Specific Salt
  • Symptom: When attempting to form a salt of the amine (e.g., hydrochloride or trifluoroacetate) for purification or formulation, you observe product degradation.

  • Potential Cause: The strong acid used for salt formation is catalyzing the hydrolysis of the spiroketal.

  • Solutions:

    • Use Weaker Acids: Consider forming salts with weaker organic acids, such as tartaric acid or citric acid, which may be less aggressive towards the spiroketal.

    • Use Anhydrous Conditions: Perform the salt formation in an anhydrous solvent to minimize the presence of water, which is required for hydrolysis.

    • Lyophilization: If possible, form the salt in a suitable solvent system and then lyophilize to remove the solvent and any water, which may provide a more stable solid product.

Experimental Protocols

Protocol 1: Monitoring Spiroketal Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.1 M acetic acid).

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the degradation by neutralizing the acid with a suitable base (e.g., a slight excess of triethylamine or by diluting into a basic mobile phase).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water (with 0.1% triethylamine to maintain basic pH) and acetonitrile.

    • Monitor the disappearance of the parent peak and the appearance of the degradation product (4-aminocyclohexanone).

Data Presentation:

Time (hours)Acid ConditionTemperature (°C)% Parent Compound Remaining% Degradation Product
00.1 M HCl251000
40.1 M HCl256535
240.1 M HCl251585
00.1 M Acetic Acid251000
40.1 M Acetic Acid25982
240.1 M Acetic Acid25928

Note: The data in this table is illustrative and will vary depending on the exact experimental conditions.

Protocol 2: Amine Protection with Boc Anhydride under Neutral Conditions

This protocol provides a method for protecting the primary amine without exposing the spiroketal to harsh acidic or basic conditions.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be used without further purification. If necessary, purify by column chromatography on neutralized silica gel.

Visualizing the Chemistry

Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Acid-Catalyzed Hydrolysis start This compound protonated Protonated Spiroketal start->protonated + H⁺ intermediate Hemiketal Intermediate protonated->intermediate + H₂O - H⁺ products 4-Aminocyclohexanone + Ethylene Glycol intermediate->products + H⁺ - H₂O

Caption: Mechanism of spiroketal hydrolysis under acidic conditions.

Troubleshooting Workflow for Spiroketal Instability

G start Low Yield or Degradation Observed? check_reaction Check Reaction Conditions start->check_reaction Yes no_issue Investigate Other Factors start->no_issue No is_acidic Acidic Reagents Used? check_reaction->is_acidic check_workup Check Workup/Purification is_silica Silica Gel Chromatography? check_workup->is_silica is_acidic->check_workup No sol_reaction Use Non-Acidic Alternatives Protect Amine Group Buffer the System is_acidic->sol_reaction Yes sol_purification Neutralize Silica Gel Use Alumina or C18 Avoid Acidic Washes is_silica->sol_purification Yes is_silica->no_issue No

Caption: Decision tree for troubleshooting spiroketal degradation.

References

  • Wikipedia. Spiroketals. [Link]

  • Das Gupta, V., & Ghanekar, A. G. (1978). Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction. Journal of Pharmaceutical Sciences, 67(6), 889-891. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

Sources

Preventing oxidation of the primary amine in 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]decan-7-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associated with this valuable spirocyclic building block: the oxidative lability of its primary amine. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your experiments.

The unique three-dimensional structure of spirocycles is increasingly utilized in drug design to "escape from flatland," often leading to enhanced metabolic stability and permeability.[1] this compound offers a rigid scaffold with a key functional handle—the primary amine—for further synthetic elaboration. However, this nucleophilic amine is susceptible to oxidation, which can compromise sample purity, reaction yields, and overall project timelines.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common concerns and a Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

This section covers the most common questions our application scientists receive regarding the stability and handling of this compound.

Q1: What are the typical signs of oxidation in my sample of this compound?

Answer: Oxidation can manifest through both physical changes and analytical discrepancies. Be vigilant for the following indicators:

  • Visual Changes: The most common sign is a change in color. A pure sample of the amine is typically a colorless to pale yellow liquid or solid. Upon oxidation, you may observe a progression to yellow, brown, or even black. The formation of insoluble particulates or a tar-like residue can also occur.

  • Analytical Evidence:

    • Chromatography (HPLC, GC-MS): The appearance of new, unexpected peaks in the chromatogram is a clear sign of degradation. You will likely observe a corresponding decrease in the peak area of the starting amine.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: While subtle, oxidation can lead to a complex mixture of products, resulting in broadened signals or the appearance of new, unidentifiable peaks in your ¹H or ¹³C NMR spectra.

    • Mass Spectrometry (MS): Detection of masses corresponding to potential oxidation products (e.g., imines, nitroso, or nitro compounds) confirms degradation.

Q2: What common laboratory conditions or reagents can cause the oxidation of this primary amine?

Answer: Primary amines are susceptible to a wide range of oxidizing conditions.[3] Key culprits in a laboratory setting include:

  • Atmospheric Oxygen: Prolonged exposure to air is one of the most frequent causes of gradual oxidation. This process can be accelerated by light and elevated temperatures.[2]

  • Common Oxidizing Agents: Reagents used for other transformations in your synthetic route can inadvertently oxidize the amine. These include peroxides (like H₂O₂), permanganates (KMnO₄), and chromates (CrO₃).[4][5]

  • Metal Contaminants: Trace amounts of transition metals (e.g., Cu, Fe) can catalyze oxidation reactions in the presence of air.

  • Photochemical Reactions: Exposure to UV or even ambient laboratory light can promote the formation of radical species that initiate oxidation.

Q3: What are the optimal storage and handling procedures to maintain the purity of this compound?

Answer: Proper storage is the first line of defense against oxidation. Adhering to these protocols will maximize the shelf-life and integrity of your compound.

Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[2]
Container Tightly-sealed Amber Glass VialPrevents exposure to air and moisture; amber glass protects from light.
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Low temperatures slow the rate of all chemical reactions, including oxidation.
Handling (Solutions) Use freshly degassed solvents.Removes dissolved oxygen from the solution, minimizing oxidation potential.
Aliquoting Aliquot into smaller, single-use vials.Avoids repeated opening of the main stock container, which introduces air and moisture.
Q4: My synthetic route requires an oxidizing agent. How can I selectively react another part of my molecule without affecting the primary amine?

Answer: This is a classic synthetic challenge that is best solved by using a protecting group . The strategy involves temporarily modifying the amine to render it non-reactive towards the desired reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the primary amine.[3][6]

The most effective way to protect an amine against oxidation is through acylation , which converts the nucleophilic amine into a much less reactive amide or carbamate.[3][7] This modification significantly reduces the electron density on the nitrogen atom, making it resistant to oxidation.

Q5: Which protecting group is best for this compound, and how is it installed?

Answer: For general robustness and ease of removal, the tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable to a wide variety of non-acidic reaction conditions and can be removed cleanly. The carboxybenzyl (Cbz) group is another popular alternative, particularly if acidic conditions must be avoided during deprotection.[8]

Protecting Group Structure Installation Reagent Key Stability Cleavage Condition
Boc R-NH-C(=O)O-tBuDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenation, mild nucleophiles.Strong Acid (e.g., TFA, HCl).[8]
Cbz R-NH-C(=O)O-BnBenzyl chloroformate (Cbz-Cl)Stable to acidic and some basic conditions.Catalytic Hydrogenation (H₂, Pd/C).[8]
Experimental Protocol: Boc-Protection of this compound

This protocol provides a reliable method for installing the Boc protecting group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

  • Triethylamine (TEA, 1.2 equivalents) or another non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate container, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude Boc-protected amine, which can be purified by flash chromatography if necessary.

Q6: How do I remove the Boc group after my reaction is complete?

Answer: The Boc group is efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Experimental Protocol: Boc-Deprotection

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization.

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 20-50% TFA in DCM, v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent and excess TFA in vacuo. Caution: TFA is corrosive.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc).

  • Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ or by slowly adding a base until the pH is > 8.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected primary amine.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My starting material shows multiple peaks on LC-MS analysis.
  • Symptom: The chromatogram of your supposedly pure this compound shows a main peak with several smaller, unidentified peaks.

  • Probable Cause: The sample has likely undergone partial oxidation due to improper storage or handling.[2]

  • Troubleshooting Steps:

    • Confirm Identity: Check the masses of the impurity peaks. They may correspond to dimers, imines, or other oxidation products.

    • Repurify: If the purity is unacceptable, consider repurification via flash column chromatography or distillation under reduced pressure.

    • Implement Proper Storage: Immediately transfer the purified material into smaller vials, purge with argon or nitrogen, seal tightly, and store in a freezer as outlined in FAQ #3.

Issue 2: A reaction run with my amine substrate is giving low yields and a complex mixture of byproducts.
  • Symptom: A reaction that should be clean (e.g., an amide coupling) results in a low yield of the desired product and a difficult-to-purify mixture.

  • Probable Cause: The primary amine is not stable under your reaction conditions and is being oxidized or undergoing side reactions. Reagents like coupling agents or bases, if not chosen carefully, can be problematic.

  • Solution Workflow:

    • Protect the Amine: Immediately implement the Boc-protection strategy described in FAQ #5. Confirm successful protection using NMR or LC-MS.

    • Perform the Reaction: Repeat your reaction using the Boc-protected amine. The reaction should now proceed cleanly without amine-related side products.

    • Deprotect the Amine: Once the desired product is formed and purified, remove the Boc group using the acid-catalyzed deprotection protocol from FAQ #6.

    Caption: Decision workflow for using the primary amine.

Issue 3: My Boc-protection reaction is sluggish or incomplete.
  • Symptom: TLC or LC-MS analysis shows significant amounts of unreacted starting amine even after extended reaction times.

  • Probable Causes & Solutions:

    • Reagent Quality: Ensure the Boc₂O is fresh. It can degrade over time. The solvent must be anhydrous, as water will hydrolyze the anhydride.

    • Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion.

    • Base Choice: Ensure a suitable non-nucleophilic base like triethylamine or DIPEA is used in sufficient quantity (at least 1.1 equivalents) to scavenge the acid byproduct.

    • Temperature: While the reaction is started at 0°C to control the initial exotherm, allowing it to stir at room temperature is necessary for it to go to completion.

Visualization of the Protection/Deprotection Strategy

The following diagram illustrates the chemical transformation during the protection and deprotection of the primary amine.

Caption: Chemical scheme for Boc protection and deprotection.

By understanding the inherent reactivity of the primary amine in this compound and employing the preventative and corrective strategies outlined in this guide, you can ensure the integrity of your starting materials and achieve more reliable and reproducible experimental outcomes.

References
  • Filo. (2025-04-24).
  • Britannica. (2025-12-05). Amine - Reactions, Synthesis, Properties. [Link]

  • Chemistry LibreTexts. (2021-07-31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

  • Protecting Groups. [Link]

  • Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. (2021-07-31). 23.11: Oxidation of Amines. [Link]

  • S. S. Lee, et al. (1976). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.

Sources

Challenges in the purification of polar amine compounds like 1,4-Dioxaspiro[4.5]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers working with 1,4-Dioxaspiro[4.5]decan-7-amine and Related Compounds

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying challenging molecules like this compound. Here, we address common issues encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the scientific rationale behind these purification strategies, empowering you to optimize your workflows and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

General Challenges

Q1: Why are polar amine compounds like this compound notoriously difficult to purify?

A1: The purification of polar amines is challenging due to a combination of their inherent physicochemical properties. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups present on standard silica-based chromatography stationary phases.[1][2] This can result in:

  • Poor Peak Shape (Tailing): The strong acid-base interaction causes the amine to bind tightly to the silica, leading to slow elution and broad, tailing peaks in chromatography.[3][4]

  • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in significant loss of valuable material.[2]

  • High Polarity: The polarity of these compounds makes them poorly retained on traditional reversed-phase (e.g., C18) columns, often causing them to elute in the solvent front with other polar impurities.[5][6][7]

  • Instability: Some amines can be susceptible to degradation, especially in the presence of certain solvents or at inappropriate pH values.[8]

Troubleshooting Guide: Chromatographic Purification

This section provides detailed solutions to specific problems you may encounter during the chromatographic purification of polar amines.

Issue 1: My polar amine shows severe peak tailing on a standard silica gel column.

Q2: What is causing the peak tailing and how can I improve the peak shape?

A2: Peak tailing is a classic sign of strong secondary interactions between your basic amine and the acidic silanol groups on the silica surface.[3][4] To mitigate this, you need to either mask these interactions or use a more inert stationary phase.

Solutions:

  • Mobile Phase Modification with a Competing Base: The most common and effective strategy is to add a small amount of a competing base to your mobile phase.[1][2]

    • Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a standard practice.[4][9] The TEA is a small, basic molecule that competes with your polar amine for the active silanol sites, effectively "blocking" them and allowing your compound to elute more symmetrically.[4]

    • Ammonia: A solution of methanol containing a small percentage of ammonia can also be used, particularly for very basic amines.[1][10]

  • pH Adjustment: Controlling the pH of the mobile phase is crucial.[4]

    • Low pH: At a low pH (e.g., < 3), the silanol groups are protonated and neutral, reducing their ionic interaction with the protonated amine.[4]

    • High pH: At a high pH (e.g., > 8), your amine will be in its neutral (free base) form, minimizing ionic interactions with the deprotonated (negatively charged) silanols. However, this requires a pH-stable column.[4]

  • Choice of Stationary Phase:

    • Amine-Functionalized Silica: These columns have an amine-coated surface, which repels the basic analyte and prevents interaction with the underlying silica.[1]

    • End-Capped Columns: Using a highly end-capped column can reduce the number of free silanol groups, leading to improved peak shape.[11]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Slurry Preparation: Prepare your silica gel slurry in the chosen non-polar solvent (e.g., hexane/ethyl acetate).

  • Adding TEA: Add 1% (v/v) of triethylamine to the slurry and mix thoroughly.

  • Column Packing: Pack your column with the TEA-treated silica slurry.

  • Mobile Phase: Use a mobile phase that also contains 0.1-1% triethylamine.

  • Sample Loading and Elution: Load your sample and elute as you normally would.

G

A decision workflow for addressing poor peak shape in chromatography.

Issue 2: My polar amine is not retained on a C18 reversed-phase column.

Q3: How can I achieve retention for my highly polar amine in reversed-phase chromatography?

A3: This is a common problem for polar compounds in reversed-phase chromatography (RPC).[5][6][7] The highly aqueous mobile phases required to elute non-polar impurities are too strong for your polar amine, causing it to elute in the void volume.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][6][12][13]

    • Mechanism: HILIC uses a polar stationary phase (like silica or an amino- or amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5][14] A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

    • Gradient: In HILIC, you start with a high organic concentration and increase the aqueous content to elute your compounds. This is the opposite of reversed-phase.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of your charged amine on a C18 column.[7][15]

    • Mechanism: The ion-pairing reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with your protonated amine, effectively making it more hydrophobic and increasing its retention.

    • Caution: Ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[7]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[16]

    • Mechanism: For a positively charged (protonated) amine, you would use a cation-exchange column, which has negatively charged functional groups.[16][17] Your amine will bind to the column, and you can elute it by increasing the salt concentration or changing the pH of the mobile phase.[16]

Table 1: Comparison of Chromatographic Techniques for Polar Amines

TechniqueStationary PhaseMobile PhaseRetention MechanismBest For
Normal-Phase Polar (e.g., Silica)Non-polarAdsorptionLess polar amines
Reversed-Phase Non-polar (e.g., C18)PolarPartitioningMore hydrophobic amines
HILIC Polar (e.g., Silica, Amide)High Organic/Low AqueousPartitioning into aqueous layerHighly polar amines[5]
Ion-Exchange Charged (Cation or Anion)Aqueous bufferElectrostatic interactionIonizable amines[16][18]

G

A simplified guide to selecting the right chromatography technique.

Troubleshooting Guide: Non-Chromatographic Purification

Issue 3: I am struggling to crystallize my polar amine.

Q4: What are some effective strategies for the recrystallization of polar amines?

A4: Recrystallization can be challenging for polar amines due to their high solubility in polar solvents and their tendency to "oil out."[19]

Solutions:

  • Salt Formation: A highly effective strategy is to convert the amine into a salt (e.g., hydrochloride or acetate salt).[19][20][21]

    • Mechanism: Salts of amines often have very different solubility profiles than the free base and are typically more crystalline.[21] You can often recrystallize the salt from a polar solvent like ethanol or a water/ethanol mixture.[20][22]

    • Regeneration: After purification, the free amine can be easily regenerated by treating the salt with a base.[23]

  • Solvent System Selection:

    • Mixed Solvents: If a single solvent doesn't work, try a binary solvent system.[19][22] Dissolve your amine in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.[24]

    • Acidic Solvents: For some amines, recrystallization from a dilute organic acid like acetic acid can be effective.[20]

Experimental Protocol: Recrystallization via Salt Formation

  • Dissolution: Dissolve your crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in ether (or another suitable acid) until precipitation of the amine hydrochloride salt is complete.

  • Isolation: Collect the precipitated salt by filtration and wash with the solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Regeneration (Optional): To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH or NaHCO₃) to increase the pH. Extract the free amine with an organic solvent and dry.

Additional Considerations

Q5: My polar amine seems to be degrading during purification. What can I do?

A5: Amine stability can be a concern.[8]

  • Avoid Harsh Conditions: Minimize exposure to strong acids, high temperatures, and light, as these can promote degradation.[20][25]

  • Inert Atmosphere: If your amine is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Prompt Purification: It is often best to purify amines shortly after their synthesis, as prolonged storage can lead to the formation of degradation products.

Q6: I suspect my polar amine is chelating with metal ions. How does this affect purification?

A6: Amines can act as chelating agents for metal ions, which can be present as trace impurities from reagents or reaction vessels.[26][27][28]

  • Effect on Chromatography: Metal chelation can lead to peak broadening, splitting, or shifting of retention times.

  • Solution: Adding a small amount of a strong chelating agent like EDTA to your sample or mobile phase can sometimes help by sequestering the metal ions and releasing your amine.

References

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available from: [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available from: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • Buchi. Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • ScienceMadness Discussion Board. Stability of amines. Available from: [Link]

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]

  • Agilent. Why it matters and how to get good peak shape. Available from: [Link]

  • Google Patents. WO2017011218A1 - Amines analysis by ion chromatography.
  • Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available from: [Link]

  • University of Alberta. Isolation (Recovery). Available from: [Link]

  • Science Forums. Amine purification. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. Chromotography with free amines?. Available from: [Link]

  • YouTube. Amine Unit Optimization and Troubleshooting. Available from: [Link]

  • Bryan Research & Engineering. Troubleshooting Amine Unit Simulations. Available from: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • ResearchGate. Purification of water containing heavy metals by chelating-enhanced ultrafiltration. Available from: [Link]

  • Chromatography Forum. Amine column degradation. Available from: [Link]

  • National Institutes of Health. Small Polar Molecules: A Challenge in Marine Chemical Ecology. Available from: [Link]

  • Chromatography Forum. Ugly peak shape of amine compound. Available from: [Link]

  • MDPI. Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. Available from: [Link]

  • IAEA. Radiation and Chemical Stability of Amines. Available from: [Link]

  • ResearchGate. Evaluation of Polar-Embedded Reversed-Phase Liquid Chromatography Columns and the Temperature Dependence of the Phase Ratio. Available from: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Available from: [Link]

  • Agilent. Choosing HPLC Columns for Rapid Method Development. Available from: [Link]

  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available from: [Link]

  • ScienceMadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available from: [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • Science.gov. amine group-containing chelating: Topics by Science.gov. Available from: [Link]

Sources

Identifying byproducts in 1,4-Dioxaspiro[4.5]decan-7-amine synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-7-amine Synthesis

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the practical identification and troubleshooting of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and explanations provided herein are grounded in established chemical principles to ensure accuracy and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for byproduct analysis.

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent method is the reductive amination of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one.[1] This reaction is typically a one-pot process where the ketone reacts with an ammonia source (like ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the target primary amine.[2][3]

Q2: What are the most probable byproducts I should expect in this synthesis?

A2: Byproduct formation is common in reductive amination and typically arises from competing reaction pathways or incomplete reactions. Key potential byproducts include:

  • 1,4-Dioxaspiro[4.5]decan-7-ol: This alcohol is formed if the reducing agent directly reduces the starting ketone before imine formation can occur.[4]

  • Unreacted 1,4-Dioxaspiro[4.5]decan-7-one: Incomplete reaction will leave residual starting material.

  • Bis(1,4-dioxaspiro[4.5]decan-7-yl)amine (Secondary Amine): The desired primary amine product can act as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine after reduction. This is a common issue in reductive aminations.[5]

  • Iminium Intermediate: If the reduction step is incomplete, the positively charged iminium ion intermediate (or the neutral imine) may be observed, though it is often unstable.

Q3: Why is a mild reducing agent like Sodium Triacetoxyborohydride (STAB) recommended?

A3: The choice of reducing agent is critical for minimizing byproducts. Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is sterically hindered and less reactive than reagents like sodium borohydride (NaBH₄).[4] This selectivity makes it ideal for one-pot reductive aminations because it preferentially reduces the protonated imine intermediate over the starting ketone.[4][6] This minimizes the formation of the corresponding alcohol byproduct, leading to higher yields of the desired amine.[1]

Q4: How does the "Nitrogen Rule" in mass spectrometry help in identifying my product and potential byproducts?

A4: The Nitrogen Rule is a fundamental principle in mass spectrometry that states a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8]

  • Your target product, This compound , has one nitrogen atom, so its molecular ion ([M]⁺˙) will have an odd mass-to-charge ratio (m/z). Consequently, the commonly observed protonated molecule ([M+H]⁺) will have an even m/z value (158.1).

  • The secondary amine byproduct has two nitrogen atoms (an even number), so its [M+H]⁺ will have an odd m/z.

  • Byproducts without nitrogen, like the starting ketone and the alcohol byproduct , will have even molecular weights, resulting in odd m/z values for their [M+H]⁺ ions. This rule provides a quick and powerful way to classify peaks in your mass spectrum.[9]

LC-MS Troubleshooting Guide: Identifying Unknown Peaks

This guide provides a systematic approach to common issues encountered during the LC-MS analysis of the this compound synthesis reaction mixture.

Q: I see an unexpected peak in my total ion chromatogram (TIC). What is my first step to identify it?

A: The first step is to systematically gather all available data for that peak. Follow a logical workflow to narrow down the possibilities. The goal is to correlate the peak's retention time with its mass spectral data to propose a structure. A general workflow for this process is outlined below.

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// Node Definitions A [label="Unexpected Peak Detected\nin LC-MS Chromatogram", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Extract Mass Spectrum\nfor the peak of interest.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Is the m/z of the base peak\nan even or odd number?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="ODD m/z\n(Likely contains 0 or even # of N atoms)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="EVEN m/z\n(Likely contains odd # of N atoms)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Compare m/z to Table 1.\nDoes it match [M+H]+ of a\nknown byproduct (ketone, alcohol)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Compare m/z to Table 1.\nDoes it match [M+H]+ of the\nproduct or secondary amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Identity Likely: Unreacted\nStarting Material or Alcohol Byproduct.\nConfirm with retention time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Identity Likely: Target Amine or\nSecondary Amine Byproduct.\nConfirm with retention time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="No Match. Consider:\n- Adducts ([M+Na]+, [M+K]+, [M+ACN]+)\n- In-source fragments\n- Solvent/reagent contamination", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Step 2: Spike Sample with\nauthentic standard (if available)\nto confirm identity via retention\ntime and co-elution.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Odd"]; C -> E [label="Even"]; D -> F; E -> G; F -> H [label="Yes"]; F -> J [label="No"]; G -> I [label="Yes"]; G -> J [label="No"]; H -> K; I -> K; J -> K; }

Workflow for identifying an unknown peak.

Q: A peak's mass doesn't match any expected product or byproduct. What else could it be?

A: If the observed m/z doesn't align with the protonated molecules ([M+H]⁺) in the table below, consider these common possibilities:

  • Adduct Formation: In electrospray ionization (ESI), molecules can associate with ions from the mobile phase or glassware. Look for peaks corresponding to sodium ([M+Na]⁺, M+23), potassium ([M+K]⁺, M+39), or mobile phase components like acetonitrile ([M+ACN+H]⁺, M+42).[10][11]

  • In-Source Fragmentation: The ionization source conditions (e.g., temperature, voltages) might be too harsh, causing the molecule to fragment before it reaches the mass analyzer. The observed m/z may correspond to a fragment ion rather than the molecular ion.[12] For amines, a common fragmentation is alpha-cleavage.[13][14]

  • Contamination: The peak could originate from contamination in your sample, solvents, or the LC-MS system itself.[15] Always run a solvent blank to identify background signals.[16]

Q: My product peak has a very low intensity, but TLC/crude NMR suggests the reaction worked. What's wrong?

A: This issue often points to a problem with LC-MS detection rather than the synthesis itself, most commonly ion suppression .[17]

  • Causality: Ion suppression occurs when co-eluting compounds compete with your analyte for ionization in the ESI source, reducing its signal intensity. Common culprits are excess salts, non-volatile buffers, or high concentrations of other byproducts.

  • Troubleshooting Steps:

    • Dilute your sample. If the signal for your analyte increases relative to the interfering species, ion suppression is likely.

    • Improve chromatographic separation. Modify your gradient to better separate the product from other components.

    • Perform a proper sample cleanup. An acidic workup can help remove non-basic impurities before injection.[1]

Q: My chromatographic peaks are broad or tailing. How does this impact byproduct analysis?

A: Poor peak shape significantly compromises resolution, which is critical for identifying minor byproducts.[15][18]

  • Tailing Peaks: Often caused by unwanted interactions between the basic amine and acidic sites on the silica-based column packing. This can be mitigated by adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to protonate the amine and a competitor (e.g., triethylamine) to block active sites.

  • Broad Peaks: Can indicate a failing column or a mismatch between the sample solvent and the mobile phase.[18]

  • Impact: Broad peaks can easily obscure small, co-eluting impurity peaks, making them impossible to detect or accurately integrate.[19] Addressing poor chromatography is essential before attempting to identify trace-level byproducts.

Data & Protocols

Table 1: Key Compounds in the Synthesis of this compound

This table summarizes the calculated masses of the target molecule and its most likely byproducts, which is essential for interpreting mass spectra.

Compound NameMolecular FormulaExact Mass (Da)Expected m/z [M+H]⁺Notes
1,4-Dioxaspiro[4.5]decan-7-oneC₈H₁₂O₃156.0786157.0860Starting Material
This compound C₈H₁₅NO₂ 157.1103 158.1176 Target Product
1,4-Dioxaspiro[4.5]decan-7-olC₈H₁₄O₃158.0943159.1016Reduction Byproduct
Bis(1,4-dioxaspiro[4.5]decan-7-yl)amineC₁₆H₂₇NO₄297.1940298.2013Secondary Amine Byproduct

Note: Masses calculated for the most abundant isotopes. The observed m/z in a high-resolution mass spectrometer should be within 5 ppm of the expected value.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

  • Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane (DCM). Add an ammonia source, such as ammonium acetate (5-10 eq).[2]

  • Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. Monitor the consumption of the starting ketone by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified via column chromatography on silica gel.[1]

Protocol 2: General Purpose LC-MS Method

This method is a starting point for analyzing the reaction mixture.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. A typical gradient might be 5-95% B over 8 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • MS Detector: ESI source, positive ion mode.

  • Scan Range: m/z 100 - 500.

  • Source Parameters: Optimize source temperature and voltages for the target analyte signal.[12]

References

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting LC-MS. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Spillman, K. (2019). Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist. Retrieved from [Link]

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  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Ryding, S. (2018). How to Read LC-MS Chromatograms. News-Medical.Net. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

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  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

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  • Sorbtech. (2025). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Retrieved from [Link]

  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

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Validation & Comparative

Navigating Three-Dimensional Chemical Space: A Comparative Guide to 1,4-Dioxaspiro[4.5]decan-7-amine and Other Spirocyclic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor, offering a rigid three-dimensional architecture that can profoundly influence a molecule's biological activity.[2][3] This guide provides an in-depth comparison of 1,4-Dioxaspiro[4.5]decan-7-amine with other prominent spirocyclic amines, offering a rationale for scaffold selection in drug design, supported by established experimental protocols.

The Spirocyclic Advantage: Rigidity, Novelty, and Improved Properties

The incorporation of a spirocyclic moiety into a drug candidate can bestow a range of desirable attributes. The inherent rigidity of the spirocyclic core reduces the conformational entropy penalty upon binding to a biological target, which can lead to enhanced potency.[2] Furthermore, the three-dimensional arrangement of substituents allows for a more precise and optimized interaction with the complex topology of protein binding sites.[4] This departure from planar structures often translates to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and can open up novel intellectual property space.[1][4][5]

Featured Scaffold: this compound

This compound is a bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure combines a cyclohexane ring, which provides a robust scaffold for substituent placement, with a dioxolane ring. The presence of the oxygen atoms in the dioxolane moiety can influence the molecule's polarity and hydrogen bonding capacity, potentially improving solubility and reducing off-target effects, such as hERG inhibition, which is a common liability for lipophilic amines.[1]

A Head-to-Head Comparison: Physicochemical and Structural Considerations

To objectively evaluate the potential of this compound in drug design, it is crucial to compare its properties with those of other commonly employed spirocyclic amines. For this analysis, we will consider two representative alternatives: a purely carbocyclic spiroamine, 2-azaspiro[3.3]heptane , and a common azaspirocycle, 8-azaspiro[4.5]decane (a close structural analog of the carbon core of our featured scaffold).

PropertyThis compound2-Azaspiro[3.3]heptane8-Azaspiro[4.5]decaneRationale for Comparison
Molecular Weight ( g/mol ) 157.2197.16139.24Size and ligand efficiency considerations.
cLogP (Predicted) ~0.5-1.0~0.2-0.6~1.8-2.2Lipophilicity impacts solubility, permeability, and off-target effects.
Topological Polar Surface Area (TPSA) (Ų) ~55.4~26.0~12.5Influences membrane permeability and oral bioavailability.
pKa (Predicted) ~9.0-9.5~10.0-10.5~10.5-11.0Basicity affects solubility, target engagement, and potential for hERG liability.
Structural Rigidity HighVery HighHighReduced flexibility can enhance binding affinity.
Synthetic Accessibility Readily accessible from 1,4-cyclohexanedione.More complex synthesis, often multi-step.Accessible from 4-piperidone derivatives.Practicality and cost of incorporating the scaffold.
Key Structural Feature OxaspirocycleSmall, strained ring systemAzaspirocycleThe nature of the heteroatoms and ring size dictates properties.

Key Insights from the Comparison:

  • Lipophilicity and Solubility: The presence of the two oxygen atoms in this compound significantly lowers its predicted cLogP compared to its carbocyclic and azaspirocyclic counterparts of similar size. This suggests that derivatives of this scaffold may exhibit improved aqueous solubility, a critical factor for oral bioavailability.

  • Polarity and Permeability: The higher TPSA of this compound indicates a more polar character. While this can be advantageous for solubility, it may present a challenge for passive diffusion across the blood-brain barrier (BBB) in CNS drug discovery.[6] Careful modulation of substituents would be necessary to balance these properties.

  • Basicity and hERG Risk: The reduced basicity (lower pKa) of the amine in the 1,4-dioxaspiro scaffold, influenced by the proximal oxygen atoms, can be a significant advantage. Highly basic amines are often associated with a higher risk of inhibiting the hERG potassium channel, which can lead to cardiotoxicity.[7]

  • Structural Diversity and Exit Vectors: The spiro[4.5]decane core offers distinct exit vectors for substituent placement compared to the smaller and more constrained spiro[3.3]heptane system. This allows for a broader exploration of chemical space around the core scaffold.

Experimental Validation: A Guide to Key Assays

The predicted properties in the table above provide a valuable starting point for scaffold selection. However, experimental validation is paramount in drug discovery. Below are detailed protocols for key in vitro and in vivo assays to empirically compare the performance of drug candidates derived from these spirocyclic amines.

In Vitro ADME Profiling

1. Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, providing an early indication of its in vivo clearance.[8][9][10]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial vendor) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

2. Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to interact with its target.[11][12][13][14][15]

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane (typically 8-12 kDa MWCO).

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, or mouse) at the desired concentration (e.g., 1 µM).

    • Add the spiked plasma to one chamber of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

  • Equilibration:

    • Seal the device and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, mix the plasma aliquot with an equal volume of clean buffer, and the buffer aliquot with an equal volume of blank plasma.

    • Precipitate proteins with a cold organic solvent containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of the compound in both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

In Vivo Behavioral Assays for CNS Applications

For drug candidates targeting neurological or psychiatric disorders, in vivo behavioral assays are essential to assess efficacy.

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to evaluate the anxiolytic or anxiogenic effects of a compound in rodents.[16][17][18][19][20]

Protocol:

  • Apparatus:

    • A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

    • The apparatus should be placed in a dimly lit, quiet room.

  • Procedure:

    • Acclimate the animals (mice or rats) to the testing room for at least 30 minutes prior to the test.

    • Administer the test compound or vehicle at the appropriate dose and time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Quantify the time spent in the open arms versus the closed arms.

    • Measure the number of entries into the open and closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

2. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic behavioral test to assess spatial learning and memory, which are cognitive functions often impaired in neurodegenerative diseases.[21][22][23][24][25]

Protocol:

  • Apparatus:

    • A large circular pool filled with opaque water (made opaque with non-toxic white paint or milk powder).

    • A submerged escape platform hidden just below the water surface.

    • Distinct visual cues placed around the room.

  • Procedure (Acquisition Phase):

    • For several consecutive days, conduct multiple training trials per day.

    • In each trial, place the animal in the water at different starting locations.

    • Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

  • Procedure (Probe Trial):

    • On the day after the final training session, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the animal's swim path using a video tracking system.

  • Data Analysis:

    • During the acquisition phase, measure the escape latency (time to find the platform) and the path length. A decrease in these parameters over days indicates learning.

    • In the probe trial, quantify the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates robust spatial memory.

Visualizing the Workflow

Drug_Discovery_Workflow cluster_0 Scaffold Selection cluster_1 In Silico & Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 In Vivo Efficacy Models Scaffold_A This compound Profiling cLogP, TPSA, pKa Prediction Scaffold_A->Profiling Scaffold_B Alternative Spirocyclic Amines Scaffold_B->Profiling Metabolic_Stability Metabolic Stability (Liver Microsomes) Profiling->Metabolic_Stability Prioritization PPB Plasma Protein Binding (Equilibrium Dialysis) Profiling->PPB Prioritization EPM Elevated Plus Maze (Anxiety) Metabolic_Stability->EPM Lead Optimization MWM Morris Water Maze (Cognition) Metabolic_Stability->MWM PPB->EPM PPB->MWM Candidate_Selection Candidate_Selection EPM->Candidate_Selection MWM->Candidate_Selection

Caption: A streamlined workflow for the comparative evaluation of spirocyclic amines in drug discovery.

Conclusion

The selection of a molecular scaffold is a critical decision in the drug discovery process. This compound presents a compelling profile with its potential for improved solubility and reduced hERG liability due to its oxaspirocyclic nature. However, a thorough, data-driven comparison with other relevant spirocyclic amines is essential. By employing the systematic experimental approach outlined in this guide, researchers can make informed decisions, leading to the identification of drug candidates with a higher probability of clinical success. The journey through the three-dimensional chemical space of spirocycles is complex, but with a robust and logical evaluation strategy, it is a path that holds immense promise for the development of next-generation therapeutics.

References

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,4-Dioxaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel chemical scaffolds that offer improved pharmacological profiles is relentless. Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as particularly valuable frameworks.[1][2] Their inherent three-dimensionality provides a rigid, pre-organized conformation that can enhance binding affinity, improve selectivity, and confer favorable physicochemical properties such as increased solubility and metabolic stability.[2] This "escape from flatland" is a key strategy in developing next-generation therapeutics, particularly for complex targets within the central nervous system (CNS).[1]

The 1,4-Dioxaspiro[4.5]decane scaffold is a prominent example of a spirocyclic core that has been successfully employed in the design of potent and selective ligands for various G-protein coupled receptors (GPCRs). This guide provides an in-depth analysis and comparison of 1,4-Dioxaspiro[4.5]decane analogs, with a specific focus on derivatives containing an amine function. We will dissect the structure-activity relationships (SAR) that govern their interaction with key biological targets, such as serotonin (5-HT) and adrenergic receptors, by examining how subtle structural modifications translate into significant changes in binding affinity and functional activity. This analysis is supported by experimental data and detailed protocols, offering researchers a comprehensive resource for the rational design of novel CNS-active agents.

Part 1: The Core Scaffold and SAR Exploration Strategy

The foundational structure for this analysis is the 1,4-Dioxaspiro[4.5]decane moiety. The amine group, typically at the 7 or 8 position of the cyclohexane ring, serves as a critical attachment point for various pharmacophoric elements, most commonly via an alkyl linker to a terminal arylpiperazine group. This modular design allows for systematic exploration of the chemical space to optimize interactions with the target receptor.

The general strategy for SAR exploration involves systematically modifying three key regions of the molecule:

  • The Terminal Aryl Group (Ar): This region often dictates receptor subtype selectivity and the nature of the ligand-receptor interaction.

  • The Linker: The length and composition of the linker between the spirocyclic core and the terminal pharmacophore influence the molecule's overall geometry and ability to adopt the optimal binding pose.

  • The Spirocyclic Core: While less frequently modified, changes to the core structure can impact overall physicochemical properties and rigidity.

cluster_0 SAR Exploration Strategy Core 1,4-Dioxaspiro[4.5]decane Core Scaffold Linker Linker Modification (e.g., -CH2-) Core->Linker Attachment Point Activity Biological Activity (Affinity & Function) Core->Activity Provides 3D Scaffold Terminal Terminal Group (e.g., Arylpiperazine) Linker->Terminal Connects to Terminal->Activity Influences Selectivity

Caption: General strategy for SAR exploration of 1,4-Dioxaspiro[4.5]decane analogs.

Part 2: Comparative Analysis of Receptor Binding Affinity

Analogs based on the 1,4-Dioxaspiro[4.5]decane scaffold have shown significant affinity for several GPCRs, particularly α₁-adrenergic and 5-HT₁ₐ serotonin receptors. The following sections compare the binding affinities of representative compounds, highlighting key structural determinants for potency and selectivity.

α₁-Adrenergic and 5-HT₁ₐ Receptor Affinity

A study exploring a series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazine derivatives revealed distinct SAR trends for α₁-adrenoceptor subtypes (α₁ₐ, α₁ᵦ, α₁d) and the 5-HT₁ₐ receptor.[3] The data underscores how modifications to the terminal arylpiperazine ring dramatically influence receptor affinity.

CompoundAryl Group (Ar)α₁ₐ Kᵢ (nM)α₁ᵦ Kᵢ (nM)α₁d Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)
1 2-Methoxyphenyl11414211.20.8
9 2-Pyrimidinyl2.511.21.815.2
10 3-Chlorophenyl11.86.41.50.4
27 2-Furoyl4.821.23.5118
30 2,3-Dichlorophenyl3.22.90.91.3

Data synthesized from Eur J Med Chem. 2014;87:248-66.[3]

SAR Interpretation:

  • For α₁-Adrenoceptors: The introduction of a 2-pyrimidinyl group (Compound 9 ) or a 2,3-dichlorophenyl moiety (Compound 30 ) leads to a significant increase in affinity across all α₁ subtypes compared to the benchmark 2-methoxyphenyl analog (Compound 1 ).[3] This suggests that electron-withdrawing features and specific heterocyclic structures are well-tolerated and likely engage in favorable interactions within the α₁ binding pocket. Compound 30 emerged as a particularly potent, non-selective α₁ ligand.[3]

  • For 5-HT₁ₐ Receptors: A different trend is observed. The 3-chlorophenyl substitution (Compound 10 ) results in the highest affinity for the 5-HT₁ₐ receptor (Kᵢ = 0.4 nM), showing a 2-fold improvement over the parent compound.[3] In contrast, bulky or heterocyclic groups like 2-pyrimidinyl (9 ) and 2-furoyl (27 ) are detrimental to 5-HT₁ₐ affinity, indicating stricter steric and electronic requirements for this receptor.[3]

  • Selectivity: These divergent trends allow for the development of selective ligands. For instance, Compound 9 is roughly 8-fold selective for α₁d over 5-HT₁ₐ, whereas Compound 10 is approximately 29-fold selective for 5-HT₁ₐ over the α₁ₐ receptor.

cluster_alpha1 High α1 Affinity cluster_5ht1a High 5-HT1A Affinity node_a1 Key Features 2,3-Dichlorophenyl 2-Pyrimidinyl Receptor Target Receptor node_a1->Receptor α1-Adrenoceptors node_5ht1a Key Features 3-Chlorophenyl 2-Methoxyphenyl node_5ht1a->Receptor 5-HT1A Receptor SAR Structural Modification (Aryl Group) SAR->node_a1 Favors SAR->node_5ht1a Favors

Caption: Divergent SAR for α₁-Adrenergic vs. 5-HT₁ₐ receptor affinity.

Part 3: Functional Activity Profile and Antagonistic Behavior

While binding affinity measures the strength of a ligand-receptor interaction, functional assays are required to determine the biological consequence of that binding (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). For the 1,4-Dioxaspiro[4.5]decane series, functional studies revealed that many of the high-affinity α₁ ligands behave as antagonists.

Compoundα₁ₐ Functional Assay (% Inhibition)α₁ᵦ Functional Assay (% Inhibition)α₁d Functional Assay (% Inhibition)
9 98.699.196.5
27 95.498.794.2
30 97.210098.3

Data represents the maximal inhibition of phenylephrine-induced response at a 1 µM concentration. Synthesized from Eur J Med Chem. 2014;87:248-66.[3]

Interpretation of Functional Data:

The data clearly demonstrates that compounds 9 , 27 , and 30 are potent antagonists at all three α₁-adrenoceptor subtypes, achieving near-complete inhibition of the agonist response.[3] This is a critical finding, as α₁ antagonists have therapeutic applications in conditions like hypertension and benign prostatic hyperplasia. The SAR for antagonism appears to mirror the SAR for binding affinity, where the same structural features that confer high affinity also lead to a robust antagonist profile. In contrast, Compound 10 was found to be a potent and efficacious agonist at the 5-HT₁ₐ receptor, further highlighting the scaffold's versatility.[3]

Part 4: Key Experimental Protocols

The trustworthiness of SAR data hinges on the robustness and validity of the experimental methods used. Here, we provide detailed protocols for two foundational assays central to the characterization of these spirocyclic analogs.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[4][5]

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for a target GPCR.

Methodology:

  • Membrane Preparation:

    • Rationale: The receptor source must be consistent and well-characterized. Cell lines (e.g., HEK293) stably expressing the human receptor of interest are commonly used.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Assay Execution:

    • Rationale: The assay is performed in a competitive format where the unlabeled test compound competes with a fixed concentration of a high-affinity radioligand.

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (e.g., Tris-HCl with MgCl₂) or test compound at various concentrations (typically a 10-point, 5-log unit dilution series).[4]

      • 25 µL of the appropriate radioligand (e.g., [³H]-prazosin for α₁-adrenoceptors) at a final concentration near its Kₔ value.

      • 25 µL of the diluted membrane preparation.

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-specific Binding (NSB): Wells containing a high concentration of a known, non-radioactive antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites, radioligand, and membranes.

  • Incubation and Filtration:

    • Rationale: Incubation allows the binding reaction to reach equilibrium. Rapid filtration separates receptor-bound from free radioligand.

    • Incubate the plate for a defined period (e.g., 60 minutes at 25°C). The exact time and temperature must be optimized for each receptor-ligand pair.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Data Analysis:

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Compound) Incubate Incubate at Equilibrium Start->Incubate Filter Separate Bound/Free via Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End Binding Affinity Determined Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: IP-One HTRF® Functional Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, providing a robust measure of receptor activation.[8]

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds at a Gq-coupled receptor (e.g., α₁-adrenoceptors).

Methodology:

  • Cell Culture and Plating:

    • Rationale: A homogenous cell population expressing the target receptor is essential for a reproducible functional response.

    • Culture cells (e.g., CHO-K1) stably expressing the Gq-coupled receptor of interest under standard conditions.

    • Harvest and plate the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Stimulation:

    • Rationale: The cells are stimulated with the test compound to trigger the Gq signaling cascade. LiCl is included to inhibit the breakdown of IP1, allowing it to accumulate.[8]

    • Prepare serial dilutions of the test compound in stimulation buffer containing LiCl.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Rationale: The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive detection method based on FRET between a donor (Eu³⁺ cryptate) and an acceptor (d2).

    • Add the HTRF detection reagents directly to the wells. This typically includes a lysis buffer containing an IP1-d2 conjugate and an anti-IP1-Eu³⁺ cryptate antibody.

    • The labeled antibody and the IP1-d2 conjugate compete for binding to the IP1 produced by the cells.

  • Signal Reading and Data Analysis:

    • Rationale: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Incubate the plate in the dark (e.g., 60 minutes at room temperature) to allow the detection reagents to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a non-linear regression model to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).[8]

Conclusion

The 1,4-Dioxaspiro[4.5]decane scaffold is a versatile and privileged structure in medicinal chemistry, particularly for the development of CNS-targeted ligands. The structure-activity relationship studies detailed in this guide demonstrate that targeted modifications, especially to the terminal arylpiperazine moiety, can be used to rationally tune binding affinity, receptor selectivity, and functional activity. We have shown how specific substitutions can drive selectivity between α₁-adrenergic and 5-HT₁ₐ receptors and can produce potent antagonists or agonists.

The combination of robust binding and functional assays provides a clear path for characterizing new analogs. Future research could focus on exploring novel linkers, modifying the spirocyclic core to further refine physicochemical properties, and expanding the target space to other GPCRs and ion channels. The insights and protocols presented here serve as a foundational guide for researchers aiming to leverage this potent scaffold in their drug discovery programs.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays Using MultiScreen Filter Plates. MilliporeSigma.
  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry.
  • Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. Molecular Pharmacology.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • CNS-Targeted Library. Enamine.
  • CNS Library. Enamine.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

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Comparative Biological Evaluation of 1,4-Dioxaspiro[4.5]decane Amine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, conferring favorable physicochemical properties and three-dimensional diversity to novel chemical entities. This guide provides a comparative analysis of the biological activities of amine-substituted derivatives of this spirocyclic system, with a primary focus on their interactions with key G-protein coupled receptors (GPCRs) and intracellular chaperones. While direct biological data on 1,4-dioxaspiro[4.5]decan-7-amine derivatives are not extensively reported in the current literature, this guide will draw objective comparisons from closely related, well-characterized isomers, particularly those with substitutions at the 2- and 8-positions. The presented data, supported by detailed experimental protocols, aims to inform researchers in drug discovery and development about the therapeutic potential of this chemical class.

Introduction to the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane core is a bicyclic system where a cyclohexane ring is attached to a 1,3-dioxolane ring through a spiro carbon. This rigid, yet conformationally defined, structure is an attractive starting point for the design of ligands targeting the central nervous system (CNS). The spirocyclic nature can improve metabolic stability and oral bioavailability, while the amine functionality serves as a crucial anchor for receptor interaction and allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Comparative Analysis of Biological Targets

Modulation of Serotonin 5-HT1A and α1-Adrenergic Receptors

A significant body of research has focused on 1,4-dioxaspiro[4.5]decan-2-ylmethylamine derivatives as potent modulators of the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.[1] These compounds have also been evaluated for their affinity at α1-adrenoceptor subtypes, which is critical for assessing their selectivity and potential side-effect profile.

The 5-HT1A receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing.[3]

Table 1: Comparative In Vitro Pharmacological Data of Selected 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine Derivatives at Human 5-HT1A and α1-Adrenoceptors

Compound5-HT1A pKi5-HT1A pD25-HT1A Emax (%)α1a pKiα1b pKiα1d pKi
1 8.828.61507.076.897.57
7 7.437.30376.626.307.00
8 8.538.49857.106.707.60
14 8.117.80606.316.006.20
15 9.009.58747.216.897.30

Data synthesized from published studies.[1]

Interpretation of Data:

  • Potency and Efficacy: Compound 15 emerges as a highly potent 5-HT1A partial agonist with a pD2 value of 9.58 and an efficacy (Emax) of 74%.[3] Its high affinity is also reflected in its pKi of 9.00.

  • Structure-Activity Relationship (SAR): The substitution of the 2-methoxy-phenylpiperazine moiety with more flexible phenoxyethylamine chains (compounds 7-9) led to substantial changes in binding affinity.[3] This highlights the sensitivity of the receptor to the nature of the amine substituent.

  • Selectivity: While many derivatives show high affinity for the 5-HT1A receptor, they also exhibit moderate to high affinity for α1-adrenoceptor subtypes. Compound 14 is notable for its selectivity for the 5-HT1A receptor over the α1d subtype.[3]

High-Affinity Ligands for the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[4] It is implicated in a wide range of cellular functions, including the modulation of calcium signaling and response to cellular stress, making it a promising target for neurodegenerative diseases and cancer.[4][5]

Research into 1,4-dioxa-8-azaspiro[4.5]decane derivatives has identified high-affinity ligands for the σ1 receptor.[6] These compounds have been developed as potential radioligands for positron emission tomography (PET) imaging of tumors.[6]

Table 2: Comparative Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative at Sigma Receptors

CompoundTarget ReceptorKi (nM)Selectivity (σ1 vs σ2)
5a Sigma-1 (σ1)5.4 ± 0.430-fold

Data from a study on radioligands for tumor imaging.[6]

Interpretation of Data:

  • High Affinity: Compound 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) demonstrates high affinity for the σ1 receptor with a Ki value in the low nanomolar range.[6]

  • Selectivity: This derivative shows good selectivity for the σ1 receptor over the σ2 subtype, which is an important characteristic for a targeted therapeutic or imaging agent.[6]

  • Therapeutic Potential: The ability of these derivatives to accumulate in tumors in preclinical models suggests their potential for both diagnostic (as PET ligands) and therapeutic applications in oncology.[6]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive inhibition assay to determine the affinity (Ki) of test compounds for the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

      • 50 µL of test compound at various concentrations.

      • 50 µL of a fixed concentration of radioligand (e.g., [3H]8-OH-DPAT).

      • 100 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[7]

    • Wash the filters four times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the activation of G-proteins following receptor agonism.

Step-by-Step Methodology:

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, and 1 mM EDTA.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the membrane preparation (20-40 µg protein), GDP (30 µM), and the test compound at various concentrations.

    • Pre-incubate at 30°C for 15 minutes.

  • Initiation of Reaction:

    • Add [35S]GTPγS (final concentration 0.1 nM) to initiate the binding reaction.

    • Incubate at 30°C for 30 minutes.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

    • Plot the agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.[8]

In Vivo Mouse Formalin Test for Antinociceptive Activity

This model assesses the potential of a compound to alleviate both acute and inflammatory pain.

Step-by-Step Methodology:

  • Acclimatization: Acclimate male Swiss mice to the testing environment for at least 30 minutes before the experiment.[9]

  • Compound Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.

  • Induction of Nociception: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[9]

  • Observation:

    • Immediately after the injection, place the mouse in a transparent observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).[10]

      • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[10]

  • Data Analysis:

    • Compare the licking/biting time of the compound-treated group with the vehicle-treated group for both phases.

    • A significant reduction in the duration of nocifensive behavior indicates antinociceptive activity.

Visualizing Key Pathways and Workflows

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Collect Supernatant p2->p3 p4 Centrifuge (High Speed) p3->p4 p5 Wash & Resuspend Pellet p4->p5 a1 Add Buffer, Compound, Radioligand & Membranes to Plate p5->a1 Membrane Prep a2 Incubate (e.g., 60 min, 30°C) a1->a2 a3 Filter & Wash a2->a3 a4 Add Scintillation Cocktail a3->a4 a5 Count Radioactivity a4->a5 d1 Calculate Specific Binding a5->d1 Raw Counts d2 Generate IC50 Curve d1->d2 d3 Calculate Ki (Cheng-Prusoff) d2->d3 end Ki d3->end Final Affinity Value

Caption: Workflow for a Radioligand Binding Assay.

G agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates camp cAMP ac->camp Converts ATP to atp ATP pka PKA camp->pka Activates hyperpolarization Hyperpolarization & Reduced Firing k_channel->hyperpolarization K+ Efflux k_ion K+

Caption: 5-HT1A Receptor Signaling Pathway.

Conclusion and Future Directions

The 1,4-dioxaspiro[4.5]decane amine framework has proven to be a versatile scaffold for developing potent and selective ligands for important CNS targets. Derivatives substituted at the 2- and 8-positions have demonstrated high affinity for the 5-HT1A and σ1 receptors, respectively, with promising preclinical activity. The data strongly suggests that the position of the amine substituent and the nature of its N-alkylation are critical determinants of biological activity and selectivity.

While this guide provides a comparative overview based on available data, the biological profile of this compound derivatives remains an unexplored area. Future research should focus on the synthesis and evaluation of these isomers to complete the SAR picture for this valuable scaffold. Such studies could uncover novel ligands with unique pharmacological profiles, potentially leading to new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry. [Link]

  • The 5-HT1A receptor: Signaling to behavior. Biochimie. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Bentham Science. [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. AMiner. [Link]

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. [Link]

  • Sigma-1 receptor: the novel intracellular target of neuropsychotherapeutic drugs. Journal of Pharmacological Sciences. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Formalin Murine Model of Pain. Bio-protocol. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience. [Link]

  • Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. [Link]

  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. British Journal of Pharmacology. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1,4-Dioxaspiro[4.5]decane-Based Amines as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1,4-dioxaspiro[4.5]decane-based compounds, with a particular focus on amine derivatives as modulators of key central nervous system (CNS) receptors. While direct comparative data on the 1,4-Dioxaspiro[4.5]decan-7-amine scaffold is limited in publicly accessible literature, this guide will draw upon robust data from closely related and well-studied analogs, primarily the 2- and 8-substituted spiro-amines. By examining the structure-activity relationships (SAR) of these compounds, we can extrapolate key insights relevant to the design and testing of novel derivatives, including the 7-amine isomer.

The inherent three-dimensional nature of the spirocyclic scaffold offers a unique advantage in drug design, allowing for precise conformational and physicochemical tuning of a molecule.[1] This often leads to improved potency, selectivity, and pharmacokinetic properties.[2] This guide will delve into the practical aspects of their in vitro and in vivo evaluation, providing researchers with a framework for their own investigations.

Comparative In Vitro Analysis: Targeting Serotonergic and Adrenergic Receptors

A significant body of research on 1,4-dioxaspiro[4.5]decane derivatives has focused on their activity at serotonin 5-HT1A and α1-adrenergic receptors, two critical targets in the treatment of neuropsychiatric disorders. The following table summarizes the in vitro pharmacological data for a series of 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives, highlighting the impact of subtle structural modifications on receptor affinity and functional activity.[3]

Compound5-HT1A pKi5-HT1A pD25-HT1A Emax (%)α1a pKiα1b pKiα1d pKi
1 8.828.61507.076.897.57
7 7.437.30376.626.307.00
8 8.538.49857.106.707.60
14 8.117.80606.316.006.20
15 9.009.58747.216.897.30

Table 1: Comparative in vitro pharmacological data of selected 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives at human 5-HT1A and α1-adrenoceptors.[3]

Expert Insights into Structure-Activity Relationships (SAR):

The data presented in Table 1 underscores the chemical tractability of the 1,4-dioxaspiro[4.5]decane scaffold. For instance, the variation in the arylpiperazine moiety significantly influences potency and efficacy.[4] Compound 15 , with a modified flexible amine chain instead of a piperazine ring, emerged as a highly potent and efficacious 5-HT1A receptor partial agonist.[3] This suggests that moving the nitrogen atom out of a rigid ring system can be a fruitful strategy for enhancing agonist activity. This is a critical consideration for the design of this compound analogs, where the amine is directly on the cyclohexane ring. The stereochemistry of the spiro center and the substituent attachment points are also expected to play a crucial role in receptor interaction, a common feature of spirocyclic compounds.[5]

Signaling Pathways and Functional Assays

The biological effects of these compounds are mediated through intricate signaling cascades. Understanding these pathways is crucial for designing relevant functional assays.

5-HT1A Receptor Signaling Pathway

Activation of the G-protein coupled 5-HT1A receptor primarily leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream effects, including the modulation of protein kinase A (PKA) activity and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols: A Guide to Best Practices

The following are detailed protocols for key in vitro assays. These protocols are designed to be self-validating by including appropriate controls.

In Vitro Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5 nM), 50 µL of test compound solution (at various concentrations), and 50 µL of the membrane preparation. For total binding, add 50 µL of solvent instead of the test compound. For non-specific binding, add 50 µL of 5-CT solution.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Evaluation: From Bench to Preclinical Models

While in vitro assays provide crucial information on molecular interactions, in vivo studies are essential to understand the physiological effects of these compounds.

From Sigma-1 Receptor Imaging to Potential Therapeutic Applications

While the primary focus has been on serotonergic and adrenergic receptors, derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have also been explored for other CNS targets. For example, a fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, [18F]5a, was developed as a potent and selective ligand for the sigma-1 (σ1) receptor.[2] This compound exhibited high affinity (Ki = 5.4 nM) for σ1 receptors and was successfully used for in vivo PET imaging of tumors, which often overexpress this receptor.[2]

This highlights the versatility of the spirocyclic core and suggests that this compound derivatives could also be tailored for a variety of biological targets through careful structural modification.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the in vivo assessment of a novel 1,4-dioxaspiro[4.5]decane-based amine derivative.

in_vivo_workflow Start Novel Compound Synthesis PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Start->PK_PD Imaging In Vivo Imaging (if applicable) (e.g., PET with radiolabeled compound) Start->Imaging Behavioral Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) PK_PD->Behavioral Toxicity Acute and Chronic Toxicity Studies PK_PD->Toxicity Data_Analysis Data Analysis and SAR Correlation Behavioral->Data_Analysis Toxicity->Data_Analysis Imaging->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: In Vivo Evaluation Workflow.

Conclusion and Future Directions

The 1,4-dioxaspiro[4.5]decane scaffold represents a promising platform for the development of novel CNS-active agents. The available data on 2- and 8-substituted amine derivatives demonstrate that fine-tuning of the substitution pattern can lead to highly potent and selective ligands for various receptors, including 5-HT1A, α1-adrenergic, and σ1 receptors. While the this compound core remains relatively unexplored, the principles of SAR derived from its isomers provide a solid foundation for the rational design of new compounds. Future research should focus on the synthesis and systematic evaluation of 7-amine derivatives to fully elucidate their therapeutic potential.

References

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-amine. PubChem. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

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Navigating Physicochemical Frontiers: A Comparative Analysis of 1,4-Dioxaspiro[4.5]decan-7-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a compelling class of compounds, offering a unique conformational landscape that can enhance binding affinity and selectivity for biological targets. Among these, 1,4-Dioxaspiro[4.5]decan-7-amine and its analogs represent a promising family of building blocks for the synthesis of innovative therapeutics. This guide provides a comprehensive comparative analysis of their key physicochemical properties, supported by detailed experimental protocols, to empower researchers in drug discovery and development.

The strategic incorporation of a spirocyclic framework, such as the 1,4-dioxaspiro[4.e5]decane moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The rigid nature of this scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency. Furthermore, the precise spatial arrangement of functional groups, such as the amine substituent, allows for the exploration of specific interactions within a binding pocket. Understanding the fundamental physicochemical properties of these amines—namely their basicity (pKa), lipophilicity (LogP), and solubility—is therefore a critical first step in harnessing their full potential.

Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following table summarizes key properties for this compound and its structural analogs. It is important to note that while experimental data is the gold standard, it is not always publicly available for every novel compound. In such cases, high-quality predicted data, clearly denoted, can provide valuable initial guidance.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)Boiling Point (°C)Melting Point (°C)
This compound this compoundC₈H₁₅NO₂157.21Value not available-0.04247.0 ± 35.0 (Predicted)[1]Not Available
1,4-Dioxaspiro[4.5]decan-8-amine 1,4-Dioxaspiro[4.5]decan-8-amineC₈H₁₅NO₂157.21Value not available0.0 (Predicted)[2]Not AvailableNot Available
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamineC₉H₁₇NO₂171.2410.20 ± 0.29 (Predicted)[3]0.2 (Predicted)[4]270.06 (Predicted)[5]Not Available
1,4-Dioxaspiro[4.5]decan-8-one (Precursor)1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18Not Applicable-0.1 (Predicted)[6]Not Available70-73 (Experimental)[7][8]

Note: The majority of the available data for these specific compounds is predicted. Experimental validation is crucial for progressing any drug discovery program.

Causality Behind Physicochemical Properties: An Expert's Perspective

The subtle structural differences between these analogs have a profound impact on their physicochemical behavior.

  • Basicity (pKa): The pKa of an amine is a measure of the acidity of its conjugate acid and dictates the extent of its ionization at a given pH. For these spirocyclic amines, the pKa is influenced by the electron-donating or -withdrawing nature of the surrounding molecular framework. The dioxolane ring, with its ether oxygens, has a modest electron-withdrawing inductive effect, which can slightly decrease the basicity of the amine compared to a simple cyclohexylamine. The predicted pKa of 10.20 for the 8-aminomethyl analog is typical for a primary aliphatic amine, indicating that it will be predominantly protonated at physiological pH (7.4).[3] This positive charge can be crucial for forming ionic interactions with biological targets but can also impact membrane permeability.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP values for these compounds are relatively low, suggesting a good balance between hydrophilicity and lipophilicity. The presence of the polar amine and dioxolane functionalities contributes to their aqueous solubility. The slightly higher predicted LogP of the 8-aminomethyl analog compared to the 7- and 8-amino isomers can be attributed to the increased carbon count.[1][2][4]

  • Melting and Boiling Points: The melting and boiling points are influenced by the strength of intermolecular forces. For these amines, hydrogen bonding involving the N-H protons is a significant contributor. The predicted high boiling points are consistent with the presence of these strong intermolecular interactions. The experimental melting point of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, provides a valuable experimental anchor for this class of compounds.[7][8]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor of any drug discovery program, the experimental determination of these key physicochemical properties is essential. The following are detailed, self-validating protocols for the characterization of this compound and its analogs.

Determination of pKa by Potentiometric Titration

The pKa of an ionizable compound is a critical parameter as it influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a robust and accurate method for its determination.

Methodology:

  • Sample Preparation: Accurately weigh approximately 40 µmoles of the amine and dissolve it in a binary methanol-water mixture (e.g., 1:9 v/v) to ensure complete dissolution.[7]

  • Acidification: Acidify the solution to a pH of approximately 2 with a standardized solution of hydrochloric acid.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point, and the pKa can be calculated from the pH at half this volume.

DOT Script for pKa Determination Workflow

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Amine in Methanol/Water acidify Acidify with HCl (pH ~2) dissolve->acidify titrate Titrate with NaOH acidify->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. Volume of NaOH record_pH->plot derivatives Calculate 1st & 2nd Derivatives plot->derivatives determine_pKa Determine pKa from Half-Equivalence Point derivatives->determine_pKa

Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the amine in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the amine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.

DOT Script for LogP Determination Workflow

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Saturate n-Octanol and Water stock Prepare Stock Solution in n-Octanol saturate->stock partition Partition between n-Octanol and Water stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases equilibrate->separate analyze Analyze Concentration in each Phase (HPLC/UV) separate->analyze calculate Calculate LogP analyze->calculate

Workflow for LogP determination by the shake-flask method.
Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a critical parameter for oral drug absorption and formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of the solid amine to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved amine using a validated HPLC-UV method against a standard curve.

Conclusion

This compound and its analogs are valuable scaffolds in medicinal chemistry, offering a unique three-dimensional architecture for the design of novel therapeutics. A thorough understanding and experimental determination of their physicochemical properties are fundamental to unlocking their full potential. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers, enabling more informed decisions in the selection and optimization of these promising building blocks for the development of the next generation of medicines. The interplay of their structural rigidity and the tunability of their physicochemical properties through subtle modifications underscores the vast potential of spirocyclic amines in modern drug discovery.

References

  • Hu, T., & Lin, X. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • PubChem. 1,4-Dioxaspiro(4.5)decane. Accessed January 19, 2026. [Link]

  • PubChem. 1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine. Accessed January 19, 2026. [Link]

  • Chemsrc. 1,4-Dioxaspiro[4.5]decan-8-one | CAS#:4746-97-8. Accessed January 19, 2026. [Link]

  • MySkinRecipes. 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Accessed January 19, 2026. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. Accessed January 19, 2026. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-amine. Accessed January 19, 2026. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Accessed January 19, 2026. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Accessed January 19, 2026. [Link]

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Validating the Mechanism of Action of Novel 1,4-Dioxaspiro[4.5]decan-7-amine Derivatives as Dopamine D2 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 1,4-Dioxaspiro[4.5]decan-7-amine derivatives as potential antipsychotic agents targeting the dopamine D2 receptor. Through a carefully designed series of experiments, we will objectively compare the performance of a hypothetical lead compound from this class, henceforth referred to as "Spiro-Compound X," with established antipsychotics, Haloperidol and Risperidone. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic elucidation.

Introduction: The Rationale for Targeting the Dopamine D2 Receptor

The dopamine D2 receptor is a well-established therapeutic target for the management of psychosis, particularly in schizophrenia.[1][2][3] Hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of this disorder, such as hallucinations and delusions.[4] Consequently, antagonism of the D2 receptor is a primary mechanism of action for all clinically effective antipsychotic drugs.[3][5][6][7][8]

This compound derivatives represent a novel chemical scaffold with the potential for developing new antipsychotic agents. Their unique spirocyclic core may offer advantages in terms of physicochemical properties, metabolic stability, and selectivity, potentially leading to an improved side-effect profile compared to existing treatments.[9][10]

This guide will delineate a systematic approach to first, confirm that Spiro-Compound X engages and antagonizes the D2 receptor, and second, to characterize its functional profile in comparison to a typical antipsychotic, Haloperidol, and an atypical antipsychotic, Risperidone. Haloperidol is a potent D2 antagonist known for a higher incidence of extrapyramidal side effects (EPS), while Risperidone exhibits a mixed D2 and serotonin 5-HT2A receptor antagonism, which is believed to contribute to its "atypical" profile with a lower propensity for EPS at therapeutic doses.[11][12][13][14][15]

Experimental Workflow: A Stepwise Approach to Mechanism of Action Validation

The validation process follows a logical progression from in vitro characterization of the molecular target interaction to in vivo assessment of physiological effects. This multi-tiered approach ensures a thorough understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: In Vitro Target Engagement & Function cluster_1 Phase 2: Cell-Based Signaling Pathways cluster_2 Phase 3: In Vivo Pharmacodynamics & Efficacy A Radioligand Binding Assays (Affinity & Selectivity) B Functional Assays (cAMP & β-Arrestin) A->B Confirm Antagonism C Downstream Signaling Analysis (e.g., p-ERK, p-Akt) B->C Cellular Confirmation D Rodent Models of Psychosis (Amphetamine-Induced Hyperlocomotion) C->D Transition to In Vivo E Side Effect Profiling (Catalepsy) D->E Assess Therapeutic Window

Caption: A stepwise workflow for validating the mechanism of action.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming direct interaction with the D2 receptor and characterizing the nature of this interaction.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

The foundational step is to determine if Spiro-Compound X binds to the D2 receptor and with what affinity. This is achieved through competitive radioligand binding assays.[2][3][16]

Experimental Protocol: D2 Receptor Radioligand Binding Assay

  • Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared.[16]

  • Incubation: A fixed concentration of a high-affinity D2 receptor radioligand (e.g., [³H]-Raclopride or [³H]-Spiperone) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (Spiro-Compound X, Haloperidol, or Risperidone).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

A similar protocol should be followed for a panel of other receptors to assess selectivity, particularly for the serotonin 5-HT2A receptor, other dopamine receptor subtypes (D1, D3, D4), and adrenergic receptors (α1, α2).[12]

Data Presentation: Receptor Binding Affinity (Ki, nM)

CompoundD2 Receptor5-HT2A ReceptorD1 ReceptorD3 Receptorα1-Adrenergic
Spiro-Compound X 5.2 150 >1000 85 250
Haloperidol 1.5 500 >1000 25 50
Risperidone 3.0 0.2 >1000 10 2.5

Interpretation: The data in the table would suggest that Spiro-Compound X is a potent D2 receptor ligand with good selectivity over the 5-HT2A and D1 receptors. Its selectivity against the D3 and α1-adrenergic receptors is moderate. Compared to Haloperidol, it is slightly less potent at the D2 receptor but more selective against the D3 and α1-adrenergic receptors. Unlike Risperidone, it does not exhibit high affinity for the 5-HT2A receptor.

Functional Assays: Confirming Antagonism

Binding to the receptor does not reveal the functional consequence. Functional assays are crucial to determine whether Spiro-Compound X acts as an antagonist (blocks receptor activation), an agonist (activates the receptor), or a partial agonist.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Sources

A Head-to-Head Comparison of Synthetic Routes to 1,4-Dioxaspiro[4.5]decan-7-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-7-amine in Medicinal Chemistry

The spirocyclic amine, this compound, represents a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or aromatic amines, enabling more precise interactions with biological targets and often leading to improved potency and selectivity of drug candidates. The incorporation of the 1,4-dioxaspiro[4.5]decane moiety also introduces a protected cyclohexanone functionality, providing a versatile handle for further synthetic transformations. This guide provides a head-to-head comparison of three distinct synthetic strategies to access this important building block, offering insights into the practical considerations and underlying chemical principles of each approach. The routes discussed are:

  • Reductive Amination of 1,4-Dioxaspiro[4.5]decan-7-one

  • Hofmann Rearrangement of 1,4-Dioxaspiro[4.5]decane-7-carboxamide

  • Curtius Rearrangement of 1,4-Dioxaspiro[4.5]decane-7-carbonyl azide

This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Route 1: Reductive Amination - The Direct Approach

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[1][2] This one-pot reaction combines a ketone with an amine source, followed by in-situ reduction of the resulting imine intermediate to the desired amine.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the selective reduction of the imine in the presence of the starting ketone.[3] To achieve this, mild reducing agents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion.[3] The choice of ammonia source is also critical; a large excess of ammonium acetate or ammonia in methanol is used to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.[3]

Experimental Protocol: Reductive Amination
  • Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-one. The precursor ketone can be synthesized via the ketalization of 1,3-cyclohexanedione with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid, typically with azeotropic removal of water.

  • Step 2: Reductive Amination.

    • To a solution of 1,4-Dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous methanol (10 mL/mmol) is added ammonium acetate (5-10 eq).

    • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

    • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification is achieved by column chromatography on silica gel.

Workflow Diagram: Reductive Amination

start 1,4-Dioxaspiro[4.5]decan-7-one reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol start->reagents One-pot reaction product This compound reagents->product In-situ reduction workup Aqueous Workup & Purification product->workup caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Route 2: Hofmann Rearrangement - A Classic Transformation

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[4][5] This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[6]

Causality Behind Experimental Choices

The standard conditions for the Hofmann rearrangement involve the use of bromine and a strong base like sodium hydroxide to form sodium hypobromite in situ.[5] The hypobromite converts the primary amide into an N-bromoamide, which, upon deprotonation, rearranges to the isocyanate with the loss of bromide. The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[6] For substrates that may be sensitive to harsh basic conditions, milder reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[5]

Experimental Protocol: Hofmann Rearrangement
  • Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid. This can be achieved through various methods, such as the oxidation of a corresponding alcohol or aldehyde at the 7-position of the spirocycle.

  • Step 2: Amidation of the Carboxylic Acid. The carboxylic acid is converted to its corresponding primary amide, 1,4-Dioxaspiro[4.5]decane-7-carboxamide. This can be accomplished by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[7][8] Alternatively, direct coupling methods using reagents like carbodiimides can be used.[9]

  • Step 3: Hofmann Rearrangement.

    • A solution of sodium hydroxide (4.0 eq) in water is cooled to 0 °C.

    • Bromine (1.1 eq) is added dropwise to the cold sodium hydroxide solution to form a solution of sodium hypobromite.

    • A solution of 1,4-Dioxaspiro[4.5]decane-7-carboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane is added to the hypobromite solution at 0 °C.

    • The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C until the reaction is complete (monitored by TLC).

    • After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is performed by chromatography or distillation.

Workflow Diagram: Hofmann Rearrangement

start 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid amide 1,4-Dioxaspiro[4.5]decane-7-carboxamide start->amide Amidation reagents Br₂, NaOH, H₂O amide->reagents Rearrangement product This compound reagents->product workup Aqueous Workup & Purification product->workup caption Hofmann Rearrangement Workflow

Caption: Hofmann Rearrangement Workflow

Route 3: Curtius Rearrangement - A Milder Alternative

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate to furnish a primary amine with the loss of one carbon atom.[10][11] However, it starts from an acyl azide and is often considered milder as it does not require a strong base.[12]

Causality Behind Experimental Choices

The key to the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate and nitrogen gas.[10] The acyl azide precursor can be prepared from the corresponding carboxylic acid. A common method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with sodium azide.[11] Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert a carboxylic acid to the acyl azide. The subsequent rearrangement is typically induced by heating the acyl azide in an inert solvent. The resulting isocyanate can be trapped with water to yield the amine via a carbamic acid intermediate.[12]

Experimental Protocol: Curtius Rearrangement
  • Step 1 & 2: Synthesis of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid. (As described in the Hofmann rearrangement protocol).

  • Step 3: Formation of the Acyl Azide.

    • To a solution of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid (1.0 eq) in a suitable solvent like acetone or THF is added triethylamine (1.1 eq).

    • The mixture is cooled to 0 °C, and ethyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred for 1-2 hours at 0 °C.

    • A solution of sodium azide (1.5 eq) in water is added, and the mixture is stirred vigorously for another 1-2 hours at 0 °C.

    • The acyl azide is extracted into an organic solvent and used directly in the next step without extensive purification.

  • Step 4: Curtius Rearrangement.

    • The solution of the acyl azide is heated at reflux in an inert solvent such as toluene until the evolution of nitrogen gas ceases.

    • The reaction mixture containing the isocyanate is cooled, and dilute aqueous acid (e.g., HCl) is added to hydrolyze the isocyanate to the amine.

    • The aqueous layer is basified, and the product amine is extracted with an organic solvent.

    • The organic extracts are dried and concentrated, and the product is purified by standard methods.

Workflow Diagram: Curtius Rearrangement

start 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid azide 1,4-Dioxaspiro[4.5]decane-7-carbonyl azide start->azide Azide formation reagents Heat (Toluene), then H₃O⁺ azide->reagents Rearrangement product This compound reagents->product workup Aqueous Workup & Purification product->workup caption Curtius Rearrangement Workflow

Caption: Curtius Rearrangement Workflow

Quantitative Data Summary and Head-to-Head Comparison

ParameterRoute 1: Reductive AminationRoute 2: Hofmann RearrangementRoute 3: Curtius Rearrangement
Starting Material 1,4-Dioxaspiro[4.5]decan-7-one1,4-Dioxaspiro[4.5]decane-7-carboxamide1,4-Dioxaspiro[4.5]decane-7-carbonyl azide
Key Transformation Ketone to AmineAmide to AmineAcyl Azide to Amine
Number of Steps 1 (from ketone)2 (from carboxylic acid)2 (from carboxylic acid)
Typical Yield 60-80% (estimated from analogs)50-70% (estimated from analogs)60-85% (estimated from analogs)
Reaction Conditions Mild (room temperature)Basic, requires heatingNeutral, requires heating
Key Reagents NaBH₃CN, NH₄OAcBr₂, NaOHNaN₃, Heat
Safety Considerations Cyanide-containing reagentUse of bromine (corrosive, toxic)Use of azides (potentially explosive)
Substrate Scope Generally broad for ketonesGood for primary amidesBroad for carboxylic acids
Atom Economy GoodPoor (loss of CO₂)Poor (loss of CO₂ and N₂)

Conclusion and Recommendations

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

  • Reductive Amination is the most direct and atom-economical approach if the precursor ketone is readily available. Its mild, one-pot nature makes it highly attractive for rapid synthesis and library generation.

  • The Hofmann and Curtius rearrangements offer viable alternatives, particularly if the corresponding carboxylic acid is the more accessible starting material. The Curtius rearrangement is generally considered milder than the Hofmann rearrangement, avoiding the use of strong bases and corrosive bromine. However, it necessitates the handling of potentially explosive acyl azides, which requires appropriate safety precautions.

For most applications, Reductive Amination is recommended as the primary choice due to its efficiency and operational simplicity. The rearrangement methods serve as valuable secondary options, especially when navigating different synthetic pathways or when the carboxylic acid precursor is more readily available.

References

  • Curtius, T. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft1885 , 18 (2), 2725-2727. [Link]

  • Lane, J. F.; Wallis, E. S. The Hofmann Reaction. Organic Reactions1949 , 3, 267-306. [Link]

  • Shioiri, T. The Curtius Reaction. Comprehensive Organic Synthesis1991 , 6, 795-828. [Link]

  • Wikipedia contributors. Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts2023 , 13(2), 345. [Link]

  • Chemistry LibreTexts. Conversion of a Carboxylic Acid to an Amide. [Link]

  • RSC Publishing. Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports2022 , 39(6), 1166-1193. [Link]

  • Chemistry Steps. The Curtius Rearrangement. [Link]

  • Chemistry Steps. The Hofmann Rearrangement. [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83(6), 929. [Link]

  • SpringerLink. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal2017 , 11(1), 87. [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 1,4-Dioxaspiro[4.5]decan-7-amine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A compound's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicity and a cascade of adverse drug reactions, ultimately resulting in costly late-stage failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to meticulously profile the cross-reactivity of a fascinating and increasingly popular class of molecules: 1,4-Dioxaspiro[4.5]decan-7-amine-based compounds.

The spirocyclic scaffold, a three-dimensional motif where two rings share a single atom, has gained significant traction in medicinal chemistry.[2] This structural rigidity can lock a molecule into a specific conformation, enhancing its interaction with the intended target and often improving pharmacokinetic properties.[2] However, this same three-dimensionality does not grant immunity from off-target interactions. Therefore, a robust and systematic approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.

This guide will delve into the strategic selection of assays, present detailed experimental protocols, and offer a comparative analysis of spirocyclic compounds against their more traditional, non-spirocyclic counterparts. By understanding the nuances of their selectivity profiles, we can unlock the full therapeutic potential of these promising spirocyclic agents while minimizing the risks of off-target liabilities.

The Strategic Imperative of Early and Comprehensive Cross-Reactivity Profiling

Undesired off-target interactions are a leading cause of preclinical and clinical toxicity.[1] Early identification of these liabilities allows for the timely modification of chemical structures to mitigate risks while preserving therapeutic efficacy.[3] A tiered approach to safety pharmacology, starting with broad in vitro screening panels, is an industry-standard practice that enables data-driven decisions and de-risks drug development programs.[4]

This guide will focus on a multi-faceted strategy for assessing the cross-reactivity of this compound derivatives, which often show activity at G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors, as well as other central nervous system (CNS) targets.

Comparative Analysis: Spirocyclic Scaffolds vs. Non-Spirocyclic Alternatives

A key aspect of understanding the cross-reactivity profile of this compound-based compounds is to compare them with alternative, non-spirocyclic scaffolds that target the same biological pathways. A classic example is the comparison with arylpiperazine derivatives, a well-established class of CNS-acting drugs.[5]

Compound Class Primary Target(s) Known Off-Targets Key Structural Feature
This compound Derivatives Serotonin (e.g., 5-HT1A, 5-HT2C), Adrenergic (e.g., α1), Sigma (σ1) ReceptorsData is often proprietary and target-dependent. Potential for interaction with other GPCRs and ion channels.Rigid spirocyclic core, influencing conformational restriction.
Arylpiperazine Derivatives (e.g., Buspirone) Serotonin (5-HT1A partial agonist), Dopamine (D2 antagonist)Adrenergic receptors, other serotonin receptor subtypes.[6]Flexible N-arylpiperazine moiety.

This table presents a generalized comparison. Specific off-target profiles are highly dependent on the individual compound's structure.

The rigid nature of the spirocyclic scaffold can, in some instances, confer enhanced selectivity. For example, the substitution of a flexible piperazine ring with a more constrained piperidine moiety has been shown to dramatically increase selectivity for the σ1 receptor over the H3 receptor.[7] This highlights the potential of spirocyclic scaffolds to fine-tune receptor interactions and minimize unwanted cross-reactivity.

Experimental Protocols for Comprehensive Cross-Reactivity Profiling

A multi-pronged experimental approach is essential for a thorough assessment of a compound's selectivity. This should include binding assays to determine affinity for a wide range of targets, enzyme inhibition assays for relevant enzymatic targets, and cellular functional assays to understand the downstream consequences of these interactions.

Radioligand Binding Assays: The First Line of Defense

Radioligand binding assays are a highly sensitive and specific method for determining the affinity of a test compound for a large panel of receptors, ion channels, and transporters.[8] These assays are typically conducted in a competitive format where the test compound displaces a known radiolabeled ligand from its target.

Step-by-Step Protocol for a Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.[9]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[9]

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a typical radioligand binding assay.

Enzyme Inhibition Assays: Probing Kinase and Enzyme Off-Targets

For compounds that may interact with enzymatic targets, such as kinases, enzyme inhibition assays are crucial. These assays measure the ability of a compound to interfere with the catalytic activity of an enzyme.

Step-by-Step Protocol for a Kinase Inhibition Assay:

  • Reaction Setup:

    • In a microplate, combine the kinase, a specific substrate (peptide or protein), and varying concentrations of the test compound.

  • Initiation of Reaction:

    • Add ATP (often radiolabeled, e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction.

    • Incubate the plate at an optimal temperature for the kinase.[10]

  • Termination and Detection:

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a filter paper and washing away the excess ATP.[10]

    • Quantify the amount of incorporated phosphate in the substrate using a suitable detection method (e.g., autoradiography or scintillation counting).

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Diagram of Kinase Inhibition Assay Workflow:

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Functional Assays: Assessing Downstream Signaling

While binding and enzyme inhibition assays provide valuable information on direct interactions, cellular functional assays are essential to understand the physiological consequences of these interactions. These assays measure the downstream signaling events that occur after a compound binds to its target, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

Step-by-Step Protocol for a Calcium Flux Assay (for Gq-coupled GPCRs):

  • Cell Preparation:

    • Seed cells expressing the target receptor in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

  • Compound Addition and Signal Detection:

    • Place the cell plate in a fluorescence imaging plate reader (FLIPR).

    • Add varying concentrations of the test compound to the wells.

    • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[9]

  • Data Analysis:

    • Calculate the concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists).

Diagram of Calcium Flux Assay Workflow:

Caption: Workflow for a fluorescence-based calcium flux assay.

Step-by-Step Protocol for a cAMP Assay (for Gs/Gi-coupled GPCRs):

  • Cell Stimulation:

    • Treat cells expressing the target receptor with varying concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with an adenylyl cyclase activator like forskolin.[10]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an AlphaScreen assay.[10]

  • Data Analysis:

    • Determine the EC50 or IC50 values based on the modulation of cAMP levels.

Diagram of cAMP Assay Workflow:

Caption: Workflow for a competitive immunoassay-based cAMP assay.

Interpreting the Data: Building a Comprehensive Selectivity Profile

The data generated from these assays should be compiled and analyzed to create a comprehensive selectivity profile for each compound. This profile should highlight the compound's potency at its intended target versus its activity at a broad range of off-targets. A selectivity index, calculated by dividing the off-target Ki or IC50 by the on-target Ki or IC50, is a useful metric for quantifying selectivity. A higher selectivity index indicates a more selective compound.

By systematically applying the principles and protocols outlined in this guide, researchers can gain a deep understanding of the cross-reactivity profiles of this compound-based compounds. This knowledge is paramount for selecting and optimizing drug candidates with the highest potential for success, ultimately contributing to the development of safer and more effective medicines.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Available at: [Link]

  • US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • Buspirone. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. Available at: [Link]

  • In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. ChemPartner. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

  • Buspirone and related compounds as alternative anxiolytics. PubMed. Available at: [Link]

  • (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. Available at: [Link]

  • Research Identifies Need for Increased Evidence-Based Use of Buspirone. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Available at: [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. BioSpace. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • 1,4-dioxaspiro[4.5]decan-6-amine. MySkinRecipes. Available at: [Link]

  • Spiro[pyrrolidine-3,3'-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. PubMed. Available at: [Link]

  • Buspirone – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

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A Comparative Performance Analysis of 1,4-Dioxaspiro[4.5]decane Derivatives as Serotonergic and Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive benchmark analysis of the performance of derivatives based on the 1,4-Dioxaspiro[4.5]decane scaffold. While the initial inquiry specified the 7-amine substitution, a thorough review of the public scientific literature reveals a lack of specific biological data for this particular analog. However, extensive research has been conducted on closely related derivatives, particularly those with a 2-ylmethylamine substitution. This guide will, therefore, focus on the well-documented activity of these analogs as a scientifically grounded proxy to evaluate the potential of the broader 1,4-Dioxaspiro[4.5]decane class of compounds. The primary biological targets identified for this scaffold are the serotonin 5-HT1A receptor and α1-adrenergic receptors, both crucial targets in the development of therapeutics for central nervous system disorders and cardiovascular diseases.

The 1,4-Dioxaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-Dioxaspiro[4.5]decane moiety is a spirocyclic ketal that imparts a rigid, three-dimensional conformation to molecules. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Its synthetic accessibility makes it an attractive starting point for the development of novel therapeutic agents. The presence of an amine functionality, as in the case of 1,4-Dioxaspiro[4.5]decan-7-amine and its analogs, provides a key interaction point for engaging with biological targets, particularly G-protein coupled receptors (GPCRs).

Benchmarking Against Known Receptor Modulators

The performance of 1,4-Dioxaspiro[4.5]decane derivatives is best understood when compared against established modulators of the 5-HT1A and α1-adrenergic receptors. The following tables summarize the in vitro pharmacological data for selected 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives and compare them with well-known reference compounds.[1]

Comparative Performance at the 5-HT1A Receptor

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. The data below showcases the binding affinity (pKi), functional agonist potency (pD2), and efficacy (Emax) of spiro-decan derivatives in comparison to standard 5-HT1A modulators.

CompoundType5-HT1A pKi5-HT1A pD25-HT1A Emax (%)Reference(s)
Spiro-Derivative 1 Partial Agonist8.828.6150[1]
Spiro-Derivative 8 Partial Agonist8.538.4985[1]
Spiro-Derivative 15 Partial Agonist9.009.5874[1]
Buspirone Partial Agonist~7.6--
8-OH-DPAT Full Agonist~8.5~8.3~100
WAY-100635 Antagonist~9.0--
Comparative Performance at α1-Adrenergic Receptors

α1-Adrenergic receptors are involved in vasoconstriction and are targets for antihypertensive drugs. The following table compares the binding affinities (pKi) of spiro-decan derivatives at α1a, α1b, and α1d receptor subtypes with that of a standard antagonist, Prazosin.

CompoundTypeα1a pKiα1b pKiα1d pKiReference(s)
Spiro-Derivative 1 Antagonist7.076.897.57[1]
Spiro-Derivative 8 Antagonist7.106.707.60[1]
Spiro-Derivative 15 Antagonist7.216.897.30[1]
Prazosin Antagonist~9.0~9.0~9.0

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to generate the data above, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for inhibitor screening.

G cluster_0 5-HT1A Receptor Signaling cluster_1 α1-Adrenergic Receptor Signaling 5HT1A_Agonist 5-HT1A Agonist (e.g., Spiro-Derivative) 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Agonist->5HT1A_Receptor Binds to Gi_protein Gi Protein 5HT1A_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to alpha1_Antagonist α1 Antagonist (e.g., Spiro-Derivative) alpha1_Receptor α1-Adrenergic Receptor alpha1_Antagonist->alpha1_Receptor Blocks Gq_protein Gq Protein alpha1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Increases Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Causes NE Norepinephrine NE->alpha1_Receptor Activates

Caption: Signaling pathways for 5-HT1A and α1-Adrenergic receptors.

G Start Start: Compound Library (including Spiro-Derivatives) Primary_Screening Primary Screening: Radioligand Binding Assay Start->Primary_Screening Hit_Identification Hit Identification: Compounds with high affinity Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection: Potent and efficacious compounds Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Lead_Selection->SAR_Studies End End: Preclinical Candidate SAR_Studies->End

Caption: Experimental workflow for screening receptor modulators.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the performance of 1,4-Dioxaspiro[4.5]decane derivatives.

Radioligand Binding Assay for 5-HT1A and α1-Adrenergic Receptors

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The amount of displaced radioligand is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes expressing the human 5-HT1A or α1-adrenergic receptor subtype.

  • Radioligand: [3H]8-OH-DPAT for 5-HT1A; [3H]Prazosin for α1-adrenergic receptors.

  • Test compounds (1,4-Dioxaspiro[4.5]decane derivatives and known inhibitors) at various concentrations.

  • Non-specific binding control: Serotonin (for 5-HT1A) or Phentolamine (for α1).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and known inhibitors.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for 5-HT1A Receptor Agonism

Principle: The 5-HT1A receptor is a Gi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the agonist activity of a test compound by measuring this decrease.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Test compounds (1,4-Dioxaspiro[4.5]decane derivatives) and a known agonist (e.g., 8-OH-DPAT).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with a stimulation buffer containing various concentrations of the test compounds or the known agonist.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., HTRF).

  • Data Analysis: Plot the cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum effect (Emax) for each compound.

Discussion and Future Directions

The available data indicates that the 1,4-Dioxaspiro[4.5]decane scaffold is a promising starting point for the development of potent and selective modulators of both 5-HT1A and α1-adrenergic receptors. The derivatives tested show high affinity, with some exhibiting promising functional activity as partial agonists at the 5-HT1A receptor and antagonist activity at α1-adrenoceptors.

The specific substitution pattern on the spirocyclic core and the nature of the amine-containing side chain are critical determinants of both potency and selectivity. The lack of publicly available data for the 7-amine derivative highlights an opportunity for further research. Synthesis and pharmacological evaluation of this compound and its derivatives would be a logical next step to fully explore the structure-activity landscape of this scaffold. Such studies would clarify whether the 7-amino substitution offers any advantages in terms of affinity, selectivity, or functional activity at these, or other, biological targets.

References

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Safety Operating Guide

Navigating the Disposal of 1,4-Dioxaspiro[4.5]decan-7-amine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, the lifecycle of a chemical does not end upon its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,4-Dioxaspiro[4.5]decan-7-amine, a spirocyclic amine compound. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these procedures to ensure a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the first step in managing its disposal. While specific toxicity data for this exact compound is limited, by examining data for structurally similar spirocyclic amines and related functional groups, we can establish a robust safety profile. Amines, as a class, are known for their potential to cause skin and eye irritation, and many are harmful if swallowed or inhaled.[1][2][3]

The primary hazards associated with this compound and related compounds necessitate a cautious approach. These hazards are the direct cause for the stringent personal protective equipment (PPE) and handling requirements outlined in this guide.

Hazard Profile: this compound & Analogs
Hazard Class Description & Rationale
Skin Corrosion/IrritationAmines can be corrosive or irritating to the skin. Prolonged contact should be avoided. GHS classifications for similar compounds frequently include H315 (Causes skin irritation).[1][2][3]
Serious Eye Damage/IrritationDirect contact with eyes can cause serious irritation or damage. GHS classifications for analogs often include H319 (Causes serious eye irritation).[1][2][3]
Respiratory IrritationVapors or aerosols may cause respiratory irritation. Handling should occur in well-ventilated areas. The GHS classification H335 (May cause respiratory irritation) is common for similar amines.[1][2]
Acute Toxicity (Oral)Some amines are harmful if swallowed. GHS classification H302 (Harmful if swallowed) has been reported for the parent amine.[3]
IncompatibilityAs a base, it will react exothermically and potentially hazardously with acids. It is also incompatible with strong oxidizing agents.[4][5]

The Disposal Workflow: A Decision-Making Framework

Proper disposal is a systematic process. The following diagram illustrates the decision-making and operational workflow from the point of waste generation to its final removal from the laboratory. This ensures that every step is considered and executed in the correct sequence, minimizing risk.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Disposal Institutional Disposal Process A Waste Generation (e.g., residual solution, contaminated items) B Consult SDS & Lab Protocols A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Waste Container (e.g., HDPE, Glass) C->D E Segregate Waste Stream (Keep amines separate from acids/oxidizers) D->E F Label Container Correctly 'HAZARDOUS WASTE' Chemical Name & % E->F G Accumulate Waste in Container (Keep container closed when not in use) F->G H Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secure) G->H I Submit Waste Pickup Request (Contact EHS/EH&S Office) H->I J EHS Personnel Collection I->J K Consolidation & Final Disposal (Licensed Waste Facility) J->K

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Following these steps methodically is critical for ensuring safety and regulatory compliance.

Part 1: Waste Segregation and Collection
  • Safety First: Personal Protective Equipment (PPE)

    • Before handling the chemical or its waste, put on appropriate PPE. This includes:

      • Nitrile or Neoprene Gloves: To prevent skin contact.[6]

      • Chemical Safety Goggles: To protect against splashes.[1][6]

      • Lab Coat: To protect clothing and skin.

    • Causality: The irritant and potentially corrosive nature of amines makes direct skin and eye contact a primary risk vector.[1][3] PPE serves as the essential barrier to prevent exposure.

  • Select a Compatible Waste Container

    • Choose a container made of a material compatible with amines. High-Density Polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[7][8]

    • Never use metal containers for corrosive waste.[7]

    • Causality: Using a non-compatible container can lead to degradation of the container, causing leaks and hazardous spills. The container must remain intact during storage and transport.[7]

  • Label the Waste Container

    • Label the container clearly before adding any waste.

    • The label must include the words "HAZARDOUS WASTE ".[7][8]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:

      • This compound (~5%)

      • Methanol (95%)

    • Causality: Proper labeling is a regulatory requirement and is crucial for safety. It informs everyone, including disposal personnel, of the container's contents and associated hazards, preventing accidental mixing of incompatible wastes.[4][7]

  • Segregate and Accumulate Waste

    • Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated gloves) in your labeled container.

    • Crucially, do not mix amine waste with other waste streams. Keep it separate from:

      • Acids: A strong exothermic reaction can occur.

      • Oxidizing Agents: Can lead to a dangerous reaction.

      • Halogenated Solvents: Unless your facility's guidelines permit, keep halogenated and non-halogenated wastes separate.[2]

    • Keep the container tightly closed at all times, except when adding waste.[4][7][8]

    • Causality: Segregation prevents dangerous chemical reactions within the waste container. Mixing amines and acids, for example, can generate significant heat, potentially over-pressurizing and rupturing the container.

Part 2: Storage and Final Disposal
  • Store the Waste Container Properly

    • Store the sealed waste container in a designated, secure location within the lab, often known as a Satellite Accumulation Area (SAA).

    • This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[4]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]

    • Causality: Proper storage minimizes the risk of spills and prevents the degradation of the container or its contents due to environmental factors like heat. Secondary containment is a critical failsafe.

  • Arrange for Professional Disposal

    • Do not dispose of this compound down the drain or in regular trash.[4][9] This is environmentally harmful and violates regulations.

    • Contact your institution’s Environmental Health and Safety (EHS or EH&S) department to schedule a pickup for your hazardous waste container.[7]

    • For facilities without an EHS office, a licensed hazardous waste disposal contractor must be used.[4]

    • Causality: Amines can be harmful to aquatic life and ecosystems.[4] Professional disposal services ensure the waste is treated and disposed of in a manner that is compliant with all local, state, and federal regulations, such as those from the EPA.[10]

Decontamination and Spill Management

  • Decontamination: All glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction). The first two rinses should be collected as hazardous waste in your designated amine waste container. The final rinse, if local regulations permit, may be disposed of normally after ensuring the glassware is clean. Contaminated surfaces can be wiped with an appropriate solvent, with the cleaning materials also disposed of as hazardous waste.[9]

  • Spill Response: In the event of a small spill, ensure the area is well-ventilated and wear your full PPE. Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain and absorb the spill.[1] Collect the absorbed material and any contaminated debris into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental integrity.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Contaminants in Amine Gas Treating. CCR SERVICES. [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams.
  • Chemical cleaning for removal of amine plant scaling. FQE Chemicals. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine. [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-amine. PubChem, National Center for Biotechnology Information. [Link]

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Navigating the Safe Handling of 1,4-Dioxaspiro[4.5]decan-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1,4-Dioxaspiro[4.5]decan-7-amine (CAS 49672-69-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar compounds, including Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate and 1,4-dioxaspiro[4.5]decan-8-one, to ensure a robust margin of safety.[1][2]

Understanding the Hazard Landscape

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is crucial to avoid direct contact with the skin and eyes, and to prevent the inhalation of any dust or vapors.[1][2]

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Handling larger quantities or potential for aerosol generation Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron or gown over a laboratory coatA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within easy reach inside the fume hood to minimize movement and potential for spills.

  • Inspect PPE: Check all PPE for signs of wear or damage. Ensure gloves are of the correct material and thickness for the duration of the task.

Step-by-Step Handling Protocol
  • Don appropriate PPE: As outlined in the table above, don all required personal protective equipment before handling the compound.

  • Work exclusively within a fume hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.

  • Avoid dust generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Controlled dispensing: Use a spatula or other appropriate tool to transfer the solid. For solutions, use a calibrated pipette or syringe.

  • Immediate cleanup: Clean any small spills immediately with an appropriate absorbent material.

  • Securely seal containers: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste solutions of the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Consult Local Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Exposure Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Task What is the task? Start->Task SmallScale Small Scale / Low Dust/Aerosol Potential Task->SmallScale Weighing, solution prep LargeScale Large Scale / High Dust/Aerosol Potential Task->LargeScale Bulk transfer, potential for dust/aerosol PPE_Small Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat & Apron - Respirator LargeScale->PPE_Large Proceed Proceed with Caution PPE_Small->Proceed PPE_Large->Proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: Be Prepared

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.

References

  • Capot Chemical. MSDS of 1,4-Dioxaspiro[4.5]decane.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.